molecular formula C31H35FN4O3 B15579060 Verducatib

Verducatib

Numéro de catalogue: B15579060
Poids moléculaire: 530.6 g/mol
Clé InChI: MIBKKDLVBYJWTB-AIKBEYBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Verducatib is a useful research compound. Its molecular formula is C31H35FN4O3 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H35FN4O3

Poids moléculaire

530.6 g/mol

Nom IUPAC

(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-[1'-(oxetan-3-yl)spiro[1H-2-benzofuran-3,4'-piperidine]-5-yl]phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide

InChI

InChI=1S/C31H35FN4O3/c32-28-14-20(1-3-21(28)11-25(15-33)35-30(37)29-22-5-6-24(12-22)34-29)19-2-4-23-16-39-31(27(23)13-19)7-9-36(10-8-31)26-17-38-18-26/h1-4,13-14,22,24-26,29,34H,5-12,16-18H2,(H,35,37)/t22-,24+,25-,29-/m0/s1

Clé InChI

MIBKKDLVBYJWTB-AIKBEYBBSA-N

Origine du produit

United States

Foundational & Exploratory

BI 1291583: A Deep Dive into the Inhibition of the DPP1/Cathepsin C Pathway for the Treatment of Neutrophilic Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of BI 1291583, a novel and selective inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CatC). This document details the mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize this compound.

Introduction: The Role of DPP1/Cathepsin C in Neutrophilic Inflammation

Neutrophilic inflammation is a key driver of tissue damage in a variety of chronic inflammatory diseases, including bronchiectasis. A critical component of this process is the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). These proteases, when released by neutrophils, can lead to tissue destruction, mucus hypersecretion, and impaired mucociliary clearance.[1]

The activation of these NSPs is dependent on the enzymatic activity of DPP1/Cathepsin C, a cysteine protease found within the bone marrow.[1][2][3][4] During neutrophil maturation (myelopoiesis), DPP1 cleaves and activates the pro-forms of NSPs.[1][2][3] By inhibiting DPP1, it is possible to reduce the levels of active NSPs in mature neutrophils, thereby mitigating their damaging effects in peripheral tissues.[2][4] This makes DPP1 an attractive therapeutic target for diseases characterized by excessive neutrophilic inflammation.

BI 1291583: Mechanism of Action and Preclinical Profile

BI 1291583 is a potent, reversible, and highly selective inhibitor of DPP1/Cathepsin C.[1][3][5][6] Its mechanism of action is centered on binding to DPP1 in a covalent but reversible manner, effectively blocking its enzymatic activity.[3][5][6] This inhibition prevents the activation of NSPs during neutrophil development in the bone marrow.[2]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent and selective inhibitory activity of BI 1291583.

ParameterValueSpecies/SystemReference
DPP1/CatC IC50 0.9 nMHuman Recombinant[4][7][8]
NE Activation IC50 0.7 nMHuman Neutrophil Progenitor Cell Line (U937)[4][5]
Selectivity >6,000-fold vs. Cathepsins B, F, H, K, L, SHuman Recombinant[4][8]
In Vivo NE Inhibition 99%Mouse (LPS-induced BALF neutrophils)[2][7]
In Vivo PR3 Inhibition 94%Mouse (LPS-induced BALF neutrophils)[2]
Bone Marrow Exposure Up to 100-fold higher than plasmaMouse[1][3][5]

These data highlight the high potency and selectivity of BI 1291583 for its target. The preferential distribution to the bone marrow, the primary site of action, further underscores its potential for targeted therapeutic intervention.[1][3][5]

Clinical Development and Pharmacodynamics

BI 1291583 has undergone Phase I clinical trials in healthy volunteers, demonstrating a favorable safety and tolerability profile.[4][8] The studies confirmed a dose-dependent inhibition of DPP1 and downstream NSPs.

ParameterDoseEffectReference
DPP1 Inhibition (max) 30 mg (Single Rising Dose)96%[1]
DPP1 Inhibition (max) 10 mg (Multiple Rising Dose)85%[1]
NE Activity Inhibition (max) 10 mg (Multiple Rising Dose)86%[1]
PR3 Levels Reduction (max) 10 mg (Multiple Rising Dose)65%[1]

Notably, no serious adverse events or significant instances of drug-related skin exfoliation, a concern with some other DPP1 inhibitors, were reported.[4] The pharmacokinetic profile of BI 1291583 showed it to be readily absorbed, with no significant food effect observed.[4][8]

Signaling Pathway and Experimental Workflow

DPP1/Cathepsin C Signaling Pathway in Neutrophil Maturation

The following diagram illustrates the central role of DPP1/Cathepsin C in the activation of neutrophil serine proteases and the point of intervention for BI 1291583.

DPP1_Pathway cluster_bone_marrow Bone Marrow (Myelopoiesis) cluster_periphery Peripheral Tissues (e.g., Lungs) Pro_NSPs Pro-NSPs (pro-NE, pro-PR3, pro-CatG) DPP1 DPP1 (Cathepsin C) Pro_NSPs->DPP1 Activation Active_NSPs Active NSPs (NE, PR3, CatG) Pro_NSPs->Active_NSPs Cleavage Neutrophil Mature Neutrophil Active_NSPs->Neutrophil Packaged into azurophilic granules Neutrophil_Release Neutrophil Degranulation Neutrophil->Neutrophil_Release Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil_Release Released_NSPs Released Active NSPs Neutrophil_Release->Released_NSPs Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage BI1291583 BI 1291583 BI1291583->DPP1 Inhibition

Caption: DPP1/Cathepsin C pathway and the inhibitory action of BI 1291583.

Experimental Workflow for Characterizing BI 1291583

This diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of a DPP1 inhibitor like BI 1291583.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Binding_Kinetics Binding Kinetics (Surface Plasmon Resonance) In_Vitro_Inhibition In Vitro Inhibition Assay (Fluorescent Substrate) Binding_Kinetics->In_Vitro_Inhibition Selectivity_Screen Selectivity Screening (vs. other proteases) In_Vitro_Inhibition->Selectivity_Screen Cell_Based_Assay Cell-Based Assay (Neutrophil Progenitor Cells) Selectivity_Screen->Cell_Based_Assay In_Vivo_Model In Vivo Model (LPS Challenge in Mice) Cell_Based_Assay->In_Vivo_Model Phase_I Phase I Trials (Healthy Volunteers) In_Vivo_Model->Phase_I Translational Step Phase_II Phase II Trials (e.g., AIRLEAF in Bronchiectasis) Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Caption: A generalized experimental workflow for the development of BI 1291583.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Determination of Binding Kinetics (Surface Plasmon Resonance)
  • Objective: To determine the binding kinetics of BI 1291583 to human Cathepsin C.

  • Methodology: Surface plasmon resonance (SPR) is employed. Recombinant human Cathepsin C is immobilized on a sensor chip. Various concentrations of BI 1291583 are then flowed over the chip surface. The association and dissociation rates are measured by detecting changes in the refractive index at the surface of the chip. These data are then used to calculate the binding affinity (KD).[3][5]

In Vitro Inhibition of Cathepsin C Activity
  • Objective: To measure the in vitro inhibitory activity of BI 1291583 against human Cathepsin C.

  • Methodology: A Cathepsin C-specific fluorescent assay is used. Recombinant human Cathepsin C is incubated with a fluorogenic substrate. The enzymatic activity is determined by measuring the increase in fluorescence over time. To determine the IC50 value, the assay is performed in the presence of varying concentrations of BI 1291583.[3]

Inhibition of Neutrophil Elastase (NE) Production in a Human Neutrophil Progenitor Cell Line
  • Objective: To assess the ability of BI 1291583 to inhibit the production of active NE in a cellular context.

  • Methodology: The human neutrophil progenitor cell line, U937, is cultured and treated with various concentrations of BI 1291583. Following treatment, the cells are lysed, and the activity of NE in the cell lysates is measured using a fluorescent substrate. Cell viability is also assessed to ensure that the observed inhibition of NE activity is not due to cytotoxicity.[3][5]

In Vivo Inhibition of NE and PR3 Activity in a Mouse Model
  • Objective: To evaluate the in vivo efficacy of BI 1291583 in a disease-relevant model.

  • Methodology: A lipopolysaccharide (LPS) challenge model in mice is utilized to induce neutrophilic inflammation in the lungs. Mice are treated with BI 1291583 or a vehicle control. Following the challenge, bronchoalveolar lavage fluid (BALF) is collected, and the neutrophils are isolated. The activity of NE and PR3 in the BALF neutrophils is then measured. The distribution of BI 1291583 in plasma and bone marrow is also determined to assess target tissue exposure.[3][5]

Conclusion

BI 1291583 is a promising, highly potent, and selective inhibitor of DPP1/Cathepsin C with a well-defined mechanism of action. Preclinical and Phase I clinical data have demonstrated its ability to effectively suppress the activity of key neutrophil serine proteases implicated in the pathogenesis of chronic inflammatory diseases like bronchiectasis.[2][5] The favorable safety and pharmacokinetic profile of BI 1291583 supports its continued clinical development as a potential first-in-class therapy for patients with high unmet medical needs.[4][7][8]

References

Verducatib and Neutrophilic Inflammation: A Technical Guide to its Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verducatib (BI 1291583) is an investigational, orally administered, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C (CatC). Its mechanism of action is specifically designed to target the hallmark of several chronic inflammatory diseases: neutrophilic inflammation. By inhibiting CatC, this compound prevents the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), which are key drivers of tissue damage and disease progression in conditions like bronchiectasis. This technical guide provides an in-depth analysis of the role of neutrophilic inflammation in this compound's efficacy, presenting key quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The Central Role of Neutrophilic Inflammation

Neutrophilic inflammation is a critical component of the innate immune response. However, in chronic diseases such as bronchiectasis, a "vicious vortex" of inflammation, infection, and airway damage is established, with neutrophils playing a central role.[1] Activated neutrophils release a variety of potent effector molecules, including NSPs. In the airways of patients with bronchiectasis, an imbalance exists between these proteases and their endogenous inhibitors, leading to uncontrolled proteolytic activity.[2][3] This results in the degradation of the extracellular matrix, impaired mucociliary clearance, and perpetuation of the inflammatory cycle, all of which contribute to the progressive lung damage characteristic of the disease.[3] Sputum NE activity, in particular, has been shown to correlate with the frequency and severity of exacerbations, as well as overall disease progression.[2]

Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases

This compound's therapeutic strategy is to intervene early in the neutrophilic inflammatory cascade. CatC is a lysosomal cysteine protease predominantly found in the bone marrow. Its primary function is to activate the pro-enzymes of NSPs (pro-NE, pro-PR3, and pro-CatG) during neutrophil maturation.[3] By inhibiting CatC, this compound reduces the load of active NSPs in newly formed neutrophils. Consequently, when these neutrophils are recruited to sites of inflammation, they release significantly lower amounts of active proteases, thereby mitigating tissue damage and interrupting the cycle of chronic inflammation.[1][3]

Verducatib_Mechanism_of_Action This compound's Mechanism of Action on Neutrophil Serine Protease Activation cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_circulation_tissue Circulation & Inflamed Tissue Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) CatC Cathepsin C (DPP1) Pro_NSPs->CatC Substrate Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) CatC->Active_NSPs Activation This compound This compound (BI 1291583) This compound->CatC Inhibition Mature_Neutrophil Mature Neutrophil (with reduced active NSPs) Reduced_NSP_Release Reduced Release of Active NSPs Mature_Neutrophil->Reduced_NSP_Release Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Mature_Neutrophil Activation Reduced_Tissue_Damage Reduced Tissue Damage & Inflammation Reduced_NSP_Release->Reduced_Tissue_Damage

This compound inhibits CatC, preventing NSP activation in neutrophils.

Quantitative Data on this compound's Efficacy

Clinical trials have provided quantitative evidence of this compound's ability to engage its target and impact clinical outcomes related to neutrophilic inflammation.

Table 1: Pharmacodynamic Effects of this compound (Phase I Study in Healthy Volunteers)
DoseMean Inhibition of Peripheral Blood Neutrophil CatC Activity (Day 28)Mean Inhibition of Peripheral Blood Neutrophil NE Activity (Day 28)
1 mg once daily63.7%22.1%
2.5 mg once daily75.8%47.4%
5 mg once daily81.5%78.0%
Data from a Phase I, multiple-rising-dose study in healthy volunteers.[2]
Table 2: Clinical Efficacy of this compound in Patients with Bronchiectasis (Phase II AIRLEAF Trial)
DoseHazard Ratio for Time to First Pulmonary Exacerbation vs. Placebo (up to 48 weeks)95% Confidence IntervalAdjusted Event Rate Ratio for Pulmonary Exacerbations vs. Placebo (up to 48 weeks)95% Confidence Interval
1 mg once daily0.930.60 to 1.451.030.69 to 1.56
2.5 mg once daily0.660.40 to 1.080.680.43 to 1.08
5 mg once daily0.710.48 to 1.050.890.63 to 1.26
A significant dose-dependent benefit of this compound over placebo was established for the time to first exacerbation (p=0.0448).[3]

Note: While sputum neutrophil elastase activity was an endpoint in the AIRLEAF trial, specific quantitative results have not been detailed in the cited publications.[2][4][5][6][7]

Experimental Protocols

The following are representative protocols for the key assays used to evaluate the pharmacodynamic effects of this compound. These are based on established methodologies and are likely similar to those employed in the clinical trials.

Measurement of Cathepsin C Activity in Cell Lysates

This protocol describes a fluorometric assay to quantify CatC activity.

Materials:

  • Cell Lysis Solution (e.g., 10x Cell Lysis Solution containing appropriate detergents)

  • CatC Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic CatC Substrate (e.g., Gly-Phe-7-amido-4-methylcoumarin; Gly-Phe-AMC)

  • Microplate fluorometer

Procedure:

  • Cell Lysate Preparation: Isolate peripheral blood neutrophils or other target cells. Lyse the cells using the Cell Lysis Solution according to the manufacturer's instructions. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay Setup: In a 96-well black microplate, add the cell lysate to the wells. Prepare a standard curve using recombinant human CatC.

  • Reaction Initiation: Add the CatC Assay Buffer to each well. Prepare the CatC substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate fluorometer pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation ~380 nm, emission ~460 nm for AMC).

  • Data Analysis: Measure the fluorescence intensity over time. Calculate the rate of substrate cleavage (change in fluorescence per minute). Determine the CatC activity in the samples by comparing their reaction rates to the standard curve.

Measurement of Neutrophil Elastase Activity in Sputum

This protocol details a method for quantifying active NE in sputum supernatant using a Förster Resonance Energy Transfer (FRET)-based reporter.

Materials:

  • Sputum processing reagents (e.g., Sputolysin/DTT)

  • Phosphate Buffered Saline (PBS)

  • FRET-based NE substrate

  • Microplate fluorometer

  • Recombinant human neutrophil elastase for standard curve

Procedure:

  • Sputum Processing: Collect expectorated sputum and separate mucous clumps. Treat the sputum with a mucolytic agent like DTT to liquefy the sample. Centrifuge the processed sputum to separate the supernatant (sol phase) from the cellular components.

  • Assay Setup: In a 96-well microplate, add the sputum supernatant to the wells. Prepare a standard curve using known concentrations of active human neutrophil elastase.

  • Reaction Initiation: Prepare the FRET-based NE substrate in an appropriate assay buffer. Add the substrate to all wells.

  • Measurement: Monitor the change in fluorescence in a microplate fluorometer at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis: Calculate the rate of change in the fluorescence ratio. Determine the concentration of active NE in the sputum samples by interpolating from the standard curve.

Visualizations

Signaling Pathway

DPP1_NSP_Activation_Pathway DPP1/CatC-Mediated Activation of Neutrophil Serine Proteases Pro_DPP1 Pro-DPP1 Zymogen Active_DPP1 Active DPP1 (CatC) Tetramer Pro_DPP1->Active_DPP1 Autocatalytic activation (acidic pH in lysosomes) Pro_NSPs Pro-NSPs (in azurophilic granules) Active_DPP1->Pro_NSPs Cleavage of N-terminal dipeptides Active_NSPs Active NSPs (NE, PR3, CatG) This compound This compound This compound->Active_DPP1 Inhibition

DPP1/CatC activates pro-NSPs, a process targeted by this compound.
Experimental Workflow

Experimental_Workflow Workflow for Assessing this compound's Effect on Sputum NE Activity Patient_Recruitment Patient Recruitment (Bronchiectasis Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Verducatib_Arm This compound Treatment (e.g., 2.5mg, 5mg daily) Randomization->Verducatib_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Sputum_Collection Sputum Collection (Baseline, Post-treatment) Verducatib_Arm->Sputum_Collection Placebo_Arm->Sputum_Collection Sputum_Processing Sputum Processing (Mucolysis & Centrifugation) Sputum_Collection->Sputum_Processing NE_Activity_Assay NE Activity Assay (Fluorometric/FRET) Sputum_Processing->NE_Activity_Assay Data_Analysis Data Analysis (Compare NE activity between arms) NE_Activity_Assay->Data_Analysis

A typical workflow for a clinical trial evaluating this compound.

Conclusion

This compound represents a targeted therapeutic approach aimed at mitigating the detrimental effects of chronic neutrophilic inflammation. By inhibiting CatC, it effectively reduces the activity of key tissue-damaging enzymes released by neutrophils. The quantitative data from clinical trials demonstrate a clear dose-dependent inhibition of its target and a corresponding reduction in the risk of clinical exacerbations in patients with bronchiectasis. This technical guide provides the foundational data and methodologies for understanding and further investigating the role of this compound as a potential therapy for neutrophil-driven inflammatory diseases. Further results from ongoing Phase III trials, such as AIRTIVITY, are anticipated to provide more definitive evidence of its clinical utility.

References

Preclinical Profile of Verducatib (BI 1291583): A Novel Cathepsin C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verducatib (BI 1291583) is an investigational, orally administered small molecule that acts as a potent and selective inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase 1 (DPP1).[1][2] CatC is a crucial enzyme in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[3][4] In chronic inflammatory lung diseases like bronchiectasis, an excess of active NSPs contributes to a damaging cycle of inflammation, tissue destruction, and impaired mucus clearance, often referred to as the "vicious vortex".[1][3] By inhibiting CatC in the bone marrow during neutrophil development, this compound aims to reduce the levels of active NSPs in the lungs, thereby offering a potential disease-modifying therapeutic approach.[3][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and key experimental findings.

Mechanism of Action

This compound is a reversible, highly potent, and selective inhibitor of CatC.[3][6] The primary mechanism of action involves binding to CatC and preventing the proteolytic cleavage that is necessary for the activation of pro-NSPs within developing neutrophils in the bone marrow.[3][5] This leads to a dose-dependent reduction in the activity of mature NSPs released by circulating neutrophils.[3]

cluster_BoneMarrow Bone Marrow (Neutrophil Myelopoiesis) cluster_Lungs Lungs (in Bronchiectasis) ProNSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) CatC Cathepsin C (DPP1) ProNSPs->CatC Activation ActiveNSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) CatC->ActiveNSPs ActiveNSPs_released Released Active NSPs ActiveNSPs->ActiveNSPs_released Release from circulating neutrophils This compound This compound (BI 1291583) This compound->CatC Inhibition Inflammation Neutrophilic Inflammation TissueDamage Tissue Damage & Mucus Hypersecretion Inflammation->TissueDamage ActiveNSPs_released->Inflammation cluster_Dosing Dosing Phase cluster_Challenge Challenge & Collection cluster_Analysis Analysis Dosing Oral Dosing: This compound or Vehicle (Once daily for 11 days) LPS LPS Inhalation (Day 12) Dosing->LPS BALF BALF Collection (4 hours post-LPS) LPS->BALF Neutrophil_Isolation Neutrophil Isolation BALF->Neutrophil_Isolation NSP_Assay Measurement of NE and PR3 Activity Neutrophil_Isolation->NSP_Assay

References

Verducatinib's Impact on Neutrophil Serine Proteases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verducatinib, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), is under investigation for its therapeutic potential in various inflammatory and autoimmune diseases. Neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG), are key mediators of tissue damage and inflammation in these conditions. This technical guide explores the effect of Verducatinib on these critical proteases. While direct enzymatic inhibition data for Verducatinib on NSPs is not extensively available in public literature, this paper outlines the well-established indirect mechanism of action. By inhibiting Syk, Verducatinib is proposed to attenuate neutrophil activation and degranulation, thereby reducing the release of NSPs from their azurophilic granules. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to assess this indirect effect, and a summary of the current understanding of how Syk inhibition modulates neutrophil-driven inflammation.

Introduction: The Role of Neutrophil Serine Proteases in Inflammation

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against pathogens. Upon activation by various stimuli, neutrophils release the contents of their intracellular granules, a process known as degranulation. Azurophilic granules, in particular, contain a potent arsenal (B13267) of degradative enzymes, including the serine proteases: neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).

These proteases play a crucial role in pathogen clearance by degrading microbial proteins. However, when dysregulated, their release into the extracellular space can lead to significant host tissue damage and amplify inflammatory responses.[1] An imbalance between NSPs and their endogenous inhibitors is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various autoimmune disorders.[1]

Neutrophil Elastase (NE): A powerful protease that degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1]

Proteinase 3 (PR3): In addition to its proteolytic activity, PR3 is a major autoantigen in anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis.[2][3]

Cathepsin G (CG): A chymotrypsin-like protease that can activate platelets and other cells, contributing to inflammation and thrombosis.[4][5]

Given their destructive potential, targeting the activity or release of NSPs is a promising therapeutic strategy for a multitude of inflammatory conditions.

Verducatinib and the Spleen Tyrosine Kinase (Syk) Signaling Pathway

Verducatinib is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including neutrophils. It is a key mediator of immunoreceptor signaling, such as that from Fc receptors.

Upon neutrophil activation through various stimuli, Syk is recruited and activated, initiating a downstream signaling cascade that leads to cellular responses including degranulation, oxidative burst, and the formation of neutrophil extracellular traps (NETs). By inhibiting Syk, Verducatinib is expected to disrupt these activation pathways, thereby reducing the release of pro-inflammatory mediators, including NSPs.

The active metabolite of Fostamatinib (R406), another Syk inhibitor, has been shown to abrogate the release of NETs from neutrophils stimulated with plasma from COVID-19 patients.[6] Since NSPs are major components of NETs, this provides evidence for the indirect regulation of NSP activity by Syk inhibitors.

Signaling Pathway Diagram

Caption: Proposed mechanism of Verducatinib's effect on NSP release.

Quantitative Data on Syk Inhibition and Neutrophil Function

While specific quantitative data for Verducatinib's direct effect on NE, PR3, and CG activity is limited, data from studies on other Syk inhibitors, such as Fostamatinib (the prodrug of R406), provide insights into the potential effects on neutrophil functions that lead to NSP release.

CompoundTargetAssayCell TypeStimulusEndpointResultReference
R406 (active metabolite of Fostamatinib) SykNETosis AssayHuman NeutrophilsPlasma from COVID-19 patientsNET releaseDose-dependent inhibition[6]
Syk Inhibitor (Piceatannol) SykDegranulation AssayHuman NeutrophilsfMLPRelease of primary and secondary granulesInhibition of degranulation[7]
Syk-deficient neutrophils SykDegranulation AssayMouse NeutrophilsfMLPDegranulationNormal degranulation observed[8][9]

Note: There is conflicting evidence regarding the role of Syk in fMLP-induced degranulation.[7][8][9] Some studies suggest Syk is not essential for this particular pathway, indicating that Verducatinib's effect may be stimulus-dependent.

Experimental Protocols

To evaluate the effect of Verducatinib on neutrophil serine proteases, a multi-faceted approach is recommended, encompassing both indirect effects on neutrophil activation and direct effects on enzyme activity.

Neutrophil Isolation from Human Blood

A prerequisite for in vitro neutrophil assays is the isolation of a pure and viable neutrophil population from whole blood.

Workflow Diagram:

Neutrophil_Isolation_Workflow Start Whole Blood Collection (EDTA or Heparin) Density_Gradient Density Gradient Centrifugation (e.g., Ficoll-Paque) Start->Density_Gradient RBC_Lysis Red Blood Cell Lysis Density_Gradient->RBC_Lysis Washing Washing Steps RBC_Lysis->Washing Cell_Counting Cell Counting and Viability Assessment (e.g., Trypan Blue) Washing->Cell_Counting End Isolated Neutrophils Cell_Counting->End

Caption: Workflow for isolating human neutrophils from whole blood.

Detailed Protocol:

  • Collect whole blood into tubes containing an anticoagulant (EDTA or heparin).

  • Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge to separate the different blood components. The neutrophil layer will be located below the mononuclear cell layer.

  • Carefully aspirate and discard the upper layers.

  • Collect the neutrophil-rich layer and transfer to a new tube.

  • Perform red blood cell lysis using a hypotonic solution.

  • Wash the neutrophil pellet with a suitable buffer (e.g., PBS).

  • Resuspend the cells and perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

Neutrophil Degranulation Assay (Elastase Release)

This assay indirectly measures the degranulation of azurophilic granules by quantifying the activity of released neutrophil elastase.

Workflow Diagram:

Elastase_Release_Assay_Workflow Start Isolate Neutrophils Preincubation Pre-incubate Neutrophils with Verducatinib or Vehicle Start->Preincubation Stimulation Stimulate Neutrophils (e.g., fMLP, PMA) Preincubation->Stimulation Centrifugation Centrifuge to Pellet Cells Stimulation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Substrate_Addition Add Fluorogenic Elastase Substrate (e.g., MeOSuc-AAPV-AMC) Supernatant_Collection->Substrate_Addition Measurement Measure Fluorescence over Time Substrate_Addition->Measurement End Quantify Elastase Activity Measurement->End

Caption: Workflow for measuring neutrophil elastase release.

Detailed Protocol:

  • Isolate human neutrophils as described in section 4.1.

  • Resuspend neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Pre-incubate the neutrophils with various concentrations of Verducatinib or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Add a stimulating agent such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce degranulation.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.

  • Transfer the supernatant to a new microplate.

  • Add a fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

  • Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).

  • Calculate the rate of substrate cleavage to determine the elastase activity.

In Vitro Serine Protease Activity Assays

To assess the direct effect of Verducatinib on the enzymatic activity of NSPs, purified enzymes can be used in cell-free assays.

Detailed Protocol (General):

  • In a microplate, add a buffer suitable for the specific protease being assayed.

  • Add purified human neutrophil elastase, proteinase 3, or cathepsin G to the wells.

  • Add various concentrations of Verducatinib or a known inhibitor (positive control) to the wells.

  • Pre-incubate the enzyme with the compound for a defined period.

  • Initiate the reaction by adding a specific fluorogenic or chromogenic substrate for the respective protease.

    • NE Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

    • PR3 Substrate: Boc-Ala-Ala-Nva-SBzl

    • CG Substrate: Suc-Ala-Ala-Pro-Phe-pNA

  • Measure the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction velocity and determine the IC50 value for Verducatinib if inhibition is observed.

Conclusion

Verducatinib, as a Syk inhibitor, is poised to modulate the inflammatory functions of neutrophils. The primary mechanism by which Verducatinib is expected to affect neutrophil serine proteases is indirect, through the inhibition of Syk-mediated signaling pathways that lead to neutrophil activation and degranulation. This reduction in the release of NE, PR3, and CG from azurophilic granules would, in turn, decrease their proteolytic activity in the extracellular space, thereby mitigating tissue damage and inflammation.

While direct inhibition of these proteases by Verducatinib is not the presumed mechanism of action, comprehensive in vitro studies as outlined in this guide are necessary to fully characterize its effects. Future research should focus on quantifying the impact of Verducatinib on NSP release in response to a range of physiological and pathological stimuli and on clarifying the stimulus-dependent role of Syk in neutrophil degranulation. Such data will be invaluable for the continued development and clinical application of Verducatinib in the treatment of neutrophil-driven inflammatory diseases.

References

The Discovery and Development of Verducatib (BI 1291583): A Novel Inhibitor of Cathepsin C for Neutrophil-Driven Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Verducatib (BI 1291583) is an investigational, potent, and highly selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C (CatC). Developed by Boehringer Ingelheim, this compound is currently in late-stage clinical development for the treatment of bronchiectasis, a chronic respiratory disease characterized by neutrophilic inflammation. By inhibiting CatC, this compound targets the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE) and proteinase 3 (PR3), which are key drivers of the inflammation, tissue damage, and disease progression in bronchiectasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and quantitative data to support its therapeutic potential.

Introduction: The Unmet Need in Bronchiectasis and the Role of Neutrophilic Inflammation

Bronchiectasis is a chronic and progressive respiratory condition characterized by permanent dilation of the bronchi and bronchioles, resulting from a vicious cycle of inflammation, infection, and airway damage.[1] A key pathological feature of bronchiectasis is the excessive and uncontrolled activity of neutrophils in the airways.[2] Neutrophils release a variety of damaging enzymes, including neutrophil serine proteases (NSPs) like neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[3] These NSPs contribute to tissue degradation, mucus hypersecretion, and impaired bacterial clearance, perpetuating the cycle of inflammation and leading to clinical symptoms such as chronic cough, excessive sputum production, and recurrent pulmonary exacerbations.[1][2]

Current therapies for bronchiectasis primarily focus on managing symptoms and controlling infections. However, there is a significant unmet need for treatments that can directly target the underlying neutrophilic inflammation.[2] This has led to the exploration of novel therapeutic strategies aimed at modulating neutrophil function.

Discovery of this compound: A Targeted Approach to Inhibit Neutrophil Serine Protease Activation

The activation of NSPs is a critical step in the inflammatory cascade. NSPs are synthesized as inactive pro-enzymes (pro-NSPs) within the bone marrow during neutrophil development. The enzyme dipeptidyl peptidase 1 (DPP1), or Cathepsin C (CatC), plays a pivotal role in the activation of these pro-NSPs by cleaving a dipeptide from their N-terminus.[4] This understanding of the central role of CatC in NSP activation identified it as a key therapeutic target for neutrophil-driven inflammatory diseases.

This compound (BI 1291583) was developed as a potent and selective inhibitor of CatC. The discovery program focused on identifying a molecule with high affinity and specificity for CatC to minimize off-target effects, particularly against other cathepsins.

Mechanism of Action of this compound

This compound is a reversible inhibitor of CatC.[5] By binding to CatC, this compound prevents the proteolytic cleavage and subsequent activation of pro-NSPs within developing neutrophils in the bone marrow.[3] This leads to a reduction in the levels of active NSPs, including NE and PR3, in circulating neutrophils.[6] Consequently, upon recruitment to the sites of inflammation in the lungs of patients with bronchiectasis, these neutrophils release significantly lower amounts of active NSPs, thereby mitigating the downstream inflammatory cascade and tissue damage.[1]

This compound Mechanism of Action cluster_bone_marrow Bone Marrow cluster_circulation Circulation cluster_lungs Lungs (Site of Inflammation) Pro-Neutrophil Pro-Neutrophil pro-NSPs pro-NSPs (pro-NE, pro-PR3) Pro-Neutrophil->pro-NSPs Synthesis CatC Cathepsin C (DPP1) pro-NSPs->CatC Substrate Active NSPs Active NSPs (NE, PR3) CatC->Active NSPs Activation This compound This compound (BI 1291583) This compound->CatC Inhibition Mature Neutrophil Mature Neutrophil (with reduced active NSPs) Neutrophil Infiltration Neutrophil Infiltration Mature Neutrophil->Neutrophil Infiltration Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Neutrophil Infiltration Reduced NSP Release Reduced Release of Active NSPs Neutrophil Infiltration->Reduced NSP Release Reduced Inflammation Reduced Inflammation & Tissue Damage Reduced NSP Release->Reduced Inflammation

Figure 1: Mechanism of Action of this compound.

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent and highly selective inhibition of human CatC in enzymatic assays.[5] The selectivity of this compound is crucial to avoid potential adverse effects associated with the inhibition of other cathepsins, which are involved in various physiological processes.

Table 1: In Vitro Potency and Selectivity of this compound (BI 1291583)

EnzymeIC50 (nM)
Human Cathepsin C 0.9 [5][7][8]
Human Cathepsin K6,695[5]
Human Cathepsin L7,225[5]
Human Cathepsin S25,200[5]
Human Cathepsin B>100,000[5]
Human Cathepsin F>100,000[5]
Human Cathepsin H>100,000[5]

Data compiled from preclinical studies.[5]

In Vitro and In Vivo Inhibition of Neutrophil Serine Proteases

The inhibitory activity of this compound on the production of active NE was assessed in the human myeloid neutrophil progenitor cell line U937.[2] this compound inhibited the production of active NE in a concentration-dependent manner with an IC50 of 0.7 nM, while maintaining cell viability.[8][9]

In vivo studies in a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation demonstrated that oral administration of this compound resulted in a dose-dependent inhibition of NE and PR3 activity in neutrophils collected from bronchoalveolar lavage fluid (BALF).[2][9]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

ParameterED50 (mg/kg)Maximum Inhibition (at 5 mg/kg)
Neutrophil Elastase (NE) Activity 0.0399%[9]
Proteinase 3 (PR3) Activity -94%[9]

Data from an 11-day dosing regimen followed by LPS challenge.[9]

Experimental Protocols

4.3.1. In Vitro Cathepsin Inhibition Assay

  • Principle: The enzymatic activity of recombinant human cathepsins is measured by the conversion of a specific fluorescent substrate. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.

  • Methodology:

    • Recombinant human cathepsins (C, B, F, H, K, L, and S) are incubated with their respective fluorogenic substrates.

    • Increasing concentrations of this compound are added to the reaction mixture.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The concentration of this compound that inhibits 50% of the cathepsin activity (IC50) is calculated using a non-linear regression curve fit.[2]

4.3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR is used to measure the binding affinity and kinetics of this compound to human CatC in real-time without the need for labels.

  • Methodology:

    • Recombinant human CatC is immobilized on a sensor chip.

    • Increasing concentrations of this compound (e.g., 0.08, 0.4, 2, 10, and 50 nM) are flowed over the chip surface.[2]

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured.

    • Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Prepare_Chip Prepare Sensor Chip Immobilize_CatC Immobilize Cathepsin C (Ligand) Prepare_Chip->Immobilize_CatC Association Association: Flow this compound over chip Immobilize_CatC->Association Prepare_this compound Prepare this compound Solutions (Analyte at various concentrations) Prepare_this compound->Association Dissociation Dissociation: Flow buffer over chip Association->Dissociation Regeneration Regeneration of Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Calculate_Kinetics Calculate kon, koff, KD Sensorgram->Calculate_Kinetics Clinical_Development_Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I (Healthy Volunteers) Safety, PK, PD Preclinical->Phase1 Phase2 Phase II (AIRLEAF®) (Patients with Bronchiectasis) Dose-finding, Efficacy, Safety Phase1->Phase2 Phase3 Phase III (AIRTIVITY®) (Patients with Bronchiectasis) Confirmatory Efficacy & Safety Phase2->Phase3 Regulatory_Review Regulatory Review & Approval Phase3->Regulatory_Review

References

Chemical structure and properties of Verducatib

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the chemical compound "Verducatib" has yielded no direct results, suggesting that this may be a novel agent, a developmental codename, or a potential misspelling. Publicly accessible chemical databases and scientific literature do not contain information corresponding to this name.

To provide a comprehensive technical guide as requested, further clarification on the identity of "this compound" is necessary. Should a correct chemical name, CAS number, or other identifiers be provided, a detailed whitepaper can be developed, encompassing the following sections:

Chemical Structure and Identifiers

This section will provide a definitive representation of the molecular structure of this compound, including its IUPAC name, SMILES string, and CAS registry number. These identifiers are crucial for unambiguous referencing in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [Data to be populated]
SMILES String [Data to be populated]
CAS Number [Data to be populated]
Molecular Formula [Data to be populated]
Molecular Weight [Data to be populated]

Physicochemical and Pharmacokinetic Properties

A thorough characterization of the drug's properties is fundamental to understanding its behavior in biological systems. This section will detail key physicochemical and pharmacokinetic parameters.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental Conditions
Solubility [Data to be populated][e.g., pH, temperature]
LogP [Data to be populated]
pKa [Data to be populated]
Melting Point [Data to be populated]
Boiling Point [Data to be populated]

Table 3: Pharmacokinetic Profile of this compound

ParameterSpeciesValueDosing Route
Bioavailability (%) [Data to be populated][Data to be populated][e.g., Oral, IV]
Half-life (t½) [Data to be populated][Data to be populated]
Cmax [Data to be populated][Data to be populated]
Tmax [Data to be populated][Data to be populated]
Volume of Distribution (Vd) [Data to be populated][Data to be populated]
Clearance (CL) [Data to be populated][Data to be populated]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action is paramount for rational drug design and predicting therapeutic effects and potential side effects. This section will elucidate the signaling pathways modulated by this compound.

Verducatib_Signaling_Pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Binds to/Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activates/Inhibits Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section will provide detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of IC50 in a Cell-Based Assay

  • Cell Culture: [Detailed cell line, media, and culture conditions].

  • Compound Preparation: [Instructions for dissolving and diluting this compound].

  • Assay Procedure: [Step-by-step instructions for cell seeding, compound treatment, and incubation].

  • Data Acquisition: [Method for measuring the biological endpoint, e.g., luminescence, fluorescence].

  • Data Analysis: [Description of the software and statistical methods used to calculate the IC50 value].

Experimental_Workflow_IC50 A Seed cells in 96-well plates B Prepare serial dilutions of this compound A->B C Treat cells with this compound B->C D Incubate for specified duration C->D E Add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 using dose-response curve fitting F->G

Caption: Workflow for IC50 determination.

Conclusion

This final section will summarize the key findings and discuss the potential therapeutic applications and future research directions for this compound.

Upon receiving the necessary identifying information for "this compound," this technical guide will be fully populated with accurate and detailed data to serve as a valuable resource for the scientific community.

Verducatib (BI 1291583): A Technical Guide for Researchers in Non-Cystic Fibrosis Bronchiectasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-cystic fibrosis bronchiectasis (NCFBE) is a chronic pulmonary disease characterized by irreversible bronchial dilation, chronic cough, and excessive sputum production. The pathophysiology is driven by a self-perpetuating "vicious vortex" of inflammation, infection, and airway damage, in which neutrophils and their serine proteases play a central role.[1] Verducatib (BI 1291583), a novel, reversible, and highly potent inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C (CatC), is a promising therapeutic agent under investigation for the treatment of NCFBE.[2][3] This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound targets Cathepsin C, a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[4][5] By inhibiting CatC, this compound reduces the activity of these downstream NSPs, thereby mitigating the neutrophil-mediated tissue damage and inflammation that are hallmarks of bronchiectasis.[2] This upstream intervention on NSP activation is a key differentiator from direct NE inhibitors.

Signaling Pathway

The signaling pathway targeted by this compound is central to the inflammatory cascade in NCFBE. The following diagram illustrates this pathway.

Verducatib_Mechanism_of_Action cluster_bone_marrow Bone Marrow cluster_circulation_lungs Circulation & Lungs Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) CatC Cathepsin C (DPP-1) Pro-NSPs->CatC Activation Active_NSPs_BM Active NSPs CatC->Active_NSPs_BM Neutrophils Mature Neutrophils Active_NSPs_BM->Neutrophils Stored in azurophilic granules Active_NSPs_Lungs Released Active NSPs Neutrophils->Active_NSPs_Lungs Degranulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., infection) Inflammatory_Stimuli->Neutrophils Activation Lung_Damage Lung Tissue Damage (Elastin degradation, mucus hypersecretion, impaired mucociliary clearance) Active_NSPs_Lungs->Lung_Damage Lung_Damage->Inflammatory_Stimuli Vicious Vortex Amplification This compound This compound (BI 1291583) This compound->CatC Inhibition

Caption: Mechanism of action of this compound in inhibiting the activation of neutrophil serine proteases.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Data for this compound (BI 1291583)
ParameterValueSpecies/SystemReference
CatC Inhibition (IC50) 0.9 nMHuman (in vitro)[6]
NE Activation Inhibition (IC50) 0.7 nMHuman U937 cell line[6]
Selectivity vs. other Cathepsins >6,000-fold(B, F, H, K, L, S)[6]
In vivo NE Inhibition (ED50) 0.01 mg/kgMouse (LPS model)[7]
In vivo PR3 Inhibition Dose-dependentMouse (LPS model)[5]
Bone Marrow to Plasma Exposure Ratio Up to 100-foldMouse[5]
Table 2: Phase I Pharmacokinetic Parameters in Healthy Volunteers
DoseAUC₀₋₂₄ (nM·h) at Day 28Notable CharacteristicsReference
1 mg (once daily) 21.3Supra-proportional pharmacokinetics[1]
2.5 mg (once daily) 96.8Readily absorbed[1]
5 mg (once daily) 187No food effect observed[8]
Table 3: Phase I Pharmacodynamic Data in Healthy Volunteers
DoseMaximum CatC InhibitionMaximum NE Activity InhibitionMaximum PR3 Level DecreaseReference
10 mg (multiple dose) 85%86%65%[6]
30 mg (single dose) 96%Not ReportedNot Reported[6]
Table 4: Phase II AIRLEAF Trial Efficacy Results in NCFBE Patients (up to 48 weeks)
EndpointPlacebo1 mg this compound2.5 mg this compound5 mg this compoundReference
Time to First Exacerbation (Hazard Ratio vs. Placebo) -0.93 (95% CI: 0.60-1.45)0.66 (95% CI: 0.40-1.08)0.71 (95% CI: 0.48-1.05)[9]
Annualized Rate of Exacerbations (Rate Ratio vs. Placebo) -1.03 (95% CI: 0.69-1.56)0.68 (95% CI: 0.43-1.08)0.89 (95% CI: 0.63-1.26)[10]
Change from Baseline in FEV₁ at Week 24 (mL) -Not Reported52.4 (95% CI: -13.8 to 118.6)Not Reported[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this compound research.

In Vitro Cathepsin C Activity Assay (Fluorescence-Based)

This assay determines the in vitro inhibitory activity of a compound against CatC.

  • Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate specific to CatC. The resulting fluorescence is proportional to CatC activity.

  • Materials:

    • Recombinant human Cathepsin C

    • Fluorogenic substrate (e.g., H-Gly-Phe-AFC or (z-Phe-Arg)₂-cresyl violet)[11]

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)

    • This compound or test compound at various concentrations

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the assay buffer, recombinant CatC, and this compound dilutions.

    • Pre-incubate the enzyme and inhibitor at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., Ex/Em = 400/505 nm for AFC substrates) at 37°C.[2][12]

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neutrophil Elastase Activity Assay in Sputum (Fluorometric)

This assay quantifies the enzymatic activity of NE in patient sputum samples.

  • Principle: NE in the sputum sample cleaves a synthetic substrate, releasing a fluorophore which can be quantified.

  • Materials:

    • Sputum sample

    • Sputum processing reagent (e.g., Sputolysin/Dithiothreitol (DTT))[13]

    • Phosphate-buffered saline (PBS)

    • Fluorometric NE assay kit (containing NE substrate, assay buffer, and NE standard)[4]

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Process the sputum sample by diluting with PBS and treating with DTT to homogenize the sample.[14]

    • Centrifuge the sample to obtain the supernatant (sol phase).

    • Prepare a standard curve using the provided NE enzyme standard.

    • In a 96-well plate, add the sputum supernatant and standards to respective wells.

    • Add the NE assay buffer to all wells.

    • Initiate the reaction by adding the NE substrate mix.

    • Measure fluorescence in kinetic mode at 37°C (e.g., Ex/Em = 380/500 nm).

    • Calculate the NE activity in the samples by comparing the rate of fluorescence change to the standard curve.

In Vivo Lipopolysaccharide (LPS)-Induced Lung Inflammation Mouse Model

This model is used to assess the in vivo efficacy of anti-inflammatory compounds.

  • Principle: Intratracheal administration of LPS induces a robust inflammatory response in the lungs, characterized by neutrophil influx and activation.

  • Materials:

    • Mice (e.g., C57BL/6)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound or vehicle control

    • Anesthesia

    • Bronchoalveolar lavage (BAL) equipment

  • Procedure:

    • Administer this compound or vehicle orally to mice for a specified number of days (e.g., 11 consecutive days).[7]

    • On the final day of treatment, challenge the mice with an intratracheal instillation of LPS.[15][16]

    • At a specified time point post-LPS challenge (e.g., 4-24 hours), euthanize the mice.[15]

    • Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

    • Isolate neutrophils from the BAL fluid.

    • Lyse the neutrophils and measure NE and PR3 activity using appropriate enzymatic assays.

    • Analyze other inflammatory markers in the BAL fluid (e.g., cytokine levels, total protein) as needed.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the preclinical and clinical evaluation of this compound.

Preclinical_Workflow In_Vitro_Screening In Vitro Screening CatC_Assay Cathepsin C Enzymatic Assay (IC50 Determination) In_Vitro_Screening->CatC_Assay Selectivity_Panel Selectivity Panel (vs. other proteases) In_Vitro_Screening->Selectivity_Panel Cell_Based_Assay Cell-Based Assay (U937 cells) (NE Activation Inhibition) In_Vitro_Screening->Cell_Based_Assay In_Vivo_Modeling In Vivo Modeling Cell_Based_Assay->In_Vivo_Modeling LPS_Mouse_Model LPS-Induced Lung Inflammation Model In_Vivo_Modeling->LPS_Mouse_Model PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Modeling->PK_PD_Analysis Efficacy_Assessment Efficacy Assessment (NE/PR3 inhibition in BALF) LPS_Mouse_Model->Efficacy_Assessment Toxicology_Studies Toxicology Studies Efficacy_Assessment->Toxicology_Studies

Caption: Preclinical experimental workflow for this compound.

Clinical_Trial_Workflow Phase_I Phase I Trial (Healthy Volunteers) (NCT03414008, NCT03868540) Safety_Tolerability Safety & Tolerability Phase_I->Safety_Tolerability Pharmacokinetics Pharmacokinetics (SAD, MAD) Phase_I->Pharmacokinetics Pharmacodynamics Pharmacodynamics (CatC, NE, PR3 Inhibition) Phase_I->Pharmacodynamics Phase_II Phase II AIRLEAF Trial (NCFBE Patients) (NCT05238675) Phase_I->Phase_II Patient_Screening Patient Screening (CT-confirmed bronchiectasis, exacerbation history) Phase_II->Patient_Screening Phase_III Phase III AIRTIVITY Trial (NCFBE Patients) (NCT06872892) Phase_II->Phase_III Randomization Randomization (Placebo, 1mg, 2.5mg, 5mg) Patient_Screening->Randomization Treatment_Period Treatment Period (24-48 weeks) Randomization->Treatment_Period Efficacy_Endpoints Efficacy Endpoints (Time to first exacerbation, rate of exacerbations, FEV1, QoL) Treatment_Period->Efficacy_Endpoints Biomarker_Analysis Biomarker Analysis (Sputum NE activity) Treatment_Period->Biomarker_Analysis

Caption: Clinical trial workflow for this compound in NCFBE.

Conclusion

This compound is a promising, mechanism-based therapeutic candidate for non-cystic fibrosis bronchiectasis that directly targets the underlying neutrophilic inflammation. Preclinical and Phase I and II clinical data have demonstrated its potent and selective inhibition of Cathepsin C, leading to reduced activity of downstream neutrophil serine proteases. The Phase II AIRLEAF trial has shown encouraging signals of efficacy in reducing the risk of exacerbations in patients with NCFBE. The ongoing Phase III AIRTIVITY trial will further elucidate the clinical utility of this compound in this patient population.[17] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of chronic respiratory diseases.

References

Methodological & Application

Verducatib In Vitro Assay Protocols for DPP1 Inhibition: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verducatib (BI 1291583) is a potent and selective inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[1] By inhibiting DPP1, this compound effectively blocks the activation of these NSPs, which are key mediators of inflammation and tissue damage in various respiratory diseases, including bronchiectasis.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against DPP1.

Mechanism of Action

This compound binds to human DPP1 in a covalent, yet reversible manner. This interaction selectively and completely inhibits the enzymatic activity of DPP1.[1] The inhibition of DPP1 prevents the proteolytic processing of pro-NSPs into their active forms within the bone marrow during neutrophil development.[1] This upstream mechanism of action leads to a reduction in the overall burden of active NSPs in circulating neutrophils.

cluster_0 Bone Marrow (Neutrophil Maturation) cluster_1 Inflammatory Site pro_NSPs pro-Neutrophil Serine Proteases (pro-NE, pro-PR3) DPP1 DPP1 (Cathepsin C) pro_NSPs->DPP1 Activation active_NSPs Active Neutrophil Serine Proteases (NE, PR3) DPP1->active_NSPs active_NSPs_released Released Active NSPs This compound This compound (BI 1291583) This compound->DPP1 Inhibition Inflammation Inflammation & Tissue Damage active_NSPs_released->Inflammation

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeTargetCell LineSubstrateThis compound (BI 1291583) IC50Reference
Enzymatic AssayRecombinant Human DPP1 (Cathepsin C)-H-Gly-Arg-AMC0.9 nM[1][3]
Cell-Based AssayNeutrophil Elastase (NE) ActivationU937Fluorescent NE substrate0.7 nM[1][4]

Table 1: Summary of this compound In Vitro Potency

Experimental Protocols

DPP1 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of this compound against recombinant human DPP1.

Principle:

The assay measures the cleavage of a fluorogenic substrate, H-Gly-Arg-AMC, by activated DPP1. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time. The presence of an inhibitor, such as this compound, will decrease the rate of AMC release, and the extent of inhibition is used to determine the IC50 value.

Materials:

  • Recombinant human pro-DPP1 (pro-Cathepsin C)

  • Recombinant human Cathepsin L (for activation)

  • DPP1 Substrate: H-Gly-Arg-AMC

  • This compound (BI 1291583)

  • Assay Buffer: 25 mM MES or Piperazine, pH 5.0-6.0, 50 mM NaCl, 5 mM DTT, 0.01% (v/v) Triton X-100[5][6]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 6.0

  • DMSO

  • Black 384-well microplates

  • Fluorescence plate reader

Workflow:

A Activate pro-DPP1 with Cathepsin L C Pre-incubate Activated DPP1 with this compound (30 min) A->C B Prepare this compound Dilution Series B->C D Add Substrate (H-Gly-Arg-AMC) C->D E Incubate (30 min) D->E F Measure Fluorescence (Ex/Em: 360/460 nm) E->F G Calculate IC50 F->G

Figure 2: Workflow for the DPP1 Enzymatic Inhibition Assay.

Procedure:

  • Activation of pro-DPP1:

    • Dilute recombinant human pro-DPP1 and recombinant human Cathepsin L in Activation Buffer. A suggested ratio is 10:1 (e.g., 2 ng/µL pro-DPP1 and 0.4 ng/µL Cathepsin L).[6]

    • Incubate the mixture at 25°C for 60 minutes.[6]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 10-point, half-log dilutions starting from 1 µM).[5]

  • Assay Plate Setup (in a 384-well plate):

    • Add the diluted, activated DPP1 enzyme to each well (except for blank controls). A final concentration of approximately 96.4 pM has been reported.[5]

    • Add the this compound dilutions to the appropriate wells.

    • For control wells, add Assay Buffer with the same final concentration of DMSO as the this compound wells.

    • Pre-incubate the plate at room temperature for 30 minutes.[5]

  • Reaction Initiation and Measurement:

    • Add the DPP1 substrate (H-Gly-Arg-AMC) to all wells to a final concentration of 50 µM to initiate the reaction.[5]

    • Incubate the plate at 25°C for 60 minutes, protected from light.[6]

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6]

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[5]

Cell-Based Inhibition of Neutrophil Elastase (NE) Activation Assay

This protocol describes a method to assess the ability of this compound to inhibit the production of active neutrophil elastase in a human myeloid cell line.

Principle:

The human myeloid cell line U937 constitutively expresses and processes pro-neutrophil elastase (pro-NE) into its active form via DPP1. By treating these cells with this compound, the inhibition of intracellular DPP1 can be quantified by measuring the subsequent reduction in active NE.[1]

Materials:

  • U937 human myeloid cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (BI 1291583)

  • Fluorescent Neutrophil Elastase Substrate (e.g., MeOSuc-AAPV-AMC)

  • Cell lysis buffer

  • 96-well cell culture plates

  • Fluorescence plate reader

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Workflow:

A Culture U937 cells B Treat cells with This compound (48h) A->B C Assess Cell Viability B->C D Lyse Cells B->D E Add NE Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Figure 3: Workflow for the Cell-Based NE Activation Assay.

Procedure:

  • Cell Culture and Plating:

    • Culture U937 cells in appropriate medium and conditions.

    • Seed the cells into a 96-well plate at a suitable density.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the this compound dilutions to the cells and incubate for 48 hours.[7] Include a vehicle control (DMSO).

  • Cell Viability Assessment:

    • In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a standard cell viability assay to ensure that the observed effects are not due to cell death.[7]

  • Measurement of Neutrophil Elastase Activity:

    • After the 48-hour incubation, lyse the cells.

    • Add a fluorescent NE substrate to the cell lysates.

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis:

  • Normalize the fluorescence readings to the number of viable cells (if necessary, based on viability data).

  • Calculate the percentage of inhibition of NE activity for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using a four-parameter logistic curve fit.

Conclusion

The provided protocols offer robust and reproducible methods for characterizing the in vitro inhibitory activity of this compound against DPP1. The enzymatic assay allows for direct assessment of the compound's potency on the purified enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context by measuring the inhibition of a downstream target, neutrophil elastase. These assays are essential tools for the preclinical evaluation and development of DPP1 inhibitors.

References

Application Notes and Protocols for Studying Verducatib's Effects on Lung Inflammation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verducatib (BI 1291583) is a novel, reversible, and highly selective inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C (CatC).[1][2][3][4] DPP1 is a crucial enzyme responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil development.[5][6] In chronic inflammatory lung diseases like bronchiectasis, an excess of active NSPs in the airways contributes to a vicious cycle of inflammation, tissue damage, and impaired mucus clearance.[3] By inhibiting DPP1, this compound reduces the load of active NSPs in circulating neutrophils, thereby offering a promising therapeutic strategy to mitigate neutrophilic inflammation and its pathological consequences in the lungs.[2][3]

These application notes provide detailed protocols for utilizing animal models to study the in vivo effects of this compound on lung inflammation, focusing on the well-established lipopolysaccharide (LPS)-induced model of acute lung inflammation in mice.

Mechanism of Action: DPP1 Inhibition

This compound's mechanism of action centers on the inhibition of DPP1, the upstream activator of key NSPs. This targeted approach prevents the maturation of these destructive enzymes before they are released into the lung tissue, thereby reducing inflammation and protecting against structural lung damage.

cluster_bone_marrow Bone Marrow cluster_circulation Circulation cluster_lung Lung Tissue Pro_NSPs Pro-NSPs (Inactive Precursors) DPP1 DPP1 (Cathepsin C) Pro_NSPs->DPP1 Activation Active_NSPs Active NSPs (NE, PR3, CatG) DPP1->Active_NSPs Neutrophils Neutrophils with Active NSPs Active_NSPs->Neutrophils Inflammation Inflammation Neutrophils->Inflammation Tissue_Damage Tissue Damage Inflammation->Tissue_Damage Mucus_Hypersecretion Mucus Hypersecretion Inflammation->Mucus_Hypersecretion This compound This compound This compound->DPP1 Inhibition

Caption: this compound's Mechanism of Action

Animal Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice

The LPS-induced model is a widely used and reproducible animal model for studying acute lung inflammation characterized by a robust influx of neutrophils into the airways.[7] Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in the lungs, mimicking key aspects of bacterial infection-induced exacerbations in chronic lung diseases.

Rationale for Model Selection:
  • Neutrophil-Dominant Inflammation: The inflammatory response is heavily driven by neutrophils, making it highly relevant for studying the effects of a neutrophil-targeting agent like this compound.

  • Acute and Reproducible: The model provides a rapid and consistent inflammatory phenotype, allowing for efficient screening and evaluation of therapeutic compounds.

  • Clinically Relevant Readouts: Key endpoints such as neutrophil counts in bronchoalveolar lavage fluid (BALF) and NSP activity are directly translatable to clinical measures of lung inflammation.

Experimental Protocols

The following protocols are based on preclinical studies evaluating this compound (BI 1291583) in an LPS-induced mouse model of lung inflammation.[2][6][8][9]

I. Long-Term Dosing Protocol for Prophylactic Efficacy

This protocol assesses the ability of this compound to prevent the activation of NSPs in neutrophils before an inflammatory challenge.

cluster_workflow Prophylactic Efficacy Workflow Day1_11 Day 1-11: Daily Oral Gavage - Vehicle - this compound (0.1, 0.5, 5 mg/kg) Day12_LPS Day 12: LPS Challenge (Intranasal/Inhalation) Day1_11->Day12_LPS Day12_4h 4h Post-LPS: Euthanasia & BALF Collection Day12_LPS->Day12_4h Analysis Analysis: - BALF Neutrophil Count - NE & PR3 Activity Assay Day12_4h->Analysis

Caption: Prophylactic Dosing Workflow

Materials:

  • This compound (BI 1291583)

  • Vehicle control (e.g., 0.5% hydroxyethylcellulose in water)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • Neutrophil elastase and proteinase 3 activity assay kits

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Drug Administration:

    • Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 0.1, 0.5, and 5 mg/kg).

    • Administer the assigned treatment orally via gavage once daily for 11 consecutive days.

  • LPS Challenge:

    • On day 12, anesthetize the mice.

    • Administer LPS (e.g., 10 µg in 50 µL saline) via intranasal instillation or inhalation.

  • Bronchoalveolar Lavage (BAL):

    • Four hours after the LPS challenge, euthanize the mice.

    • Perform a BAL by instilling and retrieving a known volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs.

  • Sample Processing and Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Determine the total cell count and perform a differential cell count to quantify neutrophils.

    • Lyse the neutrophil pellet to measure intracellular NE and PR3 activity using specific fluorometric substrates.

II. Short-Term Dosing Protocol with Treatment Holiday

This protocol evaluates the duration of the pharmacodynamic effect of this compound after cessation of treatment.

Procedure:

  • Drug Administration: Administer this compound (e.g., 0.005, 0.05, 0.5, and 5 mg/kg) or vehicle twice daily for a specified period (e.g., 5 days).

  • Treatment Holiday: Implement a treatment-free period (e.g., 2 days) after the last dose.

  • LPS Challenge and Analysis: Follow steps 3-5 of the Long-Term Dosing Protocol.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published preclinical data for this compound.[2][8]

Table 1: Effect of 11-Day this compound Treatment on Neutrophil Elastase (NE) Activity in BALF Neutrophils Following LPS Challenge [2][8]

Treatment Group (mg/kg, daily)Mean NE Activity (RFU per 105 neutrophils)Standard Error of Mean (SEM)% Inhibition
Vehicle1419.2198.3-
This compound (0.1)147.887.5~89.6%
This compound (0.5)27.016.9~98.1%
This compound (5.0)15.54.6~98.9%

Table 2: Effect of Short-Term this compound Treatment with a 2-Day Holiday on NE Activity in BALF Neutrophils Following LPS Challenge [2]

Treatment Group (mg/kg, twice daily)Mean NE Activity (RFU per 105 neutrophils)Standard Error of Mean (SEM)% Inhibition
Vehicle2118.1132.3-
This compound (0.005)1008.3176.5~52.4%
This compound (0.05)458.1165.0~78.4%
This compound (0.5)81.157.3~96.2%
This compound (5.0)62.946.8~97.0%

Note: While this compound potently inhibits NSP activity, preclinical studies have shown that it does not affect the LPS-induced influx of neutrophils into the lung.[2] This highlights its specific mechanism of targeting NSP activation rather than neutrophil recruitment.

Concluding Remarks

The LPS-induced mouse model of lung inflammation is a valuable tool for evaluating the in vivo efficacy of this compound. The protocols outlined in these application notes provide a framework for researchers to investigate the dose-dependent inhibition of neutrophil serine proteases and to characterize the pharmacodynamic profile of this promising therapeutic agent. These preclinical studies are essential for informing the clinical development of this compound for the treatment of neutrophilic inflammatory lung diseases such as bronchiectasis.

References

Application Notes & Protocols: Cell-Based Assays for Measuring Verducatib Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verducatib (formerly BI 1291583) is an investigational drug being developed by Boehringer Ingelheim for the treatment of bronchiectasis.[1][2][3] Contrary to the initial query, this compound is not a TYK2 inhibitor. It is a potent and selective inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C (CatC).[2][4] DPP-1 is a crucial enzyme responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, which are implicated in the inflammatory processes and structural lung damage characteristic of bronchiectasis.[2][4] Therefore, assays to measure this compound's potency focus on its ability to inhibit DPP-1 activity and the downstream consequences of this inhibition in cellular systems.

This document provides detailed application notes and protocols for relevant cell-based assays to determine the potency of this compound.

Signaling Pathway of this compound's Target

This compound's mechanism of action centers on the inhibition of DPP-1, preventing the activation of NSPs in neutrophils. This disrupts the inflammatory cascade driven by these proteases.

DPP1_Pathway cluster_neutrophil Neutrophil Pro-NSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Elastase) DPP1 DPP-1 (Cathepsin C) Pro-NSPs->DPP1 Substrate Active_NSPs Active Neutrophil Serine Proteases (e.g., Elastase) DPP1->Active_NSPs Activates Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation This compound This compound This compound->DPP1 Inhibits

Caption: DPP-1 signaling pathway and the inhibitory action of this compound.

Neutrophil-Based DPP-1 Activity Assay

This assay directly measures the enzymatic activity of DPP-1 in primary human neutrophils, the primary target cells of this compound.

Principle: This protocol utilizes a fluorogenic substrate for DPP-1. The cleavage of the substrate by active DPP-1 in neutrophil lysates releases a fluorescent molecule, and the signal intensity is proportional to the enzyme's activity. The potency of this compound is determined by its ability to reduce this fluorescence in a dose-dependent manner.

Experimental Protocol:

a. Isolation of Human Neutrophils:

  • Isolate peripheral blood mononuclear cells (PBMCs) and neutrophils from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Collect the neutrophil layer and perform red blood cell lysis.

  • Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in an appropriate assay buffer.

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

b. Assay Procedure:

  • Seed the isolated neutrophils into a 96-well plate.

  • Prepare serial dilutions of this compound and a vehicle control.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Lyse the cells to release intracellular DPP-1.

  • Add a fluorogenic DPP-1 substrate (e.g., (H-Gly-Arg)2-AMC).

  • Incubate the plate at 37°C for a specified time, protecting it from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Normalize the data to the vehicle control (representing 100% activity).

  • Plot the normalized data against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundCell TypeIC50 (nM)
This compoundHuman NeutrophilsExample Value
Control CompoundHuman NeutrophilsExample Value

Neutrophil Elastase Activity Assay

This assay measures the activity of neutrophil elastase, a key downstream effector of DPP-1 activation.

Principle: The potency of this compound is assessed by its ability to inhibit the activation of pro-elastase in neutrophils, leading to a reduction in elastase activity. A specific fluorogenic substrate for elastase is used to quantify its activity.

Experimental Protocol:

a. Cell Treatment:

  • Isolate and prepare human neutrophils as described in the previous protocol.

  • Seed the neutrophils in a 96-well plate.

  • Treat the cells with serial dilutions of this compound or a vehicle control and incubate for a period sufficient to allow for pro-elastase processing (e.g., 24-48 hours).

b. Assay Procedure:

  • Lyse the treated neutrophils.

  • Add a specific fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity with a microplate reader.

Data Analysis:

  • Perform background subtraction and normalization to the vehicle control.

  • Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of neutrophil elastase activity.

Data Presentation:

CompoundTargetCell TypeIC50 (nM)
This compoundNeutrophil Elastase ActivityHuman NeutrophilsExample Value
Control CompoundNeutrophil Elastase ActivityHuman NeutrophilsExample Value

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct engagement of this compound with its target, DPP-1, within the cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (DPP-1) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble DPP-1 remaining at each temperature is quantified, typically by Western blotting or ELISA.

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Cell Culture Drug_Treatment 2. Treat with this compound or Vehicle Cell_Culture->Drug_Treatment Heating 3. Heat to different temperatures Drug_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Separate soluble and precipitated fractions Lysis->Centrifugation Analysis 6. Quantify soluble DPP-1 (e.g., Western Blot) Centrifugation->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

a. Sample Preparation:

  • Culture a suitable cell line expressing DPP-1 (e.g., a neutrophil-like cell line) or use primary neutrophils.

  • Treat the cells with this compound or a vehicle control for a specified time.

  • Aliquot the cell suspension into PCR tubes.

b. Thermal Treatment:

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples to room temperature.

c. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble DPP-1 in each sample by Western blotting using a specific anti-DPP-1 antibody or by an ELISA-based method.

Data Analysis:

  • Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).

  • Plot the percentage of soluble DPP-1 against the temperature for both this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.

Data Presentation:

TreatmentTm (°C)
Vehicle ControlExample Value
This compoundExample Value

General Considerations for Cell-Based Assays

  • Cell Viability: It is crucial to perform a cytotoxicity assay in parallel to ensure that the observed inhibition is not due to a general toxic effect of the compound on the cells.[5][6]

  • IC50 Variation: Be aware that IC50 values can vary between different assay formats (e.g., enzymatic vs. cell-based) and can be influenced by experimental conditions such as cell density and incubation time.[6][7]

  • Assay Robustness: For high-throughput screening, assay performance should be evaluated using statistical parameters like the Z'-factor.[8]

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell number, substrate concentration, and incubation times, for their particular experimental setup.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Verducatib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verducatib (BI 1291583) is an investigational, potent, and highly selective inhibitor of dipeptidyl peptidase 1 (DPP1), also known as cathepsin C (CatC).[1][2][3] DPP1 is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), during neutrophil maturation in the bone marrow.[4][5] In chronic inflammatory lung diseases like bronchiectasis, an excess of active NSPs in the airways contributes to a vicious cycle of inflammation, tissue damage, and impaired mucus clearance.[2][5] By inhibiting DPP1, this compound reduces the activation of these NSPs, offering a novel therapeutic approach to mitigate neutrophilic inflammation and its pathological consequences.[1][2]

These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key in vitro and in vivo assays relevant to its evaluation.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key PK and PD parameters of this compound from preclinical and clinical studies.

Table 1: In Vitro and Preclinical Pharmacodynamic Profile of this compound
ParameterSpecies/SystemValueReference
IC50 for Cathepsin C (DPP1) Inhibition Human recombinant0.9 nM[1][5]
Rat recombinant1.2 nM[5]
Mouse recombinant0.6 nM[5]
IC50 for Neutrophil Elastase (NE) Production Inhibition Human U937 cell line0.7 nM[1][6][7]
Selectivity for Cathepsin C vs. Cathepsins B, F, H, K, L, S>6000-fold[1]
In Vivo Efficacy (ED50 for NE inhibition) Mouse (LPS challenge model)0.03 mg/kg[1]
In Vivo Efficacy (ED99 for NE inhibition) Mouse (LPS challenge model)0.3 mg/kg[1]
Tissue Distribution (Bone Marrow:Plasma Ratio) Mouse>100x[8][9]
Table 2: Summary of Phase I Pharmacokinetic Parameters of this compound in Healthy Volunteers
DosePopulationCmax (nmol/L)tmax (h)AUC (nmol·h/L)t½ (h)Reference
Single Rising Doses
1 mgJapanese Males0.3692.02.0111.2[10]
2.5 mgJapanese Males1.152.07.9113.9[10]
5 mgJapanese Males3.252.025.414.9[10]
Multiple Rising Doses
1 mg (once daily)Japanese Males0.5832.05.34 (AUCτ)16.5[10]
2.5 mg (once daily)Japanese Males2.132.023.3 (AUCτ)19.3[10]

Note: Pharmacokinetics of this compound have been described as supra-proportional over the assessed dose ranges.[1][11] Co-administration with the strong CYP3A4 inhibitor itraconazole (B105839) increased this compound exposure approximately twofold.[1][11]

Table 3: Phase I Pharmacodynamic Effects of this compound in Healthy Volunteers
DoseParameterMaximum InhibitionReference
5 mgBlood DPP1 (CatC) Activity99%[4]
5 mgBlood Neutrophil Elastase (NE) Activityup to 86%[4]
5 mgBlood Proteinase 3 (PR3) Levelsup to 86%[4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of this compound.

Verducatib_MoA cluster_bone_marrow Bone Marrow cluster_airways Airways Pro-NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-PR3, Pro-CatG) DPP1 DPP1 (Cathepsin C) Pro-NSPs->DPP1 Activation Active NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) DPP1->Active NSPs Neutrophil Mature Neutrophil Active NSPs->Neutrophil Packaged into azurophilic granules Neutrophil_Airway Neutrophil Neutrophil->Neutrophil_Airway Circulation & Migration Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Neutrophil_Airway Activation & Recruitment Released NSPs Released Active NSPs Neutrophil_Airway->Released NSPs Degranulation Tissue Damage Tissue Damage & Inflammation Released NSPs->Tissue Damage This compound This compound (BI 1291583) This compound->DPP1 Inhibition

Caption: Mechanism of action of this compound in inhibiting neutrophil serine protease activation.

Experimental Protocols

The following protocols are provided as a guide for the preclinical and clinical evaluation of this compound and other DPP1 inhibitors.

Protocol 1: In Vitro DPP1/Cathepsin C Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency (IC50) of this compound against recombinant human DPP1.

Materials:

  • Recombinant human Cathepsin C (DPP1)

  • DPP1 Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5)

  • DPP1 fluorogenic substrate (e.g., Gly-Arg-AMC)

  • This compound (or test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 460-500 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute these solutions in DPP1 Assay Buffer to achieve the desired final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human DPP1 stock solution in cold DPP1 Assay Buffer to the desired working concentration.

  • Assay Reaction: a. Add 50 µL of DPP1 Assay Buffer to all wells. b. Add 2 µL of the diluted this compound solutions or DMSO (for vehicle control) to the respective wells. c. To initiate the reaction, add 25 µL of the diluted DPP1 enzyme solution to all wells except the blank (add 25 µL of assay buffer instead). d. Mix gently and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 25 µL of the DPP1 fluorogenic substrate solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data to the vehicle control (100% activity) and blank (0% activity). c. Plot the percent inhibition versus the logarithm of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[5]

Protocol 2: Cellular Neutrophil Elastase (NE) Activity Assay

This protocol measures the inhibitory effect of this compound on the production of active NE in a human neutrophil progenitor cell line (e.g., U937).[5][8]

Materials:

  • U937 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or test compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Bradford reagent or BCA protein assay kit

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: a. Culture U937 cells according to standard protocols. b. Seed cells in a 24-well plate at an appropriate density. c. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48-72 hours to allow for neutrophil maturation and NSP processing.

  • Cell Lysis: a. Harvest the cells and wash with PBS. b. Lyse the cells using a suitable cell lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a Bradford or BCA assay.

  • NE Activity Measurement: a. In a 96-well plate, add a standardized amount of protein from each cell lysate. b. Adjust the volume with NE assay buffer. c. Add the NE fluorogenic substrate to all wells. d. Measure fluorescence kinetically at 37°C.

  • Data Analysis: a. Calculate the rate of reaction and normalize it to the total protein concentration for each sample. b. Express the NE activity as a percentage of the vehicle-treated control. c. Plot the percent activity versus the logarithm of this compound concentration to determine the IC50 value.[8]

Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in a rodent model (e.g., mouse or rat).

Materials:

  • This compound formulation for oral administration

  • Sprague-Dawley rats or C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: a. Acclimatize animals for at least one week before the study. b. Fast animals overnight prior to dosing. c. Administer a single oral dose of this compound via gavage.

  • Sample Collection: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Process blood samples by centrifugation to obtain plasma.

  • Bioanalysis: a. Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction. b. Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the mean plasma concentration of this compound versus time. b. Perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate key PK parameters (Cmax, tmax, AUC, t½, etc.).

Experimental Workflow and Modeling Diagrams

The following diagrams illustrate typical workflows for PK/PD studies of this compound.

PK_PD_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_modeling Modeling & Simulation InVitro In Vitro Assays (IC50, Selectivity) Cellular Cell-Based Assays (NE/PR3 Inhibition) InVitro->Cellular InVivo_PK Rodent PK Studies (Oral Dosing) Cellular->InVivo_PK InVivo_PD Rodent PD Models (LPS Challenge) InVivo_PK->InVivo_PD PK_Model Population PK Model InVivo_PK->PK_Model Phase1 Phase I Clinical Trial (Healthy Volunteers) InVivo_PD->Phase1 InVivo_PD->PK_Model Phase2 Phase II Clinical Trial (Patients) Phase1->Phase2 Phase1->PK_Model PD_Model PD Model (Biomarker Response) Phase1->PD_Model Phase3 Phase III Clinical Trial (Pivotal Efficacy) Phase2->Phase3 Phase2->PK_Model Phase2->PD_Model PKPD_Link PK/PD Modeling (Exposure-Response) PK_Model->PKPD_Link PD_Model->PKPD_Link Sim Clinical Trial Simulations (Dose Selection) PKPD_Link->Sim Sim->Phase3 Informs Design

Caption: Integrated workflow for the PK/PD evaluation of this compound.

PKPD_Model_Logic Dose This compound Dose PK_Model Pharmacokinetic Model (e.g., 2-compartment) Dose->PK_Model Plasma_Conc Plasma Concentration (Cp) PK_Model->Plasma_Conc Effect_Site_Conc Effect-Site Conc. (Ce) (Bone Marrow) Plasma_Conc->Effect_Site_Conc k_e0 PD_Model Pharmacodynamic Model (e.g., Indirect Response) Effect_Site_Conc->PD_Model Emax, EC50 Biomarker Biomarker Response (% NE Inhibition) PD_Model->Biomarker kin, kout Clinical_Outcome Clinical Outcome (Exacerbation Rate) Biomarker->Clinical_Outcome Correlation

Caption: Logical framework for a PK/PD model of this compound.

References

Application Notes and Protocols for Verducatib in Primary Human Bronchial Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verducatib (BI 1291583) is a novel, orally administered inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CatC).[1][2][3] DPP1 is a critical enzyme responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G. These proteases are major contributors to the tissue damage and inflammation characteristic of chronic neutrophilic airway diseases like bronchiectasis.[1] By inhibiting DPP1, this compound aims to reduce the activity of these damaging NSPs, thereby mitigating airway destruction, improving mucus composition, and dampening aberrant lung inflammation.[1]

Primary Human Bronchial Epithelial (HBE) cells are a crucial in vitro model for studying respiratory diseases.[4][5] Cultured HBE cells can form a differentiated, polarized epithelium that recapitulates many key features of the human airway, making them an ideal system for evaluating the efficacy, toxicity, and mechanism of action of therapeutic agents like this compound.[6][7][8] These application notes provide detailed protocols for utilizing primary HBE cell cultures to investigate the effects of this compound.

Hypothesized Mechanism of Action and Cellular Signaling

This compound's primary mechanism is the inhibition of DPP1, which would reduce the activation of NSPs in neutrophils. In the context of HBE cells, while they are not the primary target for DPP1 inhibition, they are central to the inflammatory milieu of the airways. HBE cells produce key chemokines, such as IL-8, that recruit neutrophils.[9][10] The subsequent reduction in NSP activity in the airway environment due to this compound could indirectly lead to reduced epithelial injury and a dampened inflammatory feedback loop.

Experiments using HBE cells can elucidate if this compound has any direct anti-inflammatory effects on the epithelial cells themselves or how the cells respond to a less hostile, NSP-reduced environment. Key inflammatory signaling pathways in HBE cells, such as the NF-κB and MAPK pathways, are known to drive the expression of pro-inflammatory cytokines in response to stimuli like TNF-α or viral components.[11][12][13] Investigating the modulation of these pathways is critical to understanding the full impact of this compound.

Verducatib_Mechanism cluster_neutrophil Neutrophil cluster_airway Airway Lumen DPP1 DPP1 (Cathepsin C) activeNSPs Active NSPs (Elastase, PR3) DPP1->activeNSPs proNSPs pro-NSPs (pro-Elastase, pro-PR3) proNSPs->DPP1 Activation AirwayDamage Airway Inflammation & Tissue Damage activeNSPs->AirwayDamage Causes This compound This compound This compound->DPP1 Inhibits

Caption: Hypothesized mechanism of this compound action.

HBE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNF-α Receptor IKK IKK TNFaR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB-IκB Complex IkB->NFkB_complex Inhibits NFkB NF-κB (p65/p50) NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds mRNA Cytokine mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (IL-8, IL-6) mRNA->Cytokines Translation TNFa TNF-α TNFa->TNFaR

Caption: General TNF-α induced NF-κB signaling in HBE cells.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical data for illustrative purposes. Actual experimental results may vary and should be generated empirically.

Table 1: Cytotoxicity of this compound on Primary HBE Cells This table illustrates how to present cell viability data, typically determined by an MTT or similar assay after 24-72 hours of exposure.

This compound Conc. (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100.04.5
0.199.15.1
198.54.8
1096.25.5
5091.76.1
10085.47.2
IC50 (µM) > 100 N/A

Table 2: Effect of this compound on TNF-α-Induced Cytokine Secretion in HBE Cells This table shows a potential layout for ELISA results, demonstrating this compound's effect on cytokine release from HBE cells stimulated with an inflammatory agent like TNF-α (10 ng/mL).

Treatment ConditionIL-8 (pg/mL)IL-6 (pg/mL)GM-CSF (pg/mL)
Vehicle Control150 ± 2580 ± 1545 ± 10
TNF-α only2500 ± 2101800 ± 150950 ± 80
TNF-α + this compound (1 µM)2450 ± 1901750 ± 160930 ± 75
TNF-α + this compound (10 µM)2380 ± 2001710 ± 145915 ± 85
TNF-α + this compound (50 µM)2290 ± 1801650 ± 155880 ± 70

Experimental Workflow Visualization

Experimental_Workflow cluster_harvest Harvesting cluster_analysis Analysis start Culture Primary HBE Cells to 80-90% Confluence pretreat Pre-treat cells with this compound (various concentrations) or vehicle for 1-2 hours start->pretreat stimulate Stimulate cells with TNF-α (10 ng/mL) or media control pretreat->stimulate incubate Incubate for 24 hours at 37°C, 5% CO2 stimulate->incubate supernatant Collect Supernatant incubate->supernatant lysate Lyse Cells & Collect Lysate incubate->lysate elisa ELISA for Cytokines (IL-8, IL-6) supernatant->elisa western Western Blot for Proteins (p-p65, IκB, β-actin) lysate->western qpcr qPCR for Gene Expression (IL8, IL6, GAPDH) lysate->qpcr (from RNA)

Caption: Workflow for assessing this compound's effects.

Detailed Experimental Protocols

Protocol 1: Culture and Maintenance of Primary HBE Cells

This protocol describes the expansion of cryopreserved primary HBE cells and their differentiation at an Air-Liquid Interface (ALI).

Materials:

  • Cryopreserved primary HBE cells

  • Bronchial Epithelial Cell Growth Medium (BEGM) or equivalent commercial kits (e.g., PneumaCult™-Ex)[6][14]

  • PneumaCult™-ALI Medium Kit[6]

  • Collagen-coated flasks and transwell inserts (e.g., Corning® Transwell®)[14]

  • Trypsin-EDTA and Trypsin Inhibitor (e.g., Soybean Trypsin Inhibitor)[6]

  • PBS (Ca2+/Mg2+-free)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding (Submerged Culture):

    • Pre-warm BEGM expansion medium to 37°C.

    • Rapidly thaw the vial of cryopreserved HBE cells in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed BEGM.

    • Centrifuge at 600 x g for 5 minutes.[14]

    • Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.

    • Seed cells onto a collagen-coated T-25 or T-75 flask.

    • Incubate at 37°C, 5% CO2, changing the medium every 48 hours until cells reach 80-90% confluence.[6][14]

  • Passaging Cells:

    • Aspirate the medium and wash cells once with sterile PBS.

    • Add warm Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[15]

    • Neutralize the trypsin with an equal volume of warm Soybean Trypsin Inhibitor or trypsin-neutralizing solution.[6]

    • Collect cells, centrifuge as before, and resuspend in BEGM for further submerged culture or in ALI expansion medium for plating on inserts.

  • Establishing Air-Liquid Interface (ALI) Culture:

    • Seed HBE cells (passage 2-4 recommended) onto collagen-coated transwell inserts at a high density in PneumaCult™-Ex Plus or a similar expansion medium. Add medium to both the apical (0.1 mL) and basal (0.6 mL) chambers.[15]

    • Culture for 2-4 days, changing the medium in both chambers every 48 hours, until the cells form a confluent monolayer.[6]

    • To initiate ALI, remove all medium from the apical chamber. Replace the medium in the basal chamber with PneumaCult™-ALI Maintenance Medium.[6]

    • Maintain the culture by changing the basal medium every 2-3 days for at least 21 days to allow for full differentiation into a mucociliary epithelium.[6][14]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[16][17]

Materials:

  • HBE cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Seed HBE cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[16]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16][19]

  • Add 100 µL of solubilization solution to each well.[16][19]

  • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]

Protocol 3: Measurement of Cytokine Secretion (ELISA)

This protocol describes a general sandwich ELISA for quantifying cytokines like IL-8 in culture supernatants.[20][21]

Materials:

  • Commercial ELISA kit for the cytokine of interest (e.g., human IL-8, IL-6)

  • Culture supernatants from HBE cells (Protocol 1)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (often 10% FBS in PBS)[22]

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[23] (This step is often pre-done in commercial kits).

  • Wash the plate 3 times with Wash Buffer.

  • Block the plate with Assay Diluent for 1-2 hours at room temperature to prevent non-specific binding.[23]

  • Wash the plate 3 times.

  • Add 100 µL of standards and diluted culture supernatants to the wells. Incubate for 2 hours at room temperature.[20]

  • Wash the plate 5 times.

  • Add the biotin-conjugated detection antibody. Incubate for 1-2 hours.[21]

  • Wash the plate 5 times.

  • Add streptavidin-HRP conjugate. Incubate for 20-30 minutes, protected from light.[24]

  • Wash the plate 7 times.

  • Add TMB substrate and incubate until a color develops.[23]

  • Stop the reaction with Stop Solution (e.g., 2N H2SO4).[23]

  • Read the absorbance at 450 nm. Calculate cytokine concentrations by comparing sample absorbance to the standard curve.

Protocol 4: Analysis of Protein Expression (Western Blot)

This protocol outlines the detection of specific proteins (e.g., signaling molecules like p-p65 or IκB) in HBE cell lysates.

Materials:

  • HBE cell lysates (prepared in RIPA buffer with protease/phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system (semi-dry or tank)[25]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Determine protein concentration in cell lysates using a BCA or Bradford assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[26]

  • Transfer the separated proteins from the gel to a PVDF membrane.[25]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analyze band intensities, normalizing to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols for BI 1291583 in Murine Models of Lung Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BI 1291583, a potent and selective inhibitor of cathepsin C (CatC), in murine models of lung disease. The provided protocols are based on preclinical studies investigating the therapeutic potential of BI 1291583 in mitigating neutrophil-driven lung inflammation, a key pathological feature in conditions such as bronchiectasis.

Introduction

BI 1291583 is a novel, reversible, and covalent inhibitor of cathepsin C (also known as dipeptidyl peptidase 1 or DPP1).[1][2] CatC is a crucial enzyme for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[2][3] In various chronic inflammatory lung diseases, an imbalance between NSPs and their endogenous inhibitors leads to progressive lung damage.[1][2] By inhibiting CatC, BI 1291583 effectively reduces the activity of these downstream NSPs, offering a targeted therapeutic approach to ameliorate neutrophilic inflammation and tissue destruction in the lungs.[1][2][3] Preclinical studies have demonstrated that BI 1291583 exhibits high potency and selectivity for CatC, with significant efficacy in murine models of lipopolysaccharide (LPS)-induced lung inflammation.[1][2]

Signaling Pathway of BI 1291583 Action

The mechanism of action of BI 1291583 involves the inhibition of CatC in the bone marrow, which is the primary site of neutrophil development (myelopoiesis). This inhibition prevents the activation of pro-NSPs into their active forms. Consequently, mature neutrophils released into circulation and recruited to the lungs have a significantly reduced arsenal (B13267) of active proteases, thereby mitigating lung tissue damage.

Caption: Mechanism of action of BI 1291583 in inhibiting lung damage.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of BI 1291583 in a murine LPS-induced lung inflammation model.

Table 1: Inhibition of Neutrophil Elastase (NE) Activity in BALF Neutrophils (2-Day Treatment Holiday Regimen)
BI 1291583 Dose (mg/kg, p.o., b.i.d.)Mean NE Activity (RFU per 10^5 neutrophils)Standard Error of Mean (SEM)% Inhibition
Vehicle2118.1132.3-
0.0051008.3176.552.4%
0.05458.1165.078.4%
0.581.157.396.2%
562.946.897.0%
Data from a study where mice were treated for 5 days, followed by a 2-day break, then two more days of treatment before LPS challenge.[1][4]
Table 2: Inhibition of Neutrophil Elastase (NE) Activity in BALF Neutrophils (11-Day Consecutive Dosing Regimen)
BI 1291583 Dose (mg/kg, p.o., q.d.)Mean NE Activity (RFU per 10^5 neutrophils)Standard Error of Mean (SEM)% Inhibition
Vehicle1419.2198.3-
0.1147.887.589.6%
0.527.016.998.1%
515.54.698.9%
Data from a study with once-daily dosing for 11 consecutive days prior to LPS challenge.[1]
Table 3: Inhibition of Proteinase 3 (PR3) Activity in BALF Neutrophils (11-Day Dosing)
BI 1291583 Dose (mg/kg, p.o., q.d.)% Inhibition of PR3 Activity
5up to 94%
This high level of inhibition was observed in the 11-day consecutive dosing model.[1][5]

Experimental Protocols

The following are detailed protocols for the in vivo administration of BI 1291583 in a murine model of LPS-induced lung inflammation.

Experimental Workflow: Murine LPS-Induced Lung Inflammation Model

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: Treatment Regimen cluster_induction Phase 3: Induction of Inflammation cluster_analysis Phase 4: Sample Collection & Analysis Acclimatization Acclimatize female Crl:NMRI mice (n=6 per group) to facility conditions. Dosing Administer BI 1291583 or vehicle via oral gavage. Acclimatization->Dosing Regimen1 Regimen A (Holiday): Twice daily for 5 days, 2-day break, then twice daily for 2 days. Dosing->Regimen1 Regimen2 Regimen B (Consecutive): Once daily for 11 consecutive days. Dosing->Regimen2 FinalDose Administer final dose of BI 1291583 or vehicle. Regimen1->FinalDose Regimen2->FinalDose LPS_Challenge Challenge with nebulized E. coli lipopolysaccharide (LPS). FinalDose->LPS_Challenge BALF_Collection Collect bronchoalveolar lavage fluid (BALF). LPS_Challenge->BALF_Collection Neutrophil_Isolation Isolate neutrophils from BALF. BALF_Collection->Neutrophil_Isolation NSP_Assay Measure NE and PR3 activity in neutrophil lysates. Neutrophil_Isolation->NSP_Assay

Caption: Workflow for evaluating BI 1291583 in an LPS-induced lung inflammation model.

Materials
  • BI 1291583

  • Vehicle (e.g., 0.5% hydroxyethylcellulose in water)

  • Female Crl:NMRI mice

  • E. coli lipopolysaccharide (LPS)

  • Oral gavage needles

  • Nebulizer

  • Phosphate-buffered saline (PBS)

  • Reagents for neutrophil isolation and NSP activity assays (e.g., fluorescent substrates for NE and PR3)

Protocol 1: 2-Day Treatment Holiday Dosing Regimen
  • Animal Acclimatization: Acclimate female Crl:NMRI mice for at least 5 days prior to the start of the experiment. House animals in a controlled environment with free access to food and water.

  • Group Allocation: Randomly assign mice to treatment groups (n=6 per group): Vehicle control and BI 1291583 at 0.005, 0.05, 0.5, and 5 mg/kg.[1][4]

  • Dosing Schedule:

    • Days 1-5: Administer the assigned treatment or vehicle twice daily via oral gavage.

    • Days 6-7: No treatment (treatment holiday).

    • Days 8-9: Resume twice-daily administration of the assigned treatment or vehicle.

  • LPS Challenge:

    • Day 10: Administer a final dose of the assigned treatment or vehicle.

    • One hour post-dosing, challenge the mice with nebulized E. coli LPS to induce neutrophil influx into the lungs.[1][4]

  • Sample Collection: Four hours after the LPS challenge, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect BALF.

  • Analysis: Isolate neutrophils from the BALF and prepare cell lysates. Measure the activity of NE in the lysates using a specific fluorescent substrate.[1]

Protocol 2: 11-Day Consecutive Dosing Regimen
  • Animal Acclimatization and Group Allocation: Follow steps 1 and 2 from Protocol 1. Treatment groups for this regimen typically include vehicle control and BI 1291583 at 0.1, 0.5, and 5 mg/kg.[1]

  • Dosing Schedule:

    • Days 1-11: Administer the assigned treatment or vehicle once daily via oral gavage.[6][7][8]

  • LPS Challenge:

    • Day 12: Administer a final dose of the assigned treatment or vehicle.

    • One hour post-dosing, challenge the mice with nebulized E. coli LPS.[7]

  • Sample Collection: Four hours after the LPS challenge, collect BALF as described in Protocol 1.

  • Analysis: Isolate neutrophils from the BALF and measure the activity of both NE and PR3 in the cell lysates using specific fluorescent substrates.[1][7]

Conclusion

BI 1291583 has demonstrated remarkable efficacy in preclinical murine models of lung inflammation. Its ability to potently and selectively inhibit CatC, leading to a near-complete suppression of NSP activity in the lungs, underscores its potential as a therapeutic agent for neutrophil-driven lung diseases.[1][2] The protocols outlined above provide a robust framework for the in vivo evaluation of BI 1291583 and similar CatC inhibitors. Further investigations in other chronic lung disease models, such as those for idiopathic pulmonary fibrosis or COPD, could further elucidate the therapeutic breadth of this compound.

References

Application Notes and Protocols for Sputum Biomarker Analysis in Verducatib Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of sputum biomarkers in clinical trials of Verducatib (BI 1291583), a novel, oral dipeptidyl peptidase I (DPP-1/Cathepsin C) inhibitor under investigation for the treatment of bronchiectasis.[1][2][3][4] this compound's mechanism of action centers on the inhibition of DPP-1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs), thereby reducing neutrophilic inflammation.[1][5][6] Analysis of specific sputum biomarkers is therefore critical for assessing the pharmacodynamic effects and therapeutic efficacy of this compound.

Introduction to Sputum Biomarkers in Bronchiectasis and this compound's Mechanism of Action

Bronchiectasis is a chronic respiratory disease characterized by a vicious cycle of inflammation, infection, and airway damage, in which neutrophils and their secreted proteases play a central role.[1][2] Key neutrophil serine proteases (NSPs) implicated in the pathophysiology of bronchiectasis include neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[7] These enzymes, when present in excessive amounts in the airways, can lead to tissue degradation, mucus hypersecretion, and impaired ciliary function.

This compound, by inhibiting DPP-1, is expected to decrease the activity of these pathogenic NSPs.[1][2] Therefore, the primary sputum biomarkers of interest in this compound clinical trials are the active forms of NE, PR3, and CatG. Additionally, downstream inflammatory markers such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which are involved in neutrophil recruitment and activation, are also relevant.

Quantitative Data on Sputum Biomarker Modulation by DPP-1 Inhibition

While specific quantitative data from this compound (BI 1291583) clinical trials are emerging, with reports from the Phase II CLAIRAFLY® study indicating a reduction in sputum neutrophil elastase (NE) activity, publicly available detailed quantitative results are limited.[8] However, data from clinical trials of other DPP-1 inhibitors, such as brensocatib (B605779), provide a strong indication of the expected pharmacodynamic effects of this drug class on sputum biomarkers.

The following table summarizes the observed changes in sputum biomarker levels from the Phase 2 WILLOW trial of brensocatib in patients with bronchiectasis. This data can be considered a proxy for the anticipated effects of this compound.

BiomarkerTreatment GroupMean Activity at Week 4 (ng/mL)Percentage Reduction vs. PlaceboReference
Active Neutrophil Elastase (NE) Placebo1514-[9]
10 mg Brensocatib21486%[9]
25 mg Brensocatib14191%[9]
Active Proteinase 3 (PR3) Placebo204-[9]
10 mg Brensocatib7862%[9]
25 mg Brensocatib6369%[9]
Active Cathepsin G (CatG) Placebo1083-[9]
10 mg Brensocatib10890%[9]
25 mg Brensocatib7693%[9]

Experimental Protocols

Sputum Induction Protocol

Sputum induction is a standardized and safe procedure for obtaining samples from the lower airways.[10]

Materials:

  • Nebulizer (ultrasonic or jet)

  • Hypertonic saline solutions (3%, 4%, 5% NaCl)

  • Sterile sputum collection containers

  • Spirometer

  • Short-acting beta2-agonist (e.g., salbutamol)

Procedure:

  • Pre-medication: Administer a short-acting beta2-agonist to prevent bronchoconstriction.

  • Baseline Spirometry: Perform spirometry to establish a baseline forced expiratory volume in one second (FEV1).

  • Nebulization: The patient inhales nebulized hypertonic saline for a set period (e.g., 5-7 minutes). The concentration of saline may be incrementally increased.

  • Sputum Expectoration: Following each nebulization period, the patient is encouraged to cough deeply and expectorate sputum into a sterile collection container.

  • Post-induction Spirometry: Monitor FEV1 after each inhalation to ensure patient safety. A significant drop in FEV1 (e.g., >20%) may require cessation of the procedure.

  • Sample Handling: Place the collected sputum sample on ice immediately and process within 2 hours of collection.

Sputum Processing Protocol for Biomarker Analysis

Proper processing of sputum is crucial for obtaining accurate and reproducible biomarker measurements.

Materials:

  • Dithiothreitol (DTT) or Sputolysin

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Pipettes and sterile tubes

  • Cell strainer (e.g., 40-50 µm)

Procedure:

  • Homogenization: Add a mucolytic agent like DTT to the sputum sample to break down the mucus and create a homogenous suspension.[10] Incubate at room temperature with gentle agitation.

  • Filtration: Pass the homogenized sample through a cell strainer to remove debris and large cell clumps.

  • Centrifugation: Centrifuge the filtered sample to separate the cellular components from the supernatant. A typical centrifugation setting is 500 x g for 10 minutes.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the soluble biomarkers, and transfer it to a new tube. Store the supernatant at -80°C until analysis.

  • Cell Pellet Processing (Optional): The cell pellet can be resuspended for cell counts, viability assessment, and cytospin preparation for differential cell analysis.

Quantitative Analysis of Sputum Biomarkers by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a commonly used method for the quantitative determination of specific proteins, such as NE, PR3, CatG, IL-8, and TNF-α, in sputum supernatants.

General ELISA Protocol (specific details will vary by kit):

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for the biomarker of interest.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Sample and Standard Incubation: Add diluted sputum supernatants and a series of known concentrations of the recombinant biomarker (standards) to the wells. Incubate to allow the biomarker to bind to the capture antibody.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the biomarker.

  • Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by HRP into a colored product.

  • Signal Measurement: Stop the reaction and measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the biomarker in the sputum samples.

Visualizations

Signaling Pathway of DPP-1 Inhibition by this compound

DPP1_Inhibition_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_circulation Circulation cluster_airway Airway Lumen in Bronchiectasis Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) DPP1 Dipeptidyl Peptidase 1 (DPP1) / Cathepsin C Pro-NSPs->DPP1 Activation Active NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) DPP1->Active NSPs Mature Neutrophil Mature Neutrophil (with active NSPs) Neutrophil Degranulation Neutrophil Degranulation Mature Neutrophil->Neutrophil Degranulation Inflammatory Stimuli Inflammatory Stimuli (e.g., pathogens) Inflammatory Stimuli->Mature Neutrophil Released NSPs Released Active NSPs Neutrophil Degranulation->Released NSPs Tissue Damage Tissue Damage & Inflammation Released NSPs->Tissue Damage This compound This compound (BI 1291583) This compound->DPP1 Inhibition Sputum_Workflow Sputum Induction 1. Sputum Induction (Hypertonic Saline) Sputum Processing 2. Sputum Processing (Mucolysis & Centrifugation) Sputum Induction->Sputum Processing Supernatant Collection 3. Supernatant Collection (for soluble biomarkers) Sputum Processing->Supernatant Collection Cell Pellet Cell Pellet (for cellular analysis) Sputum Processing->Cell Pellet Biomarker Quantification 4. Biomarker Quantification (e.g., ELISA) Supernatant Collection->Biomarker Quantification Data Analysis 5. Data Analysis Biomarker Quantification->Data Analysis

References

Application Notes and Protocols: Immunohistochemical Analysis of Cathepsin C in Lung Tissue with Verducatib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C, also known as Dipeptidyl Peptidase I (DPP-I), is a lysosomal cysteine protease that plays a pivotal role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[1] These NSPs are key mediators of inflammation and tissue damage in a variety of chronic lung diseases characterized by neutrophilic inflammation, such as bronchiectasis and asthma.[1] The dysregulation of cathepsin C activity is linked to the exacerbation of inflammation and tissue destruction in these conditions.

Verducatib (BI 1291583) is a novel, reversible, and highly potent inhibitor of cathepsin C.[2] By blocking cathepsin C, this compound prevents the activation of NSPs in the bone marrow during neutrophil maturation, thereby reducing the load of active proteases in circulating neutrophils.[3] This mechanism of action offers a promising therapeutic strategy to mitigate neutrophil-mediated lung damage.[3] this compound is currently under investigation in Phase III clinical trials for the treatment of bronchiectasis.[2]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of cathepsin C in human lung tissue, a critical tool for preclinical and clinical research involving this compound and other cathepsin C inhibitors. IHC allows for the visualization of cathepsin C expression and localization within the tissue architecture, providing valuable insights into its role in disease pathogenesis and its modulation by therapeutic agents.

Data Presentation

Preclinical Efficacy of this compound (BI 1291583)
ParameterValueDescription
CatC Enzymatic Activity IC50 0.9 nMHalf-maximal inhibitory concentration against cathepsin C enzymatic activity in vitro.
Active NE Production IC50 0.7 nMHalf-maximal inhibitory concentration for the production of active neutrophil elastase in a neutrophil progenitor cell line.
NE Activity Inhibition in mice 99%Inhibition of active neutrophil elastase production in mouse bronchoalveolar lavage fluid (BALF) neutrophils at a 5 mg/kg dose.
PR3 Activity Inhibition in mice 94%Inhibition of active proteinase 3 production in mouse BALF neutrophils at a 5 mg/kg dose.
Clinical Efficacy of this compound (AIRLEAF® Phase II Study) in Adults with Bronchiectasis
Treatment GroupHazard Ratio (95% CI) for Time to First Pulmonary Exacerbation vs. Placebop-value
This compound 1 mg 0.93 (0.60 - 1.45)>0.05
This compound 2.5 mg 0.66 (0.40 - 1.08)>0.05
This compound 5 mg 0.71 (0.48 - 1.05)>0.05
A significant dose-dependent benefit of this compound over placebo was established based on the time to first exacerbation (p=0.0448).[3][4][5]

Signaling Pathway and Experimental Workflow

Cathepsin_C_Signaling_Pathway cluster_neutrophil Neutrophil Precursor (in Bone Marrow) cluster_circulation Circulation cluster_lung Lung Tissue Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-PR3, etc.) Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, etc.) Pro_NSPs->Active_NSPs CatC Cathepsin C (DPP-I) CatC->Pro_NSPs Activates Mature_Neutrophil Mature Neutrophil (with Active NSPs) Active_NSPs->Mature_Neutrophil Packaged into granules Neutrophil_Activation Neutrophil Activation & Degranulation Mature_Neutrophil->Neutrophil_Activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil_Activation Released_NSPs Released Active NSPs Neutrophil_Activation->Released_NSPs Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage This compound This compound (BI 1291583) This compound->CatC

Caption: Mechanism of action of this compound in inhibiting the Cathepsin C-mediated activation of neutrophil serine proteases.

IHC_Workflow start Start: FFPE Lung Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Cathepsin C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Visualization & Analysis dehydration_mounting->visualization

Caption: Experimental workflow for immunohistochemical staining of Cathepsin C in lung tissue.

Experimental Protocols

Immunohistochemistry Protocol for Cathepsin C in Formalin-Fixed Paraffin-Embedded (FFPE) Human Lung Tissue

This protocol is adapted from standard IHC procedures and incorporates specific recommendations for a commercially available anti-Cathepsin C antibody validated for use in human lung tissue.[3][6][7][8][9]

Materials and Reagents:

  • FFPE human lung tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727) or water

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit monoclonal anti-Cathepsin C antibody (e.g., Abcam, clone EPR26636-76, Cat# ab314644)

  • Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)

  • Detection Reagent: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Mayer's Hematoxylin

  • Dehydration Reagents: Graded alcohols and xylene

  • Mounting Medium: Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Incubate slides in a 60°C oven for 30 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Rehydrate slides through a graded series of ethanol:

    • 100% Ethanol: 2 changes, 3 minutes each
    • 95% Ethanol: 1 change, 3 minutes
    • 70% Ethanol: 1 change, 3 minutes d. Rinse slides in gently running deionized water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Preheat a steamer or water bath containing the Tris-EDTA buffer (pH 9.0) to 95-100°C. b. Immerse the slides in the preheated buffer and incubate for 20-30 minutes. c. Remove the container with the slides and allow them to cool to room temperature for at least 20 minutes. d. Rinse slides with deionized water and then with PBST.

  • Peroxidase Blocking: a. Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides three times with PBST for 5 minutes each.

  • Blocking: a. Incubate slides with Blocking Buffer (5% Normal Goat Serum in PBST) for 30-60 minutes at room temperature in a humidified chamber. b. Gently tap off excess blocking buffer without rinsing.

  • Primary Antibody Incubation: a. Dilute the primary anti-Cathepsin C antibody in blocking buffer. A starting dilution of 1:5000 is recommended for the specified antibody, but optimal dilution should be determined by the user. b. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. Rinse slides three times with PBST for 5 minutes each. b. Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature. c. Rinse slides three times with PBST for 5 minutes each.

  • Detection: a. Prepare the DAB substrate solution according to the manufacturer's instructions immediately before use. b. Apply the DAB solution to the slides and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope). c. Stop the reaction by rinsing the slides thoroughly with deionized water.

  • Counterstaining: a. Immerse slides in Mayer's Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in gently running tap water for 5 minutes.

  • Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol and xylene:

    • 70% Ethanol: 1 minute
    • 95% Ethanol: 1 minute
    • 100% Ethanol: 2 changes, 1 minute each
    • Xylene: 2 changes, 2 minutes each b. Apply a coverslip to the slides using a permanent mounting medium.

  • Visualization and Analysis: a. Examine the slides under a light microscope. Cathepsin C should appear as a brown precipitate, while the cell nuclei will be stained blue. b. Appropriate positive and negative controls (e.g., tissue known to express cathepsin C, and a slide incubated without the primary antibody) should be included in each experiment to validate the staining.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the immunohistochemical analysis of cathepsin C in lung tissue, particularly in the context of research involving the cathepsin C inhibitor this compound. The detailed IHC protocol, coupled with quantitative data on this compound's efficacy and visualizations of its mechanism of action, provides researchers, scientists, and drug development professionals with the necessary tools to investigate the role of cathepsin C in lung diseases and to evaluate the effects of targeted therapies. Adherence to these protocols will facilitate reproducible and reliable results, contributing to a deeper understanding of cathepsin C biology and the therapeutic potential of its inhibition.

References

Application Notes and Protocols: High-Content Imaging of Neutrophil Activation with Verducatib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are key effector cells of the innate immune system, playing a critical role in host defense against pathogens. However, their dysregulated activation is a central feature in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and bronchiectasis. Upon activation, neutrophils deploy a formidable arsenal (B13267) of effector functions, including the generation of reactive oxygen species (ROS), degranulation, phagocytosis, and the formation of neutrophil extracellular traps (NETs). A crucial component of their destructive potential lies in the release of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), which can degrade extracellular matrix components and perpetuate inflammation.

Verducatib (BI 1291583) is a novel, potent, and reversible inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CatC).[1][2] DPP1 is the essential activating enzyme for NSPs, functioning upstream in the bone marrow during neutrophil maturation.[3] By inhibiting DPP1, this compound prevents the activation of NSPs, thereby reducing the proteolytic and inflammatory burden mediated by neutrophils.[4][5] This mechanism offers a targeted therapeutic strategy to mitigate neutrophil-driven tissue damage in chronic inflammatory diseases.

High-content imaging (HCI) provides a powerful platform for the multiparametric analysis of neutrophil activation at a single-cell level. HCI enables the simultaneous quantification of various cellular phenotypes, offering deep insights into the efficacy and mechanism of action of therapeutic agents like this compound. These application notes provide detailed protocols for utilizing HCI to assess the impact of this compound on key neutrophil activation events.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of DPP1/Cathepsin C, a cysteine protease responsible for the proteolytic activation of pro-NSPs within the azurophilic granules of developing neutrophils in the bone marrow. This upstream intervention prevents the maturation of key NSPs, leading to the circulation of neutrophils with a significantly reduced capacity for proteolytic damage and inflammation.

Verducatib_Mechanism_of_Action cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_circulation Circulation cluster_inflammation Site of Inflammation Pro-NSPs Pro-NSPs DPP1 DPP1 Pro-NSPs->DPP1 Activation Active NSPs Active NSPs DPP1->Active NSPs Mature Neutrophil (this compound) Mature Neutrophil (Reduced Active NSPs) This compound This compound This compound->DPP1 Inhibition Neutrophil Activation Neutrophil Activation Mature Neutrophil (this compound)->Neutrophil Activation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Neutrophil Activation Reduced Tissue Damage Reduced Tissue Damage Neutrophil Activation->Reduced Tissue Damage Reduced NSP Release

Caption: this compound inhibits DPP1 in the bone marrow, reducing active NSPs in mature neutrophils.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting its target and downstream effectors. While direct high-content imaging data for all neutrophil functions with this compound is not yet publicly available, the provided data on NSP inhibition serves as a strong indicator of its potential to modulate overall neutrophil-mediated inflammation.

Table 1: In Vitro Inhibition of Cathepsin C and Neutrophil Elastase by this compound [4][5]

ParameterTargetAssay SystemIC50
Enzymatic InhibitionCathepsin CRecombinant Human Enzyme0.9 nM
Cellular NSP InhibitionNeutrophil Elastase ProductionU937 Cell Line0.7 nM

Table 2: In Vivo Inhibition of Neutrophil Serine Proteases by this compound in Mice [5]

Treatment GroupDose (mg/kg)Active Neutrophil Elastase InhibitionActive Proteinase 3 Inhibition
This compound5~99%~94%

Table 3: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers [5]

Dose GroupMaximum Cathepsin C InhibitionMaximum Neutrophil Elastase Activity Inhibition
Single Rising Dose (30 mg)96%Not Reported
Multiple Rising Dose (10 mg)85%86%

Experimental Protocols for High-Content Imaging

The following protocols are designed for the high-content imaging of key neutrophil activation parameters and can be adapted to assess the effects of this compound.

Experimental Workflow Overview

Experimental_Workflow Isolate Neutrophils Isolate Neutrophils Pre-incubate Pre-incubate with this compound or Vehicle Control Isolate Neutrophils->Pre-incubate Seed in 96-well plate Seed in 96-well plate Pre-incubate->Seed in 96-well plate Stimulate Neutrophils Stimulate Neutrophils Seed in 96-well plate->Stimulate Neutrophils Stain for Markers Stain for Markers Stimulate Neutrophils->Stain for Markers Acquire Images High-Content Imaging Stain for Markers->Acquire Images Analyze Data Quantitative Image Analysis Acquire Images->Analyze Data

Caption: General workflow for high-content imaging of neutrophil activation with this compound.

Protocol 1: High-Content Imaging of Neutrophil Extracellular Trap (NET) Formation

Objective: To quantify the effect of this compound on NETosis induced by phorbol (B1677699) 12-myristate 13-acetate (PMA).

Materials:

  • Human neutrophils isolated from healthy donors

  • This compound (various concentrations)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Hoechst 33342 (nuclear stain)

  • SYTOX™ Green Nucleic Acid Stain (impermeable DNA stain)

  • 96-well clear-bottom imaging plates

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Dextran-Ficoll gradient centrifugation.

  • Cell Plating: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) and seed 40,000 cells per well in a 96-well imaging plate.

  • Compound Treatment: Pre-incubate neutrophils with a dose range of this compound or vehicle control for 30 minutes at 37°C.

  • Staining: Add Hoechst 33342 (final concentration 1 µg/mL) and SYTOX™ Green (final concentration 100 nM) to the wells.

  • Stimulation: Induce NETosis by adding PMA to a final concentration of 100 nM.

  • Image Acquisition: Immediately place the plate in a high-content imaging system equipped with environmental control (37°C, 5% CO2). Acquire images every 30 minutes for 4 hours using appropriate filter sets for Hoechst 33342 (blue channel) and SYTOX™ Green (green channel).

  • Image Analysis: Use an automated image analysis software to identify and quantify NETotic cells. Define NETotic cells as cells that are positive for both Hoechst 33342 and SYTOX™ Green, and exhibit a significant increase in nuclear area and a decrease in Hoechst intensity, indicating chromatin decondensation.

Expected Outcome: this compound is expected to reduce the percentage of NETotic cells in a dose-dependent manner, as the activity of NSPs like neutrophil elastase is implicated in chromatin decondensation during NETosis.

Protocol 2: High-Content Imaging of Reactive Oxygen Species (ROS) Production

Objective: To measure the effect of this compound on intracellular ROS production in stimulated neutrophils.

Materials:

  • Human neutrophils

  • This compound

  • PMA or fMLP (N-formylmethionyl-leucyl-phenylalanine)

  • CellROX™ Green Reagent (or similar ROS indicator)

  • Hoechst 33342

  • 96-well imaging plates

Procedure:

  • Neutrophil Isolation and Plating: Follow steps 1 and 2 from Protocol 1.

  • Compound Treatment: Pre-incubate neutrophils with this compound or vehicle for 30 minutes.

  • ROS Probe Loading: Add CellROX™ Green Reagent to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Stimulation: Add PMA (100 nM) or fMLP (1 µM) to the wells to induce ROS production.

  • Image Acquisition: Acquire images every 5 minutes for 1 hour using blue (Hoechst) and green (CellROX™) channels.

  • Image Analysis: Segment individual cells based on the Hoechst 33342 signal. Measure the mean fluorescence intensity of CellROX™ Green within each cell to quantify intracellular ROS levels.

Expected Outcome: While this compound's primary target is not directly involved in the NADPH oxidase pathway, the overall inflammatory state of the neutrophil can influence ROS production. The effect of this compound on ROS production may be indirect and will need to be empirically determined.

Protocol 3: High-Content Imaging of Phagocytosis

Objective: To assess the impact of this compound on the phagocytic capacity of neutrophils.

Materials:

  • Human neutrophils

  • This compound

  • pHrodo™ Green E. coli BioParticles™ Conjugate (or other fluorescently labeled particles)

  • Hoechst 33342

  • 96-well imaging plates

Procedure:

  • Neutrophil Isolation and Plating: Follow steps 1 and 2 from Protocol 1.

  • Compound Treatment: Pre-incubate neutrophils with this compound or vehicle for 30 minutes.

  • Phagocytosis Assay: Add pHrodo™ Green E. coli BioParticles™ to the wells. The fluorescence of these particles increases in the acidic environment of the phagosome.

  • Image Acquisition: Acquire images every 15 minutes for 2 hours using blue (Hoechst) and green (pHrodo™) channels.

  • Image Analysis: Identify individual neutrophils using the Hoechst stain. Quantify phagocytosis by measuring the total intensity of the green fluorescence per cell or the number of fluorescent puncta per cell.

Expected Outcome: The effect of this compound on phagocytosis is not fully established. As NSP activity can modulate the inflammatory environment, this compound may have indirect effects on phagocytic function.

Protocol 4: High-Content Imaging of Neutrophil Chemotaxis

Objective: To evaluate the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Human neutrophils

  • This compound

  • fMLP or Interleukin-8 (IL-8)

  • Hoechst 33342

  • Microfluidic chemotaxis chambers or specialized imaging plates (e.g., µ-Slide Chemotaxis)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils as previously described.

  • Cell Staining: Stain neutrophils with Hoechst 33342 for nuclear tracking.

  • Compound Treatment: Pre-incubate stained neutrophils with this compound or vehicle.

  • Assay Setup: Load the chemotaxis device according to the manufacturer's instructions, creating a stable gradient of fMLP (e.g., 100 nM) or IL-8.

  • Image Acquisition: Place the device on a high-content imaging system with a live-cell imaging chamber. Acquire time-lapse images every 1-2 minutes for 2 hours.

  • Image Analysis: Use tracking software to analyze the migration of individual neutrophils. Key parameters to quantify include cell speed, directionality (chemotactic index), and total displacement.

Expected Outcome: The impact of this compound on chemotaxis is an area for investigation. By reducing the overall inflammatory potential of neutrophils, this compound could potentially modulate their migratory behavior.

Signaling Pathways in Neutrophil Activation

Neutrophil activation is a complex process involving multiple signaling pathways initiated by diverse stimuli. The diagram below illustrates some of the key pathways leading to major effector functions. This compound acts at a very early stage of neutrophil development, thereby impacting the availability of active NSPs that participate in these downstream processes.

Neutrophil_Activation_Pathways cluster_stimuli Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_functions Effector Functions PAMPs/DAMPs PAMPs/DAMPs TLRs TLRs PAMPs/DAMPs->TLRs Chemoattractants Chemoattractants GPCRs GPCRs Chemoattractants->GPCRs Opsonized Particles Opsonized Particles FcRs FcRs Opsonized Particles->FcRs MAPK Pathway MAPK Pathway TLRs->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway GPCRs->PI3K/Akt Pathway Ca2+ Mobilization Ca2+ Mobilization GPCRs->Ca2+ Mobilization PKC Activation PKC Activation FcRs->PKC Activation FcRs->Ca2+ Mobilization ROS Production ROS Production MAPK Pathway->ROS Production NETosis NETosis MAPK Pathway->NETosis Chemotaxis Chemotaxis PI3K/Akt Pathway->Chemotaxis PKC Activation->ROS Production Phagocytosis Phagocytosis Ca2+ Mobilization->Phagocytosis

Caption: Simplified overview of key signaling pathways in neutrophil activation.

Conclusion

This compound represents a promising therapeutic approach for neutrophil-driven inflammatory diseases by targeting the activation of NSPs at their source. High-content imaging offers an invaluable toolset to dissect the multifaceted effects of this compound on neutrophil biology. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the impact of this and other DPP1/Cathepsin C inhibitors on key neutrophil effector functions, thereby accelerating the development of novel anti-inflammatory therapies. While direct quantitative data for this compound's effect on all neutrophil activation parameters via high-content imaging is still emerging, the robust preclinical and clinical data on NSP inhibition strongly support its potential to mitigate the pathological consequences of excessive neutrophil activation.

References

Troubleshooting & Optimization

Technical Support Center: Verducatib (BI 1291583) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Verducatib (BI 1291583) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Dipeptidyl Peptidase I (DPP-1), also known as Cathepsin C (CatC).[1] DPP-1 is a crucial enzyme for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[1][2] By inhibiting DPP-1, this compound prevents the activation of these NSPs, thereby reducing neutrophilic inflammation.[1][3] This mechanism is being investigated for the treatment of chronic inflammatory lung diseases like bronchiectasis.[3][4][5]

Q2: What is the in vitro potency of this compound?

This compound demonstrates potent inhibition of its target in various in vitro systems. Key inhibitory concentrations are summarized in the table below.

ParameterValueCell Line/SystemCitation
IC50 (Cathepsin C inhibition) 0.9 nMRecombinant Human CatC[1]
IC50 (Neutrophil Elastase production inhibition) 0.7 nMU937 (human myeloid cell line)[5]

Q3: How should I prepare a stock solution of this compound?

While specific solubility data for this compound in dimethyl sulfoxide (B87167) (DMSO) is not publicly available, small molecule inhibitors are commonly dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Researchers should empirically determine the optimal solubility. It is recommended to start with a small amount of the compound and gradually add DMSO while vortexing. Sonication can also be used to aid dissolution. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the selectivity profile of this compound?

This compound is highly selective for Cathepsin C. It has been shown to have a greater than 6000-fold selectivity for CatC compared to other related cathepsins (B, F, H, K, L, and S).[6] Furthermore, at a concentration of 10 µM, this compound showed no significant activity against a panel of 33 other proteases.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no inhibition of neutrophil elastase activity Incorrect concentration: The concentration of this compound may be too low to effectively inhibit DPP-1 in your experimental setup.Prepare a fresh dilution series of this compound to ensure accurate concentrations. We recommend starting with a concentration range of 0.1 nM to 1000 nM.
Cell health: The cells used in the assay may not be healthy or may not be expressing sufficient levels of DPP-1.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Use a positive control to confirm that the cells are responsive.
Assay conditions: The pH or temperature of the assay buffer may not be optimal for this compound activity.Refer to the detailed experimental protocols below and ensure that all assay conditions are met.
High background signal in fluorescence-based assays Autofluorescence: The compound itself or components in the cell culture medium may be autofluorescent at the excitation/emission wavelengths used.Run a control with this compound in cell-free medium to check for compound autofluorescence. If necessary, subtract the background fluorescence from all readings.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable results.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are healthy before treatment.
Inaccurate pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.Use calibrated pipettes and consider preparing an intermediate dilution of the stock solution to work with larger, more accurate volumes.
Unexpected cytotoxicity High concentration of this compound: Although this compound has shown low cytotoxicity in U937 cells, very high concentrations may be toxic to other cell types.Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line. Cell viability in U937 cells was found to be >93% at concentrations up to 1000 nM.[5][6]
High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.

Experimental Protocols & Data

This compound In Vitro Activity and Selectivity
ParameterValueDetailsCitation
IC50 (Cathepsin C) 0.9 nMInhibition of recombinant human Cathepsin C.[6]
IC50 (Neutrophil Elastase Production) 0.7 nMInhibition of active neutrophil elastase production in U937 cells.[5][6]
Selectivity >6000-foldSelectivity for Cathepsin C over related cathepsins (B, F, H, K, L, S).[6]
Off-Target Activity No significant activityTested against 33 unrelated proteases at 10 µM.[1]
Cytotoxicity (U937 cells) >93% viabilityAt concentrations up to 1000 nM.[5][6]
Detailed Methodologies

This protocol is adapted from commercially available kits and published research to determine the inhibitory effect of this compound on NE activity in cell lysates.

Materials:

  • U937 cells (or other suitable neutrophil progenitor cell line)

  • Cell culture medium

  • This compound

  • DMSO

  • NE Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • NE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide)

  • 96-well plate (black or white, depending on detection method)

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Cell Culture and Treatment:

    • Culture U937 cells in appropriate medium.

    • Seed cells in a 96-well plate at a suitable density.

    • Prepare a dilution series of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

    • Treat cells with different concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis:

    • After incubation, lyse the cells to release intracellular contents, including NE. This can be done using a suitable lysis buffer or by freeze-thaw cycles.

  • Enzymatic Reaction:

    • Add the NE substrate to each well containing the cell lysate.

    • Incubate the plate at 37°C for a specific time, allowing the NE to cleave the substrate.

  • Data Acquisition:

    • Measure the absorbance or fluorescence of the product at the appropriate wavelength.

    • Calculate the percentage of NE inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

This assay is used to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)

  • 96-well plate

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dilution series of this compound and a vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This assay is used to predict the intestinal permeability of a compound. While specific Papp values for this compound are not publicly available, this general protocol can be followed.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Wash the cell monolayer with transport buffer.

    • Add this compound to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment (B if added to A, or A if added to B).

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for active efflux transporters.

Visualizations

This compound's Mechanism of Action

Verducatib_Mechanism cluster_0 Neutrophil Precursor in Bone Marrow cluster_1 Inflammatory Site (e.g., Lungs) Pro-NSPs Pro-NSPs DPP1 DPP-1 (Cathepsin C) Pro-NSPs->DPP1 Activation Active_NSPs Active NSPs (Neutrophil Elastase, etc.) DPP1->Active_NSPs Neutrophil Neutrophil Released_NSPs Released Active NSPs Neutrophil->Released_NSPs Degranulation Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage This compound This compound This compound->DPP1 Inhibition Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Cell_Culture Culture & Seed Cells (e.g., U937) Start->Cell_Culture Treatment Treat Cells with This compound Dilutions Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Select Assay Incubation->Assay NE_Assay Neutrophil Elastase Activity Assay Assay->NE_Assay Inhibition? Viability_Assay Cell Viability Assay (e.g., MTT) Assay->Viability_Assay Toxicity? Data_Analysis Data Acquisition & Analysis NE_Assay->Data_Analysis Viability_Assay->Data_Analysis Results Determine IC50 & Cytotoxicity Data_Analysis->Results

References

Overcoming poor solubility of Verducatib in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of Verducatib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound (also known as BI 1291583) is an investigational dipeptidyl peptidase I (DPP-1)/cathepsin C (CatC) inhibitor under development by Boehringer Ingelheim for the treatment of bronchiectasis.[1][2][3] Like many new chemical entities in drug discovery pipelines, this compound may exhibit poor aqueous solubility.[4][5] This is a significant concern because poor solubility can lead to low bioavailability, hindering the drug's ability to be absorbed in the body and reach its therapeutic target, which can ultimately affect its pharmacological response.[4][6]

Q2: What are the initial steps I should take if I observe poor solubility of this compound in my aqueous buffer?

A2: The first step is to characterize the solubility of the compound. This involves determining its solubility at different pH values, as this compound may have ionizable groups that influence its solubility. Following this, you can explore several common techniques for solubility enhancement such as the use of co-solvents, pH adjustment, and particle size reduction.[7][8][9]

Q3: Can pH modification be used to improve this compound solubility?

A3: Yes, for ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[10][11] If this compound has acidic or basic functional groups, altering the pH to ensure the compound is in its ionized form will generally enhance its solubility in aqueous media.[10] It is crucial to determine the pKa of this compound to select the optimal pH for solubilization.

Q4: Are there any excipients that can be used to enhance the solubility of this compound?

A4: Several types of excipients can be employed to improve the solubility of poorly water-soluble drugs. These include surfactants, which form micelles to encapsulate hydrophobic drugs, and cyclodextrins, which form inclusion complexes with the drug molecule, effectively increasing its apparent solubility.[7][9] The choice of excipient will depend on the specific properties of this compound and the intended application.

Troubleshooting Guide

If you are encountering issues with this compound solubility, follow this step-by-step guide to identify and resolve the problem.

Step 1: Initial Solubility Assessment

Before attempting any enhancement techniques, it is crucial to establish a baseline solubility profile for this compound.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Kinetic Solubility (High-Throughput Screening):

    • Add a small volume of the this compound stock solution to a series of aqueous buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

    • Shake the samples for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Measure the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS/MS after filtering out any precipitate.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid this compound powder to a series of aqueous buffers with varying pH.

    • Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of dissolved this compound in the filtrate by HPLC-UV or a similar method.

Step 2: Selecting a Solubility Enhancement Strategy

Based on the initial assessment and the physicochemical properties of this compound, select an appropriate solubility enhancement technique. The following decision workflow can guide your choice.

G cluster_0 start Poor this compound Solubility Observed is_ionizable Is this compound Ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust  Yes is_thermolabile Is this compound Thermolabile? is_ionizable->is_thermolabile  No end Optimized Formulation ph_adjust->end particle_reduction Particle Size Reduction (Micronization/Nanonization) is_thermolabile->particle_reduction  Yes complexation Complexation (e.g., Cyclodextrins) is_thermolabile->complexation Consider Also solid_dispersion Solid Dispersion (e.g., Spray Drying, Hot Melt Extrusion) is_thermolabile->solid_dispersion  No cosolvents Co-solvents is_thermolabile->cosolvents Consider Also particle_reduction->end complexation->end solid_dispersion->end cosolvents->end

Caption: Troubleshooting workflow for this compound solubility enhancement.

Step 3: Implementing and Evaluating Enhancement Techniques

The following tables present hypothetical data to illustrate the potential impact of various solubility enhancement strategies on this compound.

Table 1: Effect of pH on this compound Solubility

pHThis compound Solubility (µg/mL)
4.050.2
5.015.8
6.02.1
7.00.5
7.40.3
8.00.2

Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4

Co-solvent (v/v %)This compound Solubility (µg/mL)
None (Control)0.3
10% Ethanol5.6
20% Ethanol25.1
10% Propylene (B89431) Glycol8.2
20% Propylene Glycol38.9
10% PEG 40012.5
20% PEG 40062.3

Table 3: Effect of Cyclodextrins on this compound Solubility at pH 7.4

Cyclodextrin (B1172386) (Concentration)This compound Solubility (µg/mL)
None (Control)0.3
2% HP-β-CD18.7
5% HP-β-CD55.4
2% SBE-β-CD22.1
5% SBE-β-CD78.6

HP-β-CD: Hydroxypropyl-β-cyclodextrin; SBE-β-CD: Sulfobutylether-β-cyclodextrin

Experimental Protocols for Solubility Enhancement

Protocol 1: Co-solvent Formulation

  • Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with the desired aqueous buffer at various volume/volume percentages.[8]

  • Add an excess of this compound to each co-solvent mixture.

  • Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter the samples to remove undissolved drug.

  • Quantify the concentration of dissolved this compound using a validated analytical method.

Protocol 2: Cyclodextrin Complexation

The formation of inclusion complexes with cyclodextrins is a widely used technique to improve the solubility of poorly soluble drugs.[7]

G cluster_0 Mechanism of Cyclodextrin Solubilization V This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Soluble) V->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Solution Complex->Water Dissolves in

Caption: Inclusion complex formation between this compound and cyclodextrin.

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD, SBE-β-CD) at various concentrations.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking or stirring for 24-72 hours at a constant temperature.

  • Separate the undissolved this compound by filtration or centrifugation.

  • Determine the concentration of solubilized this compound in the clear supernatant.

Protocol 3: Nanosuspension Formulation

Particle size reduction into the nanometer range can significantly increase the dissolution rate of a drug.[7][8]

  • Preparation of a Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the particle size.[6]

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS) or a similar technique.

  • Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the this compound nanosuspension compared to the un-milled drug.

References

Potential off-target effects of Verducatib in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Verducatib in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CatC)[1][2]. Its therapeutic goal is to reduce neutrophilic inflammation, which is a key factor in the pathology of diseases like bronchiectasis[1][3].

Q2: What are off-target effects and why are they a concern in cellular assays?

A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. In cellular assays, these effects can lead to misinterpretation of data, unexpected cytotoxicity, or confounding results that are not related to the intended mechanism of action. Identifying and understanding these effects is crucial for accurate preclinical assessment of a drug candidate.

Q3: Are there publicly known off-targets for this compound?

A3: Based on publicly available information, specific molecular off-targets for this compound have not been detailed. Clinical trial data generally indicate a safety profile similar to placebo, but this does not preclude the existence of off-target interactions at the cellular level that may not result in overt adverse events in a broad patient population[3].

Q4: How can I generally assess for potential off-target effects of a compound like this compound in my cellular assay?

A4: Several strategies can be employed:

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known DPP1 inhibitors. Discrepancies may suggest off-target effects.

  • Target Knockout/Knockdown: Use CRISPR or siRNA to eliminate DPP1 expression. If this compound still elicits a cellular response in the absence of its primary target, an off-target effect is likely.

  • Dose-Response Analysis: Atypical dose-response curves may indicate the involvement of multiple targets with different affinities.

  • Broad-Panel Screening: Utilize commercially available services to screen this compound against a large panel of kinases, proteases, or other enzyme families to identify potential off-target binding.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during cellular assays with this compound, potentially stemming from off-target effects.

Issue 1: Unexpected Cell Viability/Cytotoxicity

  • Symptom: You observe a significant decrease or increase in cell viability at concentrations where the primary target (DPP1) is expected to be fully inhibited.

  • Potential Cause: This could be due to an off-target effect on a protein crucial for cell survival or proliferation.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Measure the activity of DPP1 in your assay to ensure this compound is inhibiting it as expected at the tested concentrations.

    • Control Compound: Include a structurally different DPP1 inhibitor to see if the same viability effect is observed.

    • Assay Interference: Rule out direct interference of this compound with your viability assay reagents (e.g., MTT, CellTiter-Glo®).

    • Apoptosis/Necrosis Markers: Use assays for markers like cleaved caspase-3 or LDH release to determine the mechanism of cell death.

Issue 2: Unexplained Changes in Gene or Protein Expression

  • Symptom: RNA-Seq or proteomics data reveal changes in pathways unrelated to the known DPP1 signaling cascade.

  • Potential Cause: this compound may be interacting with an off-target kinase, transcription factor, or other signaling molecule.

  • Troubleshooting Steps:

    • Pathway Analysis: Use bioinformatics tools to identify the unexpected pathways being modulated.

    • Orthogonal Validation: Confirm the expression changes of key genes/proteins from the unexpected pathways using qPCR or Western blotting.

    • Hypothesis Generation: Based on the affected pathways, form hypotheses about potential off-targets and test them directly (e.g., using specific inhibitors for the hypothesized off-target).

Quantitative Data Summary

While specific off-target interaction data for this compound is not publicly available, the following table illustrates how such data, if obtained from a hypothetical kinase screen, would be presented.

Kinase TargetThis compound IC50 (nM)On-Target (DPP1) IC50 (nM)Selectivity (Off-Target IC50 / On-Target IC50)
Kinase A5005100x
Kinase B2,0005400x
Kinase C>10,0005>2000x

This table contains hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Plate Preparation: Use a multi-well plate format suitable for the specific kinase assay platform (e.g., radiometric, fluorescence-based).

  • Kinase Reaction: In each well, combine the kinase, its specific substrate, ATP (often radiolabeled), and the appropriate concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the fluorescent signal.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase.

Visualizations

cluster_0 This compound's Primary Signaling Pathway This compound This compound DPP1 DPP1 (Cathepsin C) This compound->DPP1 Inhibits Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) DPP1->Pro_NSPs Activates Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CG) Pro_NSPs->Active_NSPs Cleavage Inflammation Neutrophilic Inflammation & Tissue Damage Active_NSPs->Inflammation Drives

Caption: this compound inhibits DPP1, preventing the activation of neutrophil serine proteases and reducing inflammation.

cluster_1 Experimental Workflow for Off-Target Identification Start Start with Cellular Assay Showing Unexpected Phenotype Step1 Validate On-Target Engagement (e.g., DPP1 activity assay) Start->Step1 Decision1 Is On-Target Engaged? Step1->Decision1 Step2 Perform Broad-Panel Screening (Kinase, Protease Panels) Decision1->Step2 Yes Troubleshoot Troubleshoot Assay (Compound stability, etc.) Decision1->Troubleshoot No Step3 Identify Potential Off-Targets Step2->Step3 Step4 Validate Hits in Cellular Context (e.g., siRNA, specific inhibitors) Step3->Step4 End Confirm Off-Target Responsibility for Phenotype Step4->End

Caption: A logical workflow to investigate if an unexpected cellular phenotype is due to an off-target effect.

References

Interpreting unexpected results in Verducatib studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verducatib. The content is designed to address specific issues that may arise during experiments and to aid in the interpretation of unexpected results.

Frequently Asked Questions (FAQs)

Issue 1: Inconsistent Inhibition of Neutrophil Elastase Activity

Question: We are observing high variability in the inhibition of neutrophil elastase (NE) activity in our primary human neutrophil assays after treatment with this compound. What could be the cause?

Answer: Inconsistent inhibition of NE activity can stem from several factors related to the unique mechanism of this compound as a Dipeptidyl Peptidase I (DPP1) inhibitor and the complexities of primary cell assays. This compound acts on the inactive pro-enzyme of NE (pro-NE) during neutrophil maturation, preventing its activation. It does not inhibit already active NE.

Here are potential causes and troubleshooting steps:

  • Neutrophil Maturation State: The primary neutrophils isolated may be at different maturation stages, with varying levels of pre-existing active NE. This compound will not inhibit the mature, active NE already present in the granules.

  • Assay Timing: The timing of this compound treatment relative to neutrophil stimulation is critical. If neutrophils are stimulated before or concurrently with this compound treatment, the release of pre-existing active NE can mask the inhibitory effect on newly synthesized NE.

  • Cell Viability: High concentrations of this compound or prolonged incubation times may affect neutrophil viability, leading to inconsistent results.

Troubleshooting Workflow for Inconsistent NE Activity

start Inconsistent NE Activity Observed check_viability Assess Neutrophil Viability (Trypan Blue / Annexin V) start->check_viability viability_ok Viability > 90%? check_viability->viability_ok adjust_conc Lower this compound Concentration or Reduce Incubation Time viability_ok->adjust_conc No check_timing Review Treatment & Stimulation Timing viability_ok->check_timing Yes re_run Re-run Assay with Optimized Conditions adjust_conc->re_run timing_ok Pre-incubation with this compound for sufficient duration? check_timing->timing_ok adjust_timing Implement Pre-incubation Protocol (See Protocol Below) timing_ok->adjust_timing No check_donor Evaluate Donor-to-Donor Variability timing_ok->check_donor Yes adjust_timing->re_run check_donor->re_run

Caption: A troubleshooting workflow for diagnosing inconsistent neutrophil elastase (NE) activity.

Issue 2: Unexpected Increase in Cytokine Expression at Low this compound Concentrations

Question: In our peripheral blood mononuclear cell (PBMC) co-culture experiments, we've noticed a paradoxical increase in pro-inflammatory cytokines like TNF-α at low concentrations of this compound, while higher concentrations show the expected inhibition. Why is this happening?

Answer: This phenomenon, known as a paradoxical or biphasic response, can be observed with some kinase inhibitors and other targeted therapies.[1] While this compound is a protease inhibitor, off-target effects or complex cellular feedback loops could be responsible.

  • Off-Target Effects: At low concentrations, this compound might interact with other cellular targets, leading to an unexpected signaling cascade.[2] Kinase inhibitor profiling has revealed that many inhibitors have unexpected off-targets.[2][3]

  • Feedback Loop Activation: Inhibition of the DPP1 pathway might trigger a compensatory feedback loop that transiently upregulates other pro-inflammatory pathways.

  • Cell Population Heterogeneity: Different cell types within the PBMC co-culture may respond differently to this compound. Low concentrations might stimulate one cell type (e.g., monocytes) while higher concentrations are needed to inhibit the target cell type (e.g., neutrophils).

To investigate this, consider performing dose-response curves on isolated cell populations (e.g., purified monocytes, lymphocytes) and using a broader panel of cytokine measurements.

Signaling Pathway of this compound Action

cluster_maturation Neutrophil Maturation (in Bone Marrow) cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Effects in Mature Neutrophil Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) DPP1 DPP1 (Cathepsin C) Pro-NSPs->DPP1 Active_NSPs Active NSPs (NE, CG, PR3) DPP1->Active_NSPs DPP1_Inhibited DPP1 (Inactive) Tissue_Damage Tissue Damage & Inflammation Active_NSPs->Tissue_Damage This compound This compound This compound->DPP1 Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, fMLP) Degranulation Degranulation Inflammatory_Stimulus->Degranulation Degranulation->Active_NSPs Release of

Caption: The signaling pathway illustrating this compound's inhibition of DPP1 during neutrophil maturation.

Troubleshooting Guides & Protocols

Protocol: Neutrophil Elastase (NE) Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on NE activity in primary human neutrophils.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., Polymorphprep™).

  • Ensure high purity (>95%) and viability (>98%) as assessed by flow cytometry and Trypan blue exclusion, respectively.

2. This compound Pre-incubation:

  • Resuspend neutrophils in RPMI 1640 medium supplemented with 10% FBS.

  • Plate cells at a density of 1 x 10^6 cells/mL.

  • Add this compound at desired concentrations (see Table 1 for suggested range). Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubate for 4-6 hours at 37°C, 5% CO2. This allows for an effect on the maturation of pro-NE within the cell before stimulation.

3. Neutrophil Stimulation:

  • Following pre-incubation, add a stimulating agent such as fMLP (1 µM) or PMA (25 nM).

  • Incubate for an additional 30-60 minutes to induce degranulation and release of NE.

4. Measurement of NE Activity:

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant containing the released NE.

  • In a separate 96-well plate, add the supernatant and a fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC).

  • Measure fluorescence kinetically over 30 minutes using a plate reader (Excitation: 380 nm, Emission: 460 nm).

  • Calculate the rate of substrate cleavage (RFU/min) to determine NE activity.

Experimental Workflow for NE Activity Assay

A 1. Isolate Neutrophils (Density Gradient) B 2. Pre-incubate with this compound (4-6 hours) A->B C 3. Stimulate Neutrophils (e.g., fMLP, 30-60 min) B->C D 4. Collect Supernatant C->D E 5. Add Fluorogenic Substrate D->E F 6. Measure Fluorescence (Kinetic Read) E->F

Caption: A step-by-step experimental workflow for the Neutrophil Elastase (NE) activity assay.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeSuggested this compound Concentration RangeIncubation Time
DPP1 Inhibition (Biochemical)Recombinant Human DPP10.1 nM - 1 µM30 minutes
NE Activity (Cell-based)Primary Human Neutrophils10 nM - 10 µM4-24 hours
Cytokine Secretion (ELISA)Human PBMCs10 nM - 20 µM24-48 hours
Cell Viability (MTT/ATP-based)Various100 nM - 50 µM24-72 hours

Table 2: Example Dose-Response Data for this compound

This compound [nM]% Inhibition of NE Activity (Mean ± SD)Cell Viability (% of Control, Mean ± SD)
0 (Vehicle)0 ± 5.2100 ± 4.5
18.1 ± 4.9101 ± 3.8
1025.4 ± 6.199.5 ± 5.1
10078.9 ± 7.398.2 ± 4.2
100092.3 ± 4.595.7 ± 6.0
1000095.1 ± 3.885.3 ± 7.9

Note: The information provided is for research purposes only and is based on the known mechanism of action of DPP1 inhibitors. Experimental conditions should be optimized for each specific cell line and assay system.

References

Technical Support Center: Minimizing Variability in Verducatib Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Verducatib functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BI 1291583) is an investigational, potent, and reversible inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CatC).[1][2][3][4] DPP1 is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow.[5][6] By inhibiting DPP1, this compound blocks the activation of these NSPs, thereby reducing neutrophilic inflammation, a key pathological driver in diseases like bronchiectasis.[1][2]

Q2: What are the key functional assays for evaluating this compound activity?

The primary functional assays for this compound fall into two categories:

  • Direct Target Engagement Assays: These assays measure the direct inhibition of DPP1/CatC activity by this compound. This is typically done using a biochemical assay with purified DPP1 enzyme and a fluorogenic substrate, or a cell-based assay using a relevant cell line (e.g., U937, THP-1) that expresses DPP1.[1][7][8]

  • Downstream Effect Assays: These assays measure the functional consequence of DPP1 inhibition, which is the reduction of active NSP levels, particularly neutrophil elastase (NE). This can be assessed using enzymatic activity assays on lysates from treated cells or on biological samples such as sputum.[1][9]

Q3: Which cell lines are suitable for this compound cell-based assays?

Human myeloid cell lines such as U937 and THP-1 are commonly used for cell-based assays investigating DPP1 inhibition.[1][7] These cell lines express DPP1 and can be used to assess the cell potency of inhibitors.[8] Primary human neutrophil progenitor cells from bone marrow can also be utilized for a more physiologically relevant model.[7]

Q4: What are common sources of variability in enzyme inhibition assays?

Variability in enzyme inhibition assays can arise from several factors, including:

  • Reagent Quality and Handling: Purity of the enzyme, inhibitor, and substrate; proper storage and handling to avoid degradation; and consistency between reagent lots.

  • Assay Conditions: Fluctuations in temperature, pH, and incubation times.[10]

  • Pipetting and Mixing: Inaccurate pipetting and incomplete mixing of reagents can lead to significant errors.[11]

  • Instrumentation: Incorrect settings on plate readers (e.g., excitation/emission wavelengths, gain settings) and instrument-induced artifacts.[12][13]

  • Assay Components: The presence of organic solvents (e.g., DMSO) and detergents can impact enzyme activity.[7]

Troubleshooting Guides

Biochemical DPP1/CatC Inhibition Assay

This guide focuses on troubleshooting a common fluorescence-based biochemical assay using a fluorogenic substrate like Gly-Phe-AMC.[14]

Observed Problem Potential Causes Recommended Solutions
High Background Fluorescence 1. Autofluorescence of the test compound.[15] 2. Contaminated buffer or reagents.[16] 3. Substrate instability (non-enzymatic hydrolysis).[15] 4. Incorrect microplate type (e.g., using white or clear plates for fluorescence).[17]1. Run a control with the compound alone to quantify its intrinsic fluorescence. 2. Prepare fresh reagents using high-purity water and solvents.[15] 3. Prepare substrate solution fresh for each experiment and protect from light.[16] 4. Use black, opaque-bottom microplates for fluorescence assays to minimize background and crosstalk.[11][18]
Low or No Signal 1. Inactive enzyme due to improper storage or handling.[16] 2. Incorrect wavelength settings on the plate reader.[16] 3. Substrate degradation.[16] 4. Insufficient incubation time.1. Aliquot enzyme and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. 2. Verify the excitation and emission wavelengths are optimal for the fluorophore (e.g., for AMC, Ex/Em ~350/460 nm).[14] 3. Use freshly prepared substrate. 4. Optimize incubation time to ensure the reaction is in the linear range.
Poor Reproducibility (High Well-to-Well Variability) 1. Inaccurate pipetting or incomplete mixing.[11] 2. Temperature fluctuations across the plate.[15] 3. "Edge effect" due to evaporation in outer wells.[10] 4. Air bubbles in wells.[17]1. Ensure pipettes are calibrated. Mix reagents thoroughly before and after addition to the plate. 2. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. 3. Avoid using the outer wells of the microplate or fill them with buffer/water to create a humidified barrier. 4. Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if bubbles are present.
Cell-Based Functional Assays

This guide addresses common issues in cell-based assays measuring either direct DPP1 inhibition or downstream NE activity.

Observed Problem Potential Causes Recommended Solutions
High Variability in Cell Response 1. Inconsistent cell seeding density.[19] 2. Cells are unhealthy or in a non-optimal growth phase.[11] 3. High cell passage number leading to phenotypic drift.[20] 4. Uneven distribution of cells in wells.1. Use a cell counter for accurate cell counts and ensure a homogenous cell suspension before plating. 2. Use cells in the exponential growth phase and confirm high viability (>95%) before seeding.[11] 3. Use cells within a defined low passage number range for all experiments. 4. Gently swirl the plate after seeding to ensure an even monolayer.
Low Signal-to-Noise Ratio 1. High background from media components (e.g., phenol (B47542) red, serum).[21] 2. Low expression of the target enzyme (DPP1 or NE) in the chosen cell line. 3. Insufficient incubation time with the substrate or compound.1. Use phenol red-free media for fluorescence-based assays. Consider reducing serum concentration or performing the final assay steps in a buffered salt solution.[21] 2. Confirm target expression via methods like Western blot or qPCR. 3. Optimize incubation times for both the compound treatment and the final substrate reaction.
Compound Cytotoxicity 1. The test compound is toxic to the cells at the concentrations tested, affecting the assay readout. 2. Solvent (e.g., DMSO) concentration is too high.1. Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) in parallel to determine the non-toxic concentration range of the compound.[1] 2. Ensure the final solvent concentration is consistent across all wells and is below a non-toxic level (typically ≤0.5% for DMSO).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (BI 1291583) from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound (BI 1291583) [1][19]

Target EnzymeIC₅₀ (nM)Selectivity vs. CatC
Cathepsin C (DPP1) 0.9 -
Cathepsin B>6000>6000-fold
Cathepsin F>6000>6000-fold
Cathepsin H>6000>6000-fold
Cathepsin K>6000>6000-fold
Cathepsin L>6000>6000-fold
Cathepsin S>6000>6000-fold

Table 2: Placebo-Corrected Neutrophil Elastase (NE) Inhibition in Sputum (AIRLEAF® Study) [9]

This compound DoseMean NE Inhibition at Week 12Mean NE Inhibition at Week 24
1 mg24.1%44.9%
2.5 mg78.4%78.9%
5 mg80.2%90.8%

Experimental Protocols

Protocol 1: Biochemical DPP1/CatC Inhibition Assay

This protocol outlines a general procedure for a fluorescence-based assay to determine the IC₅₀ of this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 30 mM NaCl, 1 mM EDTA, and 1 mM DTT.[14]

    • DPP1 Enzyme Solution: Prepare a working solution of recombinant human DPP1 in Assay Buffer. The final concentration should be optimized to ensure the reaction is in the linear range.

    • This compound Stock Solution: Prepare a concentrated stock solution in 100% DMSO.

    • Substrate Solution: Prepare a stock solution of H-Gly-Phe-AMC in DMSO and dilute to the final working concentration in Assay Buffer. The final concentration should be at or below the Kₘ for the substrate.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Add the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of a black, 96-well microplate.

    • Add the DPP1 Enzyme Solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Measure the fluorescence kinetically using a plate reader with excitation at ~350 nm and emission at ~460 nm.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Neutrophil Elastase (NE) Activity Assay

This protocol describes a method to measure the effect of this compound on NE activity in U937 cells.

  • Cell Culture and Treatment:

    • Culture U937 cells in appropriate media until they reach the desired density.

    • Seed the cells into a 96-well plate.

    • Treat the cells with a serial dilution of this compound or vehicle control for a sufficient duration (e.g., 48 hours) to allow for inhibition of DPP1 and subsequent reduction in active NE.[1]

  • Cell Lysis:

    • After treatment, pellet the cells by centrifugation.

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., containing a mild detergent).

  • NE Activity Measurement:

    • Reagent Preparation:

      • NE Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5).

      • NE Substrate: Use a specific fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC).[22]

    • Assay Procedure:

      • Add the cell lysates to a black, 96-well microplate.

      • Initiate the reaction by adding the NE Substrate solution.

      • Measure the fluorescence kinetically at the appropriate wavelengths (e.g., Ex/Em = 380/500 nm).

  • Data Analysis:

    • Determine the reaction rate from the kinetic data.

    • Normalize the data to a positive control (untreated cells) and a negative control (lysate from cells treated with a known potent NE inhibitor or no-lysate control).

    • Calculate the percent inhibition of NE activity at each this compound concentration.

Visualizations

Signaling_Pathway cluster_bone_marrow Bone Marrow Myeloid Progenitor Cell Pro_NSPs Pro-NSPs (Inactive Zymogens) DPP1 DPP1 (Cathepsin C) Pro_NSPs->DPP1 Activation by proteolytic cleavage Active_NSPs Active NSPs (NE, PR3, CatG) DPP1->Active_NSPs Inflammation Neutrophilic Inflammation Active_NSPs->Inflammation Drives This compound This compound This compound->DPP1 Inhibition Assay_Workflow cluster_biochemical Biochemical DPP1 Assay cluster_cell Cell-Based NE Assay B1 Prepare Reagents (DPP1, this compound, Substrate) B2 Add this compound & DPP1 to Plate Incubate B1->B2 B3 Add Substrate to Initiate Reaction B2->B3 B4 Kinetic Fluorescence Reading (Ex/Em ~350/460 nm) B3->B4 B5 Calculate IC50 B4->B5 C1 Seed & Treat Cells (e.g., U937) with this compound C2 Lyse Cells to Release Intracellular Contents C1->C2 C3 Add Lysate & NE Substrate to Plate C2->C3 C4 Kinetic Fluorescence Reading (Ex/Em ~380/500 nm) C3->C4 C5 Calculate % Inhibition C4->C5 Troubleshooting_Tree Start Assay Variability Issue (e.g., High CV, Low Signal) CheckReagents Check Reagents: Fresh? Properly Stored? Correct Concentrations? Start->CheckReagents CheckCells Cell-Based Assay? Healthy? Correct Density? Low Passage? Start->CheckCells CheckInstrument Check Instrument: Correct Wavelengths/Filters? Gain Optimized? Start->CheckInstrument CheckProcedure Check Procedure: Accurate Pipetting? Consistent Incubation? Plate Map (Edge Effects)? Start->CheckProcedure Sol_Reagents Solution: Prepare Fresh Reagents Validate Concentrations CheckReagents->Sol_Reagents If No Sol_Cells Solution: Optimize Seeding Density Use Low Passage Cells Confirm Viability CheckCells->Sol_Cells If No Sol_Instrument Solution: Verify Settings Run Instrument QC CheckInstrument->Sol_Instrument If No Sol_Procedure Solution: Calibrate Pipettes Use Automation if Possible Avoid Outer Wells CheckProcedure->Sol_Procedure If No

References

Addressing Verducatib stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Verducatib (BI 1291583) is an investigational drug and has not been approved for any indication by regulatory authorities. The information provided in this technical support center is intended for research and developmental purposes only and is based on general principles of small molecule stability and pharmacology. Specific stability data for this compound is not publicly available. Always refer to the specific documentation provided with your compound lot for the most accurate information.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments involving this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected potency in cell-based assays over time. Compound Degradation: this compound may be unstable in aqueous solutions at 37°C for extended periods.1. Prepare Fresh Solutions: Prepare this compound working solutions fresh from a DMSO stock for each experiment. Avoid storing diluted aqueous solutions. 2. Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Measure its effective concentration and activity at different time points (e.g., 0, 8, 24, 48 hours). 3. pH Monitoring: Ensure the pH of your experimental buffer or media is stable, as pH shifts can accelerate the degradation of some compounds.
Visible precipitate in stock or working solutions. Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.1. Optimize Solvent: While DMSO is a common solvent, ensure the final concentration in your assay is non-toxic to your cells (typically <0.5%).[1] 2. Gentle Warming/Sonication: Briefly warm the solution to 37°C or use a sonicator to aid dissolution. Do not overheat. 3. Fresh Dilutions: Prepare working solutions fresh from a concentrated stock immediately before use. Do not use solutions with visible precipitate.
High variability between replicate wells or experiments. Inaccurate Pipetting: Small errors in pipetting, especially with concentrated stock solutions, can lead to significant variations in the final concentration. Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect results.[1]1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Avoid Outer Wells: Whenever possible, avoid using the outer wells of plates for critical experiments. If you must use them, ensure proper humidification in the incubator. 3. Consistent DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, including controls, to avoid solvent-induced variability.
Unexpected cytotoxicity observed in cell-based assays. Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to DPP-1 inhibition. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Dose-Response Curve: Perform a careful dose-response analysis to determine the optimal concentration range for on-target activity versus cytotoxicity. 2. Solvent Control: Always include a vehicle-only control (e.g., media with the same final DMSO concentration as the experimental wells) to assess solvent toxicity.[1] 3. Orthogonal Assays: Confirm cytotoxicity with a different method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial for maintaining the stability of this compound.[2]

  • Solid Form: Store the solid (powder) form of this compound at -20°C in a desiccator. Protect from light.

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO (e.g., 10 mM). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw an aliquot and bring it to room temperature.

Q2: What is the recommended solvent for this compound?

A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions. For aqueous working solutions, further dilution in a suitable buffer (e.g., PBS) or cell culture medium is necessary. Be mindful of the final DMSO concentration in your assay.

Q3: Is this compound stable in aqueous solutions?

A3: While specific data is not available, small molecule inhibitors can be susceptible to degradation in aqueous environments, especially at physiological temperatures (37°C).[3] It is highly recommended to prepare aqueous dilutions fresh for each experiment and to minimize the time the compound spends in aqueous solution before being added to the assay.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: You can perform a forced degradation study under your experimental conditions. This involves incubating this compound in your assay medium at 37°C for various durations (e.g., 0, 8, 24, 48 hours). At each time point, you can analyze the remaining concentration of the active compound using a stability-indicating analytical method like HPLC.

Q5: What are the potential degradation pathways for a compound like this compound?

A5: While specific degradation pathways for this compound are not publicly known, similar small molecules can be susceptible to hydrolysis and oxidation.[4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[4][5]

Data Presentation

The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Hypothetical Solubility of this compound

SolventSolubility (approx.)
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)~0.5 mg/mL

Table 2: Suggested Storage Conditions and Hypothetical Stability

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°C (with desiccant)Up to 2 years
10 mM Stock in DMSO-80°CUp to 6 months
10 mM Stock in DMSO-20°CUp to 1 month
Aqueous Working Solution4°CPrepare fresh; use within 24 hours

Table 3: Example of a Forced Degradation Study Outline

Stress ConditionParametersPurpose
Acid Hydrolysis0.1 M HCl, 60°CTo assess stability in acidic conditions.
Base Hydrolysis0.1 M NaOH, 60°CTo assess stability in alkaline conditions.
Oxidation3% H₂O₂, Room TempTo evaluate susceptibility to oxidation.
Thermal Stress80°C (Solid)To determine the impact of high temperature on the solid form.
PhotostabilityICH Q1B guidelinesTo assess degradation upon exposure to light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Equilibrate the solid this compound vial to room temperature before opening to prevent moisture condensation.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution (e.g., 100 µM in Cell Culture Medium):

    • Thaw a 10 mM stock solution aliquot at room temperature.

    • Perform a serial dilution of the stock solution in sterile cell culture medium to reach the final desired concentration.

    • Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).

    • Use the working solution immediately after preparation.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

  • Prepare a working solution of this compound in your specific cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubate the solution at 37°C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of intact this compound in the aliquot using a validated stability-indicating HPLC method.

  • Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.

Mandatory Visualizations

Verducatib_MoA ProNSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) DPP1 DPP-1 (Cathepsin C) ProNSPs->DPP1 Activation ActiveNSPs Active Neutrophil Serine Proteases (NE, PR3, CG) DPP1->ActiveNSPs Inflammation Airway Inflammation & Tissue Damage ActiveNSPs->Inflammation This compound This compound This compound->DPP1 Inhibition

Caption: Mechanism of Action of this compound in inhibiting airway inflammation.

Stability_Troubleshooting Start Inconsistent Experimental Results CheckSolubility Check for Precipitation Start->CheckSolubility PrecipitateYes Precipitate Observed CheckSolubility->PrecipitateYes Yes PrecipitateNo No Precipitate CheckSolubility->PrecipitateNo No CheckPreparation Review Solution Preparation AssessStability Assess Compound Stability CheckPreparation->AssessStability TimeCourse Run Time-Course Experiment AssessStability->TimeCourse HPLC Use HPLC to Verify Concentration AssessStability->HPLC OptimizeSolvent Optimize Solvent/Concentration PrecipitateYes->OptimizeSolvent PrecipitateNo->CheckPreparation FreshSolutions Prepare Fresh Solutions OptimizeSolvent->FreshSolutions

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepStock Prepare 10 mM Stock in Anhydrous DMSO StoreStock Aliquot and Store at -80°C PrepStock->StoreStock PrepWorking Prepare Fresh Working Solution in Assay Medium StoreStock->PrepWorking AddCompound Add this compound Working Solution PrepWorking->AddCompound AddCells Seed Cells in Plate AddCells->AddCompound Incubate Incubate for Experiment Duration AddCompound->Incubate Endpoint Perform Endpoint Measurement (e.g., ELISA, qPCR, etc.) Incubate->Endpoint Analyze Analyze Data Endpoint->Analyze

Caption: General experimental workflow for using this compound in cell-based assays.

References

Verducatib Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Verducatib in animal models. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BI 1291583) is a novel, oral, reversible, and highly selective inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C (CatC).[1][2] Its primary mechanism involves blocking the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][3][4] By preventing the conversion of inactive pro-NSPs to their active forms, this compound reduces the levels of these proteases, which are key mediators of inflammation and tissue damage in various diseases.[1][3]

Q2: What are the appropriate animal models for studying this compound's efficacy?

While this compound is being developed for bronchiectasis, establishing a definitive bronchiectasis model in small animals can be challenging.[5] Therefore, researchers often utilize models of other neutrophil-driven inflammatory diseases to assess the efficacy of DPP-1/CatC inhibitors. Suitable models include:

  • Mouse models of Chronic Obstructive Pulmonary Disease (COPD): These can be induced by cigarette smoke or intranasal administration of porcine pancreatic elastase.[6][7]

  • Mouse models of Lupus Nephritis: The interferon-alpha (IFNα)-accelerated NZB/W F1 mouse model has been successfully used to evaluate the efficacy of DPP-1 inhibitors.[3]

  • Rat models of Acute Lung Injury: These can be induced by intratracheal instillation of HCl.[8]

  • Rat models of Antibody-Associated Vasculitis (AAV): Myeloperoxidase (MPO)-AAV models in rats have been used to show the effectiveness of CatC inhibitors.[9]

Q3: How is this compound typically administered in animal studies?

This compound is an orally available compound.[1] In preclinical studies with similar DPP-1 inhibitors, administration is commonly performed via oral gavage.[3]

Q4: What are the expected pharmacodynamic effects of this compound in animals?

The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of CatC activity, leading to a reduction in the activity of downstream NSPs like NE and PR3.[1][10] This can be measured in bone marrow and blood samples.[11] It's important to note that due to the mechanism of action targeting neutrophil maturation, the maximum effect on NSP activity may take several days to become apparent as mature neutrophils are replaced by new neutrophils with inactive proteases.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of therapeutic effect in the animal model Inappropriate animal model selection.Ensure the chosen model has a strong neutrophil-driven inflammatory component. Review the literature for validated models for DPP-1 inhibitor testing.
Insufficient dosing or dosing frequency.Refer to the preclinical data for this compound (BI 1291583) and other DPP-1 inhibitors to ensure the dose is within the effective range. Consider that the maximum effect on NSP activity may take time to manifest.
Suboptimal formulation leading to poor absorption.This compound is orally available. Ensure the vehicle used for oral gavage is appropriate and does not interfere with absorption. Consult formulation guidelines for similar compounds.
High variability in experimental results Inconsistent drug administration.Ensure accurate and consistent oral gavage technique across all animals.
Genetic drift in the animal colony.Use animals from a reputable supplier and ensure they are age- and sex-matched.
Variability in the induction of the disease model.Standardize the disease induction protocol to minimize variability between animals.
Adverse effects observed in animals Off-target effects or toxicity at the administered dose.Although preclinical and Phase 1 studies showed a good safety profile for BI 1291583, monitor animals closely for any signs of distress.[1][10] If adverse effects are observed, consider reducing the dose or consulting toxicology literature for this class of compounds.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of this compound (BI 1291583) and other relevant Cathepsin C inhibitors.

Table 1: In Vitro and In Vivo Potency of this compound (BI 1291583)

Parameter Value System Reference
IC50 for CatC inhibition 0.9 nMIn vitro (enzymatic assay)[10]
IC50 for NE production inhibition 0.7 nMIn vitro (neutrophil progenitor cell line)[10]
ED50 for CatC inhibition 0.03 mg/kgIn vivo (mice)[10]
ED99 for CatC inhibition 0.3 mg/kgIn vivo (mice)[10]

Table 2: Dosing of Cathepsin C/DPP-1 Inhibitors in Rodent Models

Compound Dose Animal Model Administration Route Reference
Brensocatib (B605779)2 and 20 mg/kg/dayNZB/W F1 mice (Lupus Nephritis)Oral gavage (twice a day)[3]
BI-974020 mg/kgLewis rats (Heart Transplantation)Oral gavage (once daily)[13]
HSK318585, 15, and 45 mg/kgMiceTwice-daily administration[11]

Signaling Pathway

Verducatib_Mechanism_of_Action cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_periphery Periphery (Site of Inflammation) Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) CatC Cathepsin C (DPP-1) Pro_NSPs->CatC Activation Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) CatC->Active_NSPs Mature_Neutrophil Mature Neutrophil Active_NSPs->Mature_Neutrophil Packaging into azurophilic granules Inflammation Inflammation & Tissue Damage Mature_Neutrophil->Inflammation Release of Active NSPs This compound This compound (BI 1291583) This compound->CatC Inhibition

Caption: Mechanism of action of this compound in inhibiting neutrophil serine protease activation.

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in a Mouse Model of LPS-Induced Lung Inflammation

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and research question.

1. Animals:

  • Species: C57BL/6 mice, 8-10 weeks old, male.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound (BI 1291583)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Equipment for bronchoalveolar lavage (BAL) and tissue collection

3. Experimental Groups:

  • Group 1: Vehicle control (oral gavage) + PBS (intranasal)

  • Group 2: Vehicle control (oral gavage) + LPS (intranasal)

  • Group 3: this compound (low dose, e.g., 0.3 mg/kg) + LPS (intranasal)

  • Group 4: this compound (high dose, e.g., 3 mg/kg) + LPS (intranasal)

4. Procedure:

  • Day 1-7: Administer this compound or vehicle daily via oral gavage.

  • Day 7: One hour after the final dose of this compound/vehicle, lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL PBS) or PBS via the intranasal route.

  • Day 8 (24 hours post-LPS): Euthanize mice and perform the following:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-6).

    • Lung Tissue Collection:

      • One lung lobe for histopathological analysis (H&E staining for inflammation).

      • Another lung lobe for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Bone Marrow/Blood Collection: Collect bone marrow and/or blood to assess the activity of neutrophil elastase and other NSPs as a pharmacodynamic readout.

5. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.

  • Correlate the pharmacodynamic markers (NSP activity) with the efficacy readouts (inflammation markers).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_induction Induction of Inflammation cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Group_Allocation Group Allocation (n=8-10 per group) Acclimatization->Group_Allocation Dosing Daily Oral Gavage (this compound or Vehicle) for 7 days Group_Allocation->Dosing LPS_Challenge Intranasal LPS Challenge (Day 7) Dosing->LPS_Challenge Euthanasia Euthanasia and Sample Collection (24h post-LPS) LPS_Challenge->Euthanasia BAL_Analysis BAL Fluid Analysis (Cell Counts, Cytokines) Euthanasia->BAL_Analysis Histo_MPO Lung Histopathology & MPO Assay Euthanasia->Histo_MPO PD_Analysis Pharmacodynamic Analysis (NSP Activity in Bone Marrow/Blood) Euthanasia->PD_Analysis

Caption: A typical experimental workflow for evaluating this compound in a lung inflammation model.

References

Verducatib Mechanism of Action Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the mechanism of action of Verducatib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible inhibitor of Dipeptidyl Peptidase I (DPP-1), also known as Cathepsin C (CatC)[1][2]. DPP-1 is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)[2][3][4][5]. By inhibiting DPP-1, this compound prevents the maturation and activation of these NSPs in the bone marrow during neutrophil development, leading to a reduction in their activity in circulating neutrophils[4][6]. This ultimately dampens the chronic neutrophilic inflammation that contributes to tissue damage in diseases like bronchiectasis[3][7].

Q2: What are the expected downstream effects of this compound treatment in a cellular model of neutrophilic inflammation?

A2: Treatment with this compound is expected to lead to a dose-dependent decrease in the activity of neutrophil serine proteases, most notably neutrophil elastase[4][5]. This can be measured using commercially available neutrophil elastase activity assays. Consequently, a reduction in the inflammatory response and tissue damage mediated by these proteases should be observed. It is important to note that this compound targets the activation of NSPs, so a reduction in the activity of newly formed neutrophils is the primary outcome, rather than the inhibition of already active NSPs in the tissue[3].

Q3: How can I confirm that this compound is engaging its target, DPP-1, in my cellular experiments?

A3: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm direct target engagement of a drug in a cellular context[8][9]. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with this compound and then subjecting them to a temperature gradient, you can assess the melting point of DPP-1. An increase in the melting temperature of DPP-1 in the presence of this compound indicates direct binding.

Q4: What are potential off-target effects of this compound and how can I control for them?

A4: While this compound is designed to be a selective DPP-1 inhibitor, it is crucial to assess for potential off-target effects, particularly on other proteases or kinases.[10][11] Kinome profiling, which screens the inhibitor against a large panel of kinases, is a common method to assess selectivity[12]. Additionally, comparing the cellular phenotype induced by this compound with that of a known, highly specific DPP-1 inhibitor or with DPP-1 knockdown (e.g., using siRNA) can help differentiate on-target from off-target effects. Rescue experiments, where a drug-resistant mutant of the target is expressed, can also help confirm on-target activity.[10]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for Target Engagement
Problem Possible Cause Solution
No thermal shift observed for DPP-1 with this compound treatment. Insufficient drug concentration or incubation time.Optimize the concentration of this compound and the incubation time to ensure adequate cell permeability and target binding.
Incorrect temperature range for the heat challenge.Perform a broad temperature gradient in your initial experiment to determine the optimal melting temperature of DPP-1 in your specific cell line.
Low expression of DPP-1 in the chosen cell line.Select a cell line known to express high levels of DPP-1 or consider overexpressing a tagged version of the protein.
High variability between replicates. Inconsistent cell lysis or protein extraction.Ensure complete and consistent cell lysis. Be meticulous when collecting the supernatant after centrifugation to avoid the aggregated protein pellet.
Uneven heating of samples.Use a thermal cycler with precise temperature control to ensure uniform heating of all samples.[8]
Neutrophil Elastase (NE) Activity Assay
Problem Possible Cause Solution
High background fluorescence. Autofluorescence from the sample or this compound.Run a "sample blank" control containing the sample and assay buffer but no fluorometric substrate. Subtract this background reading from your sample readings.
Contamination of reagents or plate.Use fresh, high-quality reagents and a clean 96-well plate designed for fluorescence assays.
No significant decrease in NE activity with this compound treatment. Inappropriate timing of this compound treatment.Remember that this compound inhibits the activation of NSPs in developing neutrophils. Pre-incubating mature neutrophils with this compound will not inhibit existing NE. The experimental design should involve treating neutrophil progenitor cells or a system where de novo neutrophil production occurs.
Inactive this compound compound.Verify the integrity and activity of your this compound stock solution.
Inconsistent results. Pipetting errors or inaccurate dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for reagents to be added to multiple wells.
Variation in cell number or health.Ensure consistent cell seeding density and viability across all wells.

Quantitative Data Summary

The following table summarizes key efficacy data from the AIRLEAF Phase II clinical trial of this compound (BI 1291583) in adults with bronchiectasis.

Endpoint Placebo This compound (2.5 mg) This compound (5 mg)
Time to first pulmonary exacerbation (up to week 48) -Hazard Ratio: 0.66 (95% CI: 0.40 to 1.08)Hazard Ratio: 0.71 (95% CI: 0.48 to 1.05)
Number of participants who completed the study 10953107
Data from the AIRLEAF® Phase II trial (NCT05238675)[4]. A significant dose-dependent benefit of BI 1291583 over placebo was established based on the time to first exacerbation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for DPP-1 Target Engagement

1. Cell Culture and Treatment:

  • Culture cells known to express DPP-1 (e.g., neutrophil-like cell lines) to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Use a thermal cycler to heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[8]

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA).

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for DPP-1.

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the amount of soluble DPP-1 at each temperature.

  • Plot the fraction of soluble DPP-1 as a function of temperature to generate melting curves and determine the melting temperature (Tm) shift.

Neutrophil Elastase (NE) Activity Assay (Fluorometric)

1. Reagent Preparation:

  • Prepare NE Assay Buffer, NE Substrate, and a positive control (purified human NE) according to the manufacturer's instructions (e.g., kits from Abcam, Cayman Chemical, Sigma-Aldrich)[13][14][15][16].

  • Prepare a standard curve using serial dilutions of the purified NE.

2. Sample Preparation:

  • Isolate neutrophils or neutrophil-like cells after the desired treatment with this compound or vehicle control.

  • Lyse the cells to release intracellular contents, including NE.

  • Alternatively, cell culture supernatant can be used to measure secreted NE activity.

  • Add 2-50 µL of the sample to a 96-well black plate with a clear bottom. Adjust the volume to 50 µL with NE Assay Buffer.

3. Assay Procedure:

  • Prepare a Substrate Mix containing the NE substrate and NE Assay Buffer.

  • Add 50 µL of the Substrate Mix to each well containing the standards and samples.

  • For background control, add 50 µL of NE Assay Buffer without the substrate to separate wells containing the sample.

4. Measurement:

  • Immediately measure the fluorescence in a kinetic mode at 37°C using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).[13][15][16]

  • Record readings every 1-2 minutes for 10-20 minutes.

5. Data Analysis:

  • Choose two time points in the linear range of the reaction and calculate the change in fluorescence units per minute (ΔRFU/min).

  • Subtract the background reading from the sample readings.

  • Plot the standard curve of ΔRFU/min versus the concentration of the NE standard.

  • Determine the NE activity in the samples from the standard curve.

Visualizations

Verducatib_Mechanism_of_Action cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_inflammation Site of Inflammation Pro-NSPs Pro-NSPs DPP-1 DPP-1 Pro-NSPs->DPP-1 Activation Active NSPs Active NSPs DPP-1->Active NSPs Neutrophil Neutrophil Active NSPs->Neutrophil Packaged into maturing neutrophils This compound This compound This compound->DPP-1 Inhibition Released NSPs Released NSPs Neutrophil->Released NSPs Release Tissue Damage Tissue Damage Released NSPs->Tissue Damage Leads to

Caption: this compound inhibits DPP-1, preventing the activation of neutrophil serine proteases (NSPs).

Experimental_Workflow_MOA cluster_target_validation Target Validation cluster_downstream_effects Downstream Effects cluster_selectivity Selectivity & Off-Target Effects A Treat cells with this compound B Perform CETSA A->B C Analyze DPP-1 thermal stability B->C D Treat neutrophil progenitor cells E Measure Neutrophil Elastase Activity D->E F Assess inflammatory markers E->F G Kinome Profiling I Phenotypic analysis G->I H Compare with DPP-1 knockdown H->I

Caption: Experimental workflow for elucidating this compound's mechanism of action.

Troubleshooting_Logic Start Unexpected Result Q1 Is it a target engagement issue? Start->Q1 A1 Optimize CETSA: - Drug concentration/incubation - Temperature gradient Q1->A1 Yes Q2 Is it a downstream assay issue? Q1->Q2 No End Resolution A1->End A2 Verify NE assay: - Controls (positive/negative) - Reagent integrity - Experimental timing Q2->A2 Yes Q3 Could it be an off-target effect? Q2->Q3 No A2->End A3 Perform selectivity assays: - Kinome screen - Compare to specific inhibitor/knockdown Q3->A3 Yes A3->End

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Verducatib High-Throughput Screening: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during high-throughput screening (HTS) with Verducatib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is this compound and what is its mechanism of action?

This compound (also known as BI 1291583) is an investigational small molecule inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C (CatC).[1][2][3] DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase.[2] By inhibiting DPP-1, this compound aims to reduce the excessive neutrophilic inflammation that is characteristic of chronic respiratory diseases like bronchiectasis.[2][3] this compound is currently in Phase III clinical trials for the treatment of bronchiectasis.[1][2][4][5]

2. We are observing a high rate of false positives in our primary HTS for DPP-1 inhibitors. What are the common causes and how can we mitigate them?

A high false-positive rate is a common challenge in HTS campaigns and can stem from several sources of assay interference.[6][7][8] It is crucial to identify and eliminate these artifacts to avoid wasting resources on non-viable hits.[9]

Common Causes of False Positives:

  • Compound Autofluorescence: Many compounds naturally fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[7][10]

  • Luciferase Inhibition: In assays using luciferase reporters, some compounds can directly inhibit the luciferase enzyme, mimicking the effect of a true hit.[7][11]

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit the target enzyme, leading to what are known as "frequent hitters".[8][11]

  • Redox Activity: Compounds with redox-cycling properties can generate reactive oxygen species (ROS) that interfere with assay components, causing a false signal.[7][9]

  • Contaminants: Both environmental contaminants (e.g., fibers, plastics) and impurities in compound libraries (e.g., metal ions) can interfere with assay readouts.[10][12]

Mitigation Strategies:

To address these issues, a systematic hit validation cascade is recommended. This involves a series of counter-screens and orthogonal assays designed to identify and filter out false positives.

False_Positive_Triage Primary_Screen Primary HTS Hits Autofluorescence_Check Autofluorescence Counter-Screen Primary_Screen->Autofluorescence_Check Luciferase_Inhibition_Check Luciferase Inhibition Counter-Screen Autofluorescence_Check->Luciferase_Inhibition_Check Non-fluorescent False_Positives False Positives Autofluorescence_Check->False_Positives Fluorescent Aggregation_Check Aggregation Assay (e.g., with detergent) Luciferase_Inhibition_Check->Aggregation_Check No Luciferase Inhibition Luciferase_Inhibition_Check->False_Positives Inhibits Luciferase Orthogonal_Assay Orthogonal Assay (Different detection method) Aggregation_Check->Orthogonal_Assay Non-aggregating Aggregation_Check->False_Positives Aggregating Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Active Orthogonal_Assay->False_Positives Inactive Assay_Optimization Start Poor Z'-factor Check_Dispensing Verify Liquid Handler Performance Start->Check_Dispensing Titrate_Reagents Titrate Enzyme and Substrate Concentrations Check_Dispensing->Titrate_Reagents Consistent Optimize_Buffer Optimize Buffer (pH, salt) Titrate_Reagents->Optimize_Buffer Optimized Normalize_Data Implement Data Normalization Optimize_Buffer->Normalize_Data Optimized End Acceptable Z'-factor (>0.5) Normalize_Data->End Verducatib_Pathway DPP1 DPP-1 (Cathepsin C) Active_NSPs Active Neutrophil Serine Proteases (e.g., Neutrophil Elastase) DPP1->Active_NSPs This compound This compound This compound->DPP1 Pro_NSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Neutrophil Elastase) Pro_NSPs->DPP1 Inflammation Tissue Damage & Inflammation Active_NSPs->Inflammation

References

Validation & Comparative

Verducatib in Bronchiectasis: A Comparative Efficacy Analysis Against Current and Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the clinical performance of Verducatib, a novel DPP-1 inhibitor, in the context of existing and investigational treatments for bronchiectasis. This report provides a comprehensive comparison based on available clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and workflows.

Introduction

Bronchiectasis is a chronic respiratory disease characterized by irreversible bronchial dilation, leading to a vicious cycle of inflammation, mucus hypersecretion, and recurrent pulmonary infections. The pathophysiology is significantly driven by neutrophilic inflammation and the subsequent release of damaging enzymes, most notably neutrophil elastase.[1] this compound (formerly BI 1291583), a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as Cathepsin C (CatC), is an investigational therapy being developed by Boehringer Ingelheim.[2] By inhibiting DPP-1, this compound aims to block the activation of neutrophil serine proteases (NSPs), thereby reducing inflammation and mitigating lung damage.[1][2] This guide provides a comparative analysis of this compound's efficacy against another investigational DPP-1 inhibitor, brensocatib (B605779), and established standard-of-care treatments for bronchiectasis, including long-term macrolides and inhaled antibiotics.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound's therapeutic potential lies in its targeted inhibition of DPP-1. This enzyme plays a crucial role in the maturation of several NSPs, including neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[1][3] These proteases, when released in the airways, contribute significantly to the tissue destruction and inflammation characteristic of bronchiectasis. By blocking DPP-1, this compound reduces the activity of these damaging enzymes, offering a novel anti-inflammatory approach to bronchiectasis management.[1][2]

DPP1_Signaling_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_airways Airways (Inflammation Site) Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) DPP1 DPP-1 (Cathepsin C) Pro_NSPs->DPP1 Activation Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) DPP1->Active_NSPs Neutrophils Neutrophil Infiltration Release Degranulation Neutrophils->Release Active_NSPs_Released Release->Active_NSPs_Released Release of Active NSPs Airway_Damage Airway Damage & Inflammation Active_NSPs_Released->Airway_Damage This compound This compound This compound->DPP1 Inhibition

DPP-1 Signaling Pathway and this compound's Point of Intervention.

Comparative Efficacy of Bronchiectasis Treatments

The following tables summarize the key efficacy data from clinical trials of this compound and its comparators.

Table 1: DPP-1 Inhibitors - this compound vs. Brensocatib
FeatureThis compound (BI 1291583) - Phase II AIRLEAF Trial[4][5][6]Brensocatib - Phase III ASPEN Trial[7][8][9]
Primary Endpoint Time to first pulmonary exacerbationAnnualized rate of pulmonary exacerbations
Key Efficacy Findings - Significant dose-dependent benefit on time to first exacerbation (p=0.0448). - 2.5 mg and 5 mg doses numerically reduced the risk of an exacerbation (HR 0.66 and 0.71, respectively). - 2.5 mg dose showed numerically better efficacy across several endpoints.- Significantly lower annualized rate of pulmonary exacerbations vs. placebo for both 10 mg and 25 mg doses (p=0.004 and p=0.005, respectively). - 25 mg dose significantly slowed the decline in FEV1 (p=0.04).
Adverse Events Safety profile similar to placebo.Higher incidence of hyperkeratosis compared to placebo.
Table 2: Standard of Care - Long-Term Antibiotics
FeatureAzithromycin (B1666446) (EMBRACE Trial)[10][11][12]Inhaled Tobramycin (B1681333) (Various Trials)[13][14][15]
Primary Endpoint Rate of event-based exacerbationsVaries (e.g., reduction in P. aeruginosa density, exacerbation rate)
Key Efficacy Findings - Significantly lower rate of exacerbations vs. placebo (0.59 vs. 1.57 per patient, p<0.0001). - No significant difference in FEV1 or SGRQ total score.- Effective in reducing P. aeruginosa density in sputum. - Some studies show favorable impacts on hospitalizations and exacerbations, while others are underpowered for these outcomes.
Adverse Events Higher rates of gastrointestinal side effects and increased macrolide resistance.[16]Treatment-associated wheezing reported in some cases.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. The following sections outline the key aspects of the experimental protocols for the cited studies.

This compound: AIRLEAF Phase II Trial
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[17]

  • Participants: Approximately 240 adults with a diagnosis of bronchiectasis confirmed by high-resolution computed tomography (HRCT) and a history of at least one pulmonary exacerbation in the previous year.[17]

  • Intervention: Patients were randomized in a 2:1:1:2 ratio to receive once-daily oral doses of this compound (1 mg, 2.5 mg, or 5 mg) or placebo for 24 to 48 weeks.[17]

  • Primary Outcome: The primary efficacy objective was to evaluate the dose-response relationship for the three doses of this compound versus placebo on the time to the first pulmonary exacerbation up to week 48.[17]

  • Secondary and Exploratory Outcomes: Included the frequency of exacerbations, changes in lung function (FEV1), patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ), and sputum neutrophil elastase activity.[17]

Brensocatib: ASPEN Phase III Trial
  • Study Design: A global, randomized, double-blind, placebo-controlled study.[7][18]

  • Participants: Adult and adolescent patients with a clinical history of bronchiectasis, confirmed by radiological imaging, and at least two exacerbations in the prior 12 months.[7][18]

  • Intervention: Patients were randomized 1:1:1 to receive once-daily oral brensocatib (10 mg or 25 mg) or a matching placebo for 52 weeks.[7][18]

  • Primary Outcome: The annualized rate of adjudicated pulmonary exacerbations over the 52-week treatment period.[8]

  • Secondary Outcomes: Included time to first exacerbation, percentage of exacerbation-free patients, change in FEV1, and quality of life assessments.[8]

Azithromycin: EMBRACE Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at three centers in New Zealand.[11]

  • Participants: Patients aged 18 years or older with a diagnosis of bronchiectasis confirmed by HRCT and at least one pulmonary exacerbation requiring antibiotics in the past year.[10][11]

  • Intervention: Patients were randomly assigned to receive either azithromycin 500 mg three times a week or a placebo for 6 months.[11][19]

  • Co-primary Outcomes: Rate of event-based exacerbations during the 6-month treatment period, change in pre-bronchodilator FEV1, and change in the total score on the SGRQ.[11]

Inhaled Tobramycin: BATTLE Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[14]

  • Participants: Patients aged 18 years or older with confirmed bronchiectasis, at least two exacerbations in the preceding year, and a positive sputum culture with pathogens sensitive to tobramycin.[14][20]

  • Intervention: Patients were treated with tobramycin inhalation solution (TIS) once daily or a placebo (saline 0.9%) for 52 weeks.[14]

  • Primary Outcome: The yearly rate of pulmonary exacerbations.[14]

  • Secondary Outcomes: Time to next exacerbation, change in lung function, quality of life measurements, and safety assessments.[14]

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Outcome Assessment Screening Inclusion/Exclusion Criteria - Confirmed Bronchiectasis (HRCT) - History of Exacerbations Randomization Randomized, Double-Blind Assignment Screening->Randomization This compound This compound (Oral, Once Daily) Randomization->this compound Comparator Comparator (Placebo or Active Control) Randomization->Comparator Endpoints Primary & Secondary Endpoints - Exacerbation Rate - Lung Function (FEV1) - Quality of Life (SGRQ) This compound->Endpoints Comparator->Endpoints

Generalized Experimental Workflow for Bronchiectasis Clinical Trials.

Conclusion

This compound, as a DPP-1 inhibitor, represents a promising novel therapeutic strategy for bronchiectasis by directly targeting the underlying neutrophilic inflammation. Early clinical data from the Phase II AIRLEAF trial suggests a dose-dependent reduction in the risk of exacerbations. Comparative analysis with another DPP-1 inhibitor, brensocatib, which has shown positive Phase III results, indicates that this drug class holds significant potential. When compared to the current standard of care, such as long-term macrolides and inhaled antibiotics, DPP-1 inhibitors offer a distinct mechanism of action that is not directly antimicrobial but rather focuses on modulating the host's inflammatory response. The ongoing Phase III AIRTIVITY trial for this compound will be crucial in further establishing its efficacy and safety profile relative to existing and emerging therapies.[2] For researchers and drug development professionals, the continued investigation of DPP-1 inhibitors like this compound is a key area of interest in the pursuit of more effective and targeted treatments for the management of bronchiectasis.

References

Validating the Therapeutic Efficacy of Verducatib: A Comparative Guide to Biomarker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verducatib, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represents a promising therapeutic advancement for a range of inflammatory and autoimmune diseases. As a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 inhibition effectively dampens the downstream inflammatory cascade. This guide provides a comprehensive overview of biomarkers for validating the therapeutic effect of this compound, comparing them with alternative strategies, and presenting the requisite experimental data and protocols for robust validation.

The IRAK4 Signaling Cascade: A Central Inflammatory Hub

This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4. This disrupts the signaling cascade initiated by TLR and IL-1R activation, which would otherwise lead to the activation of NF-κB and MAPK pathways and the subsequent transcription of pro-inflammatory genes.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_MAPK->Cytokines This compound This compound This compound->IRAK4

Caption: this compound's mechanism of action within the IRAK4 signaling pathway.

Biomarker Strategies for this compound: A Comparative Analysis

The validation of this compound's therapeutic effect hinges on the selection and robust measurement of relevant biomarkers. These can be categorized into proximal, downstream, and pharmacodynamic markers. Below is a comparison of biomarker strategies for this compound (an IRAK4 kinase inhibitor) and an alternative therapeutic modality, an IRAK4 protein degrader.

Biomarker CategoryThis compound (IRAK4 Kinase Inhibitor)IRAK4 Protein Degrader (e.g., KT-474)Rationale & Key Assays
Proximal Engagement Inhibition of IRAK1 phosphorylationReduction of total IRAK4 protein levelsTo confirm direct target engagement in cellular systems. Assays include Western Blot, ELISA, and electrochemiluminescence (ECL) assays.[1]
Downstream Pathway Reduced phosphorylation of NF-κB and MAPKs (e.g., p38, JNK)Reduced phosphorylation of NF-κB and MAPKsTo assess the functional consequence of IRAK4 inhibition on the immediate downstream signaling components. Assays include Western Blot and flow cytometry.[2]
Functional Output Decreased secretion of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β)Decreased secretion of pro-inflammatory cytokinesTo measure the ultimate biological effect of the drug on inflammatory responses. Assays include ELISA, Luminex, and Meso Scale Discovery (MSD) assays.[1][3]
Pharmacodynamic No direct effect on total IRAK4 protein levelsSignificant reduction in total IRAK4 protein levels in PBMCs and skin biopsiesTo monitor the in vivo effect of the drug on its target protein. Assays include Western Blot, mass spectrometry, and flow cytometry.[4]

Experimental Protocols for Key Biomarker Assays

1. IRAK1 Phosphorylation Assay (Electrochemiluminescence)

This assay provides a quantitative measure of IRAK4 kinase activity in a cellular context.[1]

  • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or other relevant cell types are stimulated with a TLR agonist (e.g., LPS) or IL-1β to induce IRAK4-dependent IRAK1 phosphorylation.

  • Lysis: Cells are lysed to release intracellular proteins.

  • Immunoassay: The lysate is added to a multi-well plate coated with a capture antibody specific for total IRAK1.

  • Detection: A detection antibody conjugated to an ECL label that specifically recognizes phosphorylated IRAK1 is added.

  • Readout: Upon application of an electrical stimulus, the ECL label emits light, which is quantified to determine the level of IRAK1 phosphorylation.

Stimulation Cell Stimulation (e.g., LPS, IL-1β) Lysis Cell Lysis Stimulation->Lysis Capture IRAK1 Capture (Antibody-coated plate) Lysis->Capture Detection Phospho-IRAK1 Detection (ECL-Ab) Capture->Detection Readout ECL Signal Quantification Detection->Readout

Caption: Workflow for the IRAK1 phosphorylation ECL assay.

2. Cytokine Release Assay (ELISA)

This assay measures the functional downstream effect of IRAK4 inhibition.

  • Cell Culture: PBMCs or whole blood are pre-incubated with this compound or a vehicle control.

  • Stimulation: The cells are then stimulated with a TLR agonist to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of a specific cytokine (e.g., TNFα) in the supernatant is quantified using a standard sandwich ELISA protocol.

3. IRAK4 Protein Quantification in PBMCs (Flow Cytometry)

This pharmacodynamic biomarker is particularly relevant for comparing kinase inhibitors with protein degraders.[4]

  • Sample Collection: Whole blood is collected from subjects.

  • PBMC Isolation: PBMCs are isolated using density gradient centrifugation.

  • Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers to identify different immune cell subsets, followed by intracellular staining for the IRAK4 protein.

  • Analysis: The fluorescence intensity of the IRAK4 stain within each cell population is measured by flow cytometry.

Blood Whole Blood Collection Isolation PBMC Isolation Blood->Isolation SurfaceStain Surface Marker Staining Isolation->SurfaceStain IntraStain Intracellular IRAK4 Staining SurfaceStain->IntraStain Analysis Flow Cytometry Analysis IntraStain->Analysis

Caption: Workflow for IRAK4 protein quantification in PBMCs by flow cytometry.

Logical Framework for Biomarker Validation

The validation of these biomarkers should follow a logical progression from in vitro characterization to in vivo confirmation of target engagement and therapeutic efficacy.

InVitro In Vitro (Biochemical & Cellular Assays) ExVivo Ex Vivo (Patient-derived cells) InVitro->ExVivo  Assay Translation Preclinical In Vivo Preclinical (Animal Models) ExVivo->Preclinical  Pharmacodynamic/  Efficacy Correlation Clinical Clinical Trials (Human Subjects) Preclinical->Clinical  Dose Selection &  Biomarker Confirmation

Caption: Logical progression of biomarker validation for this compound.

By employing a multi-faceted biomarker strategy encompassing target engagement, downstream pathway modulation, and functional outcomes, researchers and drug developers can robustly validate the therapeutic effect of this compound and confidently advance its clinical development. The comparative analysis with alternative IRAK4-targeting modalities highlights the importance of selecting appropriate biomarkers that align with the specific mechanism of action of the therapeutic agent.

References

A Head-to-Head Preclinical Comparison of Novel DPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of three leading Dipeptidyl Peptidase 1 (DPP1) inhibitors: brensocatib (B605779), BI 1291583, and HSK31858. DPP1, also known as Cathepsin C, is a critical enzyme in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). Dysregulation of NSP activity is implicated in a variety of inflammatory diseases. By inhibiting DPP1, these compounds aim to reduce the downstream inflammatory cascade driven by activated NSPs. This guide summarizes key preclinical data to facilitate an objective comparison of their performance.

Mechanism of Action: DPP1 Inhibition

DPP1 inhibitors act upstream in the inflammatory pathway by preventing the activation of NSPs within neutrophils during their maturation in the bone marrow. This leads to the circulation of neutrophils with a reduced capacity to release active, tissue-damaging proteases at sites of inflammation.

DPP1_Inhibition_Pathway cluster_bone_marrow Bone Marrow cluster_inflammation Site of Inflammation Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) DPP1 DPP1 (Cathepsin C) Pro-NSPs->DPP1 Activation Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) DPP1->Active_NSPs Tissue_Damage Tissue Damage & Inflammation Active_NSPs->Tissue_Damage Neutrophil Mature Neutrophil Release Release Neutrophil->Release Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil Active_NSPs_Released Active_NSPs_Released DPP1_Inhibitors DPP1 Inhibitors (Brensocatib, BI 1291583, HSK31858) DPP1_Inhibitors->DPP1 Inhibition

DPP1 signaling pathway and point of inhibition.

In Vitro Potency and Selectivity

The in vitro potency of DPP1 inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) against DPP1 is a standard measure of this potency.

CompoundTargetIC50 (nM)SelectivityBinding Mechanism
Brensocatib Human DPP112.5[1]Selective over related proteases like DPP4 and DPP8/9[2]Reversible[3]
BI 1291583 Human CatC (DPP1)0.9[4]>6000-fold selective over related cathepsins[4]Covalent, Reversible[5]
HSK31858 Recombinant DPP13.7[1]Potent and highly selective[6]Reversible[1]

Preclinical In Vivo Efficacy

Preclinical in vivo studies in rodent models are crucial for evaluating the translation of in vitro potency to in vivo target engagement and pharmacological effect. A common model involves challenging animals with lipopolysaccharide (LPS) to induce a neutrophilic inflammatory response.

CompoundAnimal ModelKey Findings
Brensocatib Mouse and RatShowed dose-dependent reduction in NSP activities, with mice exhibiting a greater reduction than rats. In mice, CatG activity was most reduced, followed by NE, and then PR3. In rats, PR3 was most reduced, followed by CatG, and then NE[3].
BI 1291583 Mouse (LPS-challenge)Demonstrated dose-dependent, almost-complete inhibition of NE and PR3 activity in bronchoalveolar lavage fluid (BALF) neutrophils. Exhibited up to 100 times higher exposure in the bone marrow compared to plasma[5].
HSK31858 RatExhibited comparable inhibitory potency on NE activities in rat bone marrow cells to brensocatib (unpublished data mentioned in a publication)[1].

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of these DPP1 inhibitors.

DPP1/Cathepsin C Enzymatic Activity Assay
  • Principle: The inhibitory activity of the compounds on DPP1/Cathepsin C is determined using a fluorometric assay. The enzyme cleaves a specific substrate, releasing a fluorescent molecule, and the reduction in fluorescence in the presence of the inhibitor is measured.

  • General Protocol:

    • Recombinant human DPP1/Cathepsin C is incubated with the test compound at various concentrations.

    • A fluorogenic substrate specific for the enzyme is added to initiate the reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The IC50 value is calculated by fitting the concentration-response data to a non-linear regression curve[3].

In Vitro Neutrophil Elastase (NE) Activation Assay
  • Principle: This assay assesses the ability of the inhibitors to prevent the activation of NE in a human neutrophil progenitor cell line, such as U937 cells.

  • General Protocol:

    • Human myeloid neutrophil progenitor cells (e.g., U937) are cultured and incubated with the test compound at various concentrations for a specified period (e.g., 48 hours).

    • Cell viability is assessed to ensure the inhibitor is not cytotoxic.

    • NE activity in the cell lysate or supernatant is measured using a fluorescent substrate.

    • The concentration-dependent inhibition of NE activation is determined[3].

Experimental_Workflow_NE_Activation_Assay Start Start Culture_Cells Culture U937 Cells Start->Culture_Cells Add_Inhibitor Incubate with DPP1 Inhibitor (Varying Concentrations) Culture_Cells->Add_Inhibitor Incubate Incubate for 48 hours Add_Inhibitor->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Measure_NE Measure NE Activity (Fluorometric Assay) Incubate->Measure_NE Analyze_Data Analyze Data and Determine IC50 Measure_NE->Analyze_Data End End Analyze_Data->End

References

Validating the Anti-inflammatory Effects of Verducatib In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Verducatib (BI 1291583), a novel dipeptidyl peptidase 1 (DPP1) inhibitor, with alternative anti-inflammatory agents. The data presented is intended to inform preclinical and clinical research in neutrophil-driven inflammatory diseases, particularly those affecting the respiratory system.

Executive Summary

This compound is an investigational drug that targets neutrophilic inflammation by inhibiting DPP1 (also known as Cathepsin C), a key enzyme in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] By reducing the activity of these proteases, this compound aims to mitigate tissue damage and inflammation characteristic of diseases like bronchiectasis.[1] This guide compares the in vivo efficacy of this compound with Brensocatib (B605779), another DPP1 inhibitor, and two direct NE inhibitors, Alvelestat and Sivelestat, in relevant animal models of inflammation.

Mechanism of Action: DPP1 Inhibition

This compound and Brensocatib represent a novel class of anti-inflammatory agents that act upstream in the inflammatory cascade. By inhibiting DPP1 in the bone marrow during neutrophil development, these compounds reduce the amount of active NSPs in mature neutrophils. This mechanism prevents the release of excessive proteases at sites of inflammation, thereby protecting tissues from damage.[1][3][4]

DPP1_Inhibition_Pathway cluster_0 Neutrophil Precursor in Bone Marrow cluster_1 Circulation & Inflamed Tissue Pro-NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-PR3, Pro-CatG) DPP1 Dipeptidyl Peptidase 1 (Cathepsin C) Pro-NSPs->DPP1 Activation Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) DPP1->Active_NSPs Mature_Neutrophil Mature Neutrophil Active_NSPs->Mature_Neutrophil Packaged in Azurophilic Granules Inflammation Inflammation & Tissue Damage Mature_Neutrophil->Inflammation Release of Active NSPs This compound This compound & Brensocatib This compound->DPP1 Inhibition Direct_NE_Inhibitors Alvelestat & Sivelestat Direct_NE_Inhibitors->Inflammation Direct Inhibition of NE LPS_Lung_Injury_Workflow cluster_0 Pre-treatment Phase cluster_1 Inflammatory Challenge cluster_2 Post-challenge Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Drug_Admin Daily Oral Gavage with this compound or Vehicle (11 days) Acclimatization->Drug_Admin Anesthesia Anesthesia (e.g., intraperitoneal ketamine/xylazine) Drug_Admin->Anesthesia LPS_Instillation Intratracheal Instillation of LPS (e.g., 2.5 mg/kg) Anesthesia->LPS_Instillation Euthanasia Euthanasia at a defined timepoint (e.g., 24 hours post-LPS) BAL Bronchoalveolar Lavage (BAL) Fluid Collection Euthanasia->BAL Tissue_Harvest Lung Tissue Harvest Euthanasia->Tissue_Harvest Cell_Count Total and Differential Cell Counts BAL->Cell_Count Analysis Cytokine_Analysis Cytokine/Chemokine Measurement (ELISA) BAL->Cytokine_Analysis Analysis Histology Histopathological Evaluation Tissue_Harvest->Histology Analysis

References

Verducatib vs. Placebo: A Comparative Analysis of Long-Term Safety and Efficacy in Bronchiectasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verducatib (formerly BI 1291583), an investigational oral dipeptidyl peptidase I (DPP-1/Cathepsin C) inhibitor, is under development by Boehringer Ingelheim for the treatment of bronchiectasis. This guide provides a comprehensive comparison of the long-term safety and efficacy of this compound against a placebo, based on available clinical trial data. The information presented is intended to support research, scientific evaluation, and drug development activities.

Mechanism of Action

This compound targets the "vicious vortex" of inflammation in bronchiectasis by inhibiting DPP-1, a key enzyme in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase.[1] By reducing the activity of these proteases, this compound aims to mitigate the inflammatory cascade that leads to lung damage and disease progression in patients with bronchiectasis.[1]

dot

cluster_bone_marrow Bone Marrow cluster_inhibition cluster_circulation Circulation & Lungs Pro-Neutrophil Pro-Neutrophil Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) Pro-Neutrophil->Pro-NSPs Synthesis DPP-1 Dipeptidyl Peptidase I (Cathepsin C) Active NSPs Active Neutrophil Serine Proteases (NE, PR3, CG) DPP-1->Active NSPs Activates Pro-NSPs->DPP-1 Activation Target Mature Neutrophil Mature Neutrophil Active NSPs->Mature Neutrophil Packaged into Inflammatory Stimuli Inflammatory Stimuli Mature Neutrophil->Inflammatory Stimuli Recruited by This compound This compound This compound->DPP-1 Inhibits Degranulation Degranulation Inflammatory Stimuli->Degranulation Triggers Released Active NSPs Released Active NSPs Degranulation->Released Active NSPs Releases Lung Damage Lung Damage Released Active NSPs->Lung Damage Contributes to

Caption: DPP-1/Cathepsin C Signaling Pathway and this compound's Point of Inhibition.

Clinical Efficacy

The primary evidence for this compound's efficacy comes from the Phase II AIRLEAF trial (NCT05238675), a randomized, double-blind, placebo-controlled, dose-finding study in adults with bronchiectasis.[2][3] The trial evaluated three oral doses of this compound (1 mg, 2.5 mg, and 5 mg) administered once daily for 24 to 48 weeks.[2][3]

Key Efficacy Findings from the AIRLEAF Trial
Efficacy EndpointPlaceboThis compound 1 mgThis compound 2.5 mgThis compound 5 mg
Time to First Pulmonary Exacerbation (up to Week 48)
Hazard Ratio (95% CI)Ref.0.93 (0.60 - 1.45)0.66 (0.40 - 1.08)0.71 (0.48 - 1.05)
p-value->0.05>0.05>0.05
Annualized Rate of Pulmonary Exacerbations (up to Week 48)
Adjusted Event Rate Ratio (95% CI)Ref.1.03 (0.69 - 1.56)0.68 (0.43 - 1.08)0.89 (0.63 - 1.26)
Risk of Severe Pulmonary Exacerbation (up to Week 48)
Hazard Ratio (95% CI)Ref.No benefit observed0.12 (0.02 - 0.95)No benefit observed
Change from Baseline in FEV1 at Week 24 (mL)
Adjusted Mean (95% CI)Ref.-52.4 (-13.8 to 118.6)-

A significant dose-dependent benefit of this compound over placebo was established based on the time to first exacerbation (adjusted p=0.0448).[3][4]

Long-Term Safety and Tolerability

The safety profile of this compound was found to be similar to that of the placebo in the AIRLEAF trial.[3][4]

Overview of Adverse Events (AEs) in the AIRLEAF Trial
Adverse Event CategoryPlacebo (n=109)This compound 1 mg (n=53)This compound 2.5 mg (n=53)This compound 5 mg (n=107)
Any Adverse Event, n (%) 94 (86.2)46 (86.8)45 (84.9)94 (87.9)
Serious Adverse Events, n (%) 16 (14.7)8 (15.1)5 (9.4)16 (15.0)
AEs Leading to Discontinuation, n (%) 4 (3.7)2 (3.8)1 (1.9)5 (4.7)
Deaths, n (%) 0001 (0.9)

The single death in the 5 mg group was attributed to chronic respiratory failure and was not considered related to the study drug.[3]

Experimental Protocols

The AIRLEAF trial was a multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.

dot

cluster_screening Screening Phase (up to 6 weeks) cluster_randomization Randomization (2:1:1:2 ratio) cluster_treatment Treatment Phase (24-48 weeks) cluster_followup Follow-up Phase (4 weeks) Eligibility Inclusion/Exclusion Criteria Assessment - CT-confirmed bronchiectasis - History of exacerbations Randomization Randomization Eligibility->Randomization Placebo Placebo (n=109) Randomization->Placebo Verducatib_1mg This compound 1 mg (n=53) Randomization->Verducatib_1mg Verducatib_2_5mg This compound 2.5 mg (n=53) Randomization->Verducatib_2_5mg Verducatib_5mg This compound 5 mg (n=107) Randomization->Verducatib_5mg Treatment Once-daily oral administration Placebo->Treatment Verducatib_1mg->Treatment Verducatib_2_5mg->Treatment Verducatib_5mg->Treatment Assessments Efficacy and Safety Assessments - Time to first exacerbation - Rate of exacerbations - Lung function (FEV1) - Adverse event monitoring Treatment->Assessments FollowUp Post-treatment safety monitoring Assessments->FollowUp

Caption: Experimental Workflow of the Phase II AIRLEAF Trial.

Key Inclusion Criteria:
  • Adults aged 18-85 years.[3]

  • A diagnosis of bronchiectasis confirmed by computed tomography (CT) scan.[5]

  • A history of at least two pulmonary exacerbations in the 12 months prior to screening, or one exacerbation with a St. George's Respiratory Questionnaire (SGRQ) symptoms score of >40.[5]

Key Exclusion Criteria:
  • A current diagnosis of cystic fibrosis.[5]

  • Active allergic bronchopulmonary aspergillosis requiring treatment.[5]

  • Current treatment for nontuberculous mycobacterial lung disease.[5]

Endpoints:
  • Primary Endpoint: Time to the first pulmonary exacerbation up to week 48.

  • Key Secondary Endpoint: Rate of pulmonary exacerbations up to week 48.

  • Other Secondary Endpoints: Change from baseline in FEV1, patient-reported outcomes, and safety and tolerability.

Conclusion

The available data from the Phase II AIRLEAF trial suggests that this compound, particularly at the 2.5 mg and 5 mg doses, shows a clinical benefit in reducing the risk of pulmonary exacerbations in adults with bronchiectasis compared to placebo.[3][4] The safety profile of this compound was comparable to placebo.[3][4] Long-term safety and efficacy are being further evaluated in the ongoing Phase III AIRTIVITY™ trial (NCT06872892), which will provide more definitive data on the therapeutic potential of this compound in this patient population.[1]

References

Verducatib's Impact on Lung Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Verducatib's impact on lung function in patients with bronchiectasis, contextualized with data from a key competitor, Brensocatib (B605779), and standard of care. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental protocols, and mechanisms of action.

Executive Summary

This compound is an investigational, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as cathepsin C (CatC). By inhibiting DPP-1, this compound blocks the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, which are key drivers of the inflammation and lung damage characteristic of bronchiectasis. This mechanism of action is shared by Brensocatib, another DPP-1 inhibitor. Clinical trials for both drugs have primarily focused on reducing the frequency of pulmonary exacerbations. However, secondary endpoints assessing lung function provide valuable insights into their potential to modify disease progression.

Mechanism of Action: DPP-1 Inhibition

This compound and Brensocatib share a common mechanism of action by targeting DPP-1. This enzyme is crucial for the activation of NSPs within neutrophils in the bone marrow. In bronchiectasis, an overabundance of activated neutrophils in the airways leads to excessive NSP activity, resulting in a vicious cycle of inflammation, airway damage, and recurrent infections. By inhibiting DPP-1, these drugs reduce the amount of active NSPs released by neutrophils, thereby mitigating inflammation and its damaging consequences on lung tissue.

cluster_bone_marrow Bone Marrow cluster_airways Airways Pro-Neutrophil Pro-Neutrophil DPP-1 DPP-1 Pro-Neutrophil->DPP-1 maturation Neutrophil Neutrophil Active NSPs NSPs (active) DPP-1->Active NSPs activates Pro-NSPs Pro-NSPs (inactive) Inflammation Inflammation Neutrophil->Inflammation releases Active NSPs Lung Damage Lung Damage Inflammation->Lung Damage This compound / Brensocatib This compound / Brensocatib This compound / Brensocatib->DPP-1 inhibits

Diagram 1: DPP-1 Inhibition Signaling Pathway

Comparative Efficacy on Lung Function

The following tables summarize the available data on the impact of this compound and Brensocatib on lung function, as measured by Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). It is important to note that these are not head-to-head comparisons but rather individual trial results against placebo.

Change in FEV1 from Baseline
TreatmentTrialDoseDurationChange in FEV1 vs. Placebo (mL)p-valueCitation
This compound AIRLEAF (Phase II)2.5 mg24 weeks+52.4Not Statistically Significant[1][2]
5 mg24 weeks+6.6Not Statistically Significant[1][2]
Brensocatib WILLOW (Phase II)10 mg24 weeksNot Statistically Significant>0.05[3]
25 mg24 weeksNot Statistically Significant>0.05[4]
ASPEN (Phase III)10 mg52 weeks+110.38[5][6]
25 mg52 weeks+380.04[5][6]
Change in FVC from Baseline
TreatmentTrialDoseDurationChange in FVC vs. Placebo (mL)p-valueCitation
This compound AIRLEAF (Phase II)2.5 mg24 weeks+80.1Not Statistically Significant[1][2]
5 mg24 weeks+17.2Not Statistically Significant[1][2]
Brensocatib ASPEN (Phase III)25 mg52 weeksNumerical ImprovementNot Reported[7]

Key Clinical Trial Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound: AIRLEAF (Phase II)
  • Objective : To evaluate the efficacy, safety, and optimal dosing of this compound in adults with bronchiectasis.

  • Design : A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.

  • Participants : 322 adults with a CT-confirmed diagnosis of bronchiectasis and a history of pulmonary exacerbations.

  • Intervention : Participants were randomized (2:1:1:2) to receive placebo or one of three once-daily doses of this compound (1 mg, 2.5 mg, and 5 mg) for 24 to 48 weeks.

  • Primary Endpoint : Time to first pulmonary exacerbation up to week 48.

  • Secondary Endpoints : Frequency of exacerbations, lung function (FEV1 and FVC), and quality of life.[1][8]

Screening Screening Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo This compound 1mg This compound 1mg Randomization->this compound 1mg This compound 2.5mg This compound 2.5mg Randomization->this compound 2.5mg This compound 5mg This compound 5mg Randomization->this compound 5mg Treatment (24-48 weeks) Treatment (24-48 weeks) Placebo->Treatment (24-48 weeks) This compound 1mg->Treatment (24-48 weeks) This compound 2.5mg->Treatment (24-48 weeks) This compound 5mg->Treatment (24-48 weeks) Follow-up Follow-up Treatment (24-48 weeks)->Follow-up

Diagram 2: AIRLEAF Trial Workflow
Brensocatib: WILLOW (Phase II)

  • Objective : To assess the efficacy and safety of Brensocatib in patients with non-cystic fibrosis bronchiectasis.

  • Design : A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants : 256 adult patients with non-CF bronchiectasis who had at least two exacerbations in the previous year.

  • Intervention : Patients were randomized 1:1:1 to receive Brensocatib 10 mg, Brensocatib 25 mg, or placebo once daily for 24 weeks.

  • Primary Endpoint : Time to first pulmonary exacerbation.

  • Secondary Endpoints : Rate of exacerbations, change in sputum neutrophil elastase concentration, and change in FEV1.[9][10][11]

Screening Screening Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Brensocatib 10mg Brensocatib 10mg Randomization->Brensocatib 10mg Brensocatib 25mg Brensocatib 25mg Randomization->Brensocatib 25mg Treatment (24 weeks) Treatment (24 weeks) Placebo->Treatment (24 weeks) Brensocatib 10mg->Treatment (24 weeks) Brensocatib 25mg->Treatment (24 weeks) Follow-up Follow-up Treatment (24 weeks)->Follow-up

Diagram 3: WILLOW Trial Workflow

Standard of Care in Bronchiectasis

The current standard of care for bronchiectasis is multifaceted and aims to control symptoms, prevent exacerbations, and improve quality of life. Key components include:

  • Airway Clearance Techniques : Daily physiotherapy to help clear mucus from the lungs.

  • Antibiotics : Used to treat acute exacerbations and, in some cases, as long-term suppressive therapy to reduce the frequency of infections.

  • Bronchodilators : To open up the airways and improve airflow.

  • Anti-inflammatory agents : Inhaled corticosteroids may be used in patients with co-existing asthma or airway hyper-responsiveness.

The impact of standard of care on lung function decline is variable and often focuses on slowing progression rather than significant improvement. Long-term observational studies are needed to fully quantify the impact of current standard therapies on FEV1 and FVC.

Conclusion

This compound, a novel DPP-1 inhibitor, has demonstrated a potential to impact the inflammatory cascade that drives bronchiectasis. While the primary focus of its clinical development has been on reducing exacerbations, the data from the Phase II AIRLEAF trial suggests a potential for numerical improvements in lung function, particularly with the 2.5 mg dose.[1][2]

In comparison, Brensocatib has a more extensive dataset from its Phase II and III trials. The Phase III ASPEN trial showed a statistically significant slowing of FEV1 decline with the 25 mg dose, providing stronger evidence for its disease-modifying potential.[5][6]

Both this compound and Brensocatib, by targeting the underlying neutrophilic inflammation, represent a promising therapeutic strategy beyond the current standard of care. The ongoing Phase III AIRTIVITY trial for this compound will be crucial in further elucidating its long-term impact on lung function and its place in the evolving treatment landscape for bronchiectasis.[12] Researchers and clinicians should continue to monitor the progress of these and other DPP-1 inhibitors as they have the potential to significantly improve outcomes for patients with this chronic and debilitating lung disease.

References

Verducatib in Bronchiectasis: A Comparative Analysis of Exacerbation Rate Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Verducatib's performance against competitor DPP-1 inhibitors in reducing exacerbation rates in patients with bronchiectasis, supported by available clinical trial data.

This guide provides a statistical analysis of exacerbation rates from clinical trials of this compound and its key competitors, focusing on the class of Dipeptidyl Peptidase I (DPP-1) inhibitors. While this compound's Phase III trial is ongoing, available Phase II data is compared with data from competitor trials to offer an early insight into its potential therapeutic standing.

Executive Summary

This compound (BI 1291583) is an investigational, oral, reversible inhibitor of Dipeptidyl Peptidase I (DPP-1) developed by Boehringer Ingelheim for the treatment of bronchiectasis. By inhibiting DPP-1, this compound aims to reduce the activity of neutrophil serine proteases (NSPs), which are key drivers of the inflammation and lung damage characteristic of bronchiectasis. The primary clinical goal is the reduction of pulmonary exacerbations.

This guide compares the available clinical trial data on exacerbation rates for this compound with its main competitors, Brensocatib (Insmed) and HSK31858 (Haisco), both of which are also DPP-1 inhibitors. It is important to note that the data for this compound is from a Phase II trial, while Brensocatib has completed Phase III trials and HSK31858 has Phase II data available.

Comparative Analysis of Exacerbation Rates

The following table summarizes the key findings on the reduction of exacerbation rates from the clinical trials of this compound and its competitors.

Drug (Trial Name)PhaseDosageKey Efficacy EndpointResult vs. Placebo
This compound (BI 1291583) (AIRLEAF®)II2.5 mg once dailyAnnualized Rate of Pulmonary ExacerbationsAdjusted Event Rate Ratio: 0.68 (95% CI: 0.43 to 1.08)[1][2]
5 mg once dailyAdjusted Event Rate Ratio: 0.89 (95% CI: 0.63 to 1.26)[1][2]
2.5 mg once dailyTime to First Pulmonary ExacerbationHazard Ratio: 0.66 (95% CI: 0.40 to 1.08)[2][3]
5 mg once dailyHazard Ratio: 0.71 (95% CI: 0.48 to 1.05)[2][3]
Brensocatib (ASPEN)III10 mg once dailyAnnualized Rate of Pulmonary Exacerbations21.1% risk reduction (Annualized rate: 1.015 vs. 1.286 for placebo; p=0.0019)[4]
25 mg once daily19.4% risk reduction (Annualized rate: 1.036 vs. 1.286 for placebo; p=0.0046)[4]
10 mg once dailyTime to First ExacerbationHazard Ratio: 0.81 (95% CI: 0.70 to 0.95; adjusted P=0.02)[5]
25 mg once dailyHazard Ratio: 0.83 (95% CI: 0.70 to 0.97; adjusted P=0.04)[5]
HSK31858 (SAVE-BE)II20 mg once dailyAnnualized Rate of Pulmonary Exacerbations48% reduction (Annualized rate: 1.00 vs. 1.88 for placebo)[6]
40 mg once daily60% reduction (Annualized rate: 0.75 vs. 1.88 for placebo)[6]
20 mg once dailyIncidence Rate Ratio: 0.52 (95% CI: 0.34-0.80; p=0.0031)[7][8]
40 mg once dailyIncidence Rate Ratio: 0.41 (95% CI: 0.26-0.66; p=0.0002)[7][8]

Mechanism of Action: DPP-1 Inhibition

DPP-1 inhibitors target the underlying inflammatory cascade in bronchiectasis.[9][10][11][12][13] In the bone marrow, DPP-1 is essential for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3.[9][10][11][12][13] These NSPs, when released by neutrophils in the airways, contribute to mucus hypersecretion, inflammation, and tissue damage, leading to a vicious cycle of infection and exacerbations. By blocking DPP-1, this compound and other drugs in its class prevent the activation of these damaging enzymes, thereby reducing neutrophilic inflammation and potentially the frequency of exacerbations.[9][10][11][12][13]

Caption: Mechanism of DPP-1 inhibition in reducing airway inflammation and exacerbations.

Experimental Protocols

This compound: AIRLEAF® Trial (Phase II)
  • Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[14][15]

  • Participants: Approximately 240 adults with a CT-confirmed diagnosis of bronchiectasis and a history of pulmonary exacerbations.[14][15]

  • Intervention: Participants were randomized to receive placebo, or this compound at doses of 1 mg, 2.5 mg, or 5 mg once daily.[14][15]

  • Duration: A treatment period of 24-48 weeks.[14][15]

  • Primary Endpoint: The primary efficacy objective was to evaluate the dose–response relationship for the three oral doses of this compound versus placebo on the time to first pulmonary exacerbation up to Week 48.[14][15]

Brensocatib: ASPEN Trial (Phase III)
  • Design: A global, randomized, double-blind, placebo-controlled study.[4]

  • Participants: Patients aged 12-85 years with non-cystic fibrosis bronchiectasis and a history of at least two pulmonary exacerbations in the prior year for adults.[16]

  • Intervention: Patients were randomized to receive once-daily Brensocatib (10 mg or 25 mg) or a matching placebo.[16]

  • Duration: 52 weeks of treatment.[4][17]

  • Primary Endpoint: The primary endpoint was the annualized rate of pulmonary exacerbations.[4][17]

HSK31858: SAVE-BE Trial (Phase II)
  • Design: A phase 2, multicentre, double-blind, randomised, placebo-controlled trial conducted in China.[7][8]

  • Participants: 226 adult patients with bronchiectasis who had experienced at least two exacerbations in the preceding year.[7]

  • Intervention: Participants were randomly assigned to receive either 20 mg HSK31858, 40 mg HSK31858, or placebo once daily.[7]

  • Duration: 24 weeks.[7]

  • Primary Endpoint: The primary endpoint was the frequency of exacerbations.[8]

Concluding Remarks

The available data suggests that DPP-1 inhibitors as a class hold significant promise for reducing the frequency of exacerbations in patients with bronchiectasis. The Phase II results for this compound are encouraging, showing a numerical reduction in the risk of exacerbations, particularly at the 2.5 mg dose.[1][2] The Phase III data for Brensocatib provides a more definitive picture of the efficacy of this class of drugs, demonstrating a statistically significant reduction in exacerbation rates.[4][5][17] The Phase II results for HSK31858 also show a substantial reduction in exacerbation frequency.[6][7][8]

It is important to underscore that a direct head-to-head comparison of these drugs is not possible without comparative clinical trials. The ongoing Phase III trial for this compound, AIRTIVITY®, will be crucial in establishing its definitive efficacy and safety profile and its position relative to other therapies in the management of bronchiectasis. The results of this trial are eagerly awaited by the respiratory research community.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Verducatib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Verducatib, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, based on available safety data sheets.

Disposal of Unused this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it must be carried out in accordance with all applicable local, regional, national, and international regulations[1][2]. The primary recommended method for disposal is incineration.

Key Steps for Disposal:

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) department and local waste disposal regulations to ensure full compliance. The assignment of a specific waste code should be discussed between the user, the producer, and the designated waste disposal company[1][2].

  • Container and Unused Product: Both the original container and any unused this compound should be disposed of by burning[1][2]. Do not mix with other waste materials[3].

  • Prevent Environmental Contamination: Under no circumstances should this compound or its containers be discharged into drains, water courses, or onto the ground[1][2].

  • Handling Empty Containers: Empty containers may retain product residues and must be handled with the same precautions as the product itself. These containers should be sent to an approved waste handling site for recycling or disposal[1][2].

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Restrict Access: Keep unnecessary personnel away from the spill area. Ensure the area is well-ventilated[3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, eye protection, and face protection, before addressing the spill[3].

  • Containment: For larger spills, dike the material to prevent it from spreading. You can use absorbent materials like vermiculite, dry sand, or earth to cover the spill[1][4].

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled container for waste disposal[1][4].

  • Decontamination: Clean the affected surface thoroughly to remove any residual contamination. Flush the area with water, ensuring the runoff is also collected for proper disposal if required by local regulations[1][4].

  • Do Not Reuse: Never return spilled material to the original container for reuse[1][4].

Disposal Workflow

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_assessment Assessment & Preparation cluster_disposal_path Disposal Path cluster_final Final Disposal cluster_prohibited Prohibited Actions start This compound Waste (Unused Product, Contaminated Materials, Spills) consult_regs Consult Local/Institutional Waste Regulations & EHS start->consult_regs no_drain Do NOT Dispose Down Drains, In Waterways, or on Ground start->no_drain segregate_waste Segregate Waste: - Unused Product & Emptied Containers - Spill Debris consult_regs->segregate_waste package_label Package Securely in Designated, Labeled Waste Containers segregate_waste->package_label approved_facility Transfer to Approved Waste Management Facility package_label->approved_facility incinerate Incineration of Waste Materials approved_facility->incinerate

Caption: Workflow for the proper disposal of this compound waste.

Note: No quantitative data on this compound disposal or detailed experimental disposal protocols are publicly available. The guidance provided is based on general chemical safety and disposal principles outlined in safety data sheets.

References

Essential Safety and Handling Guide: Verducatib (BI 1291583)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Verducatib (BI 1291583) is an investigational compound. A comprehensive, publicly available Safety Data Sheet (SDS) has not been established. The following guidelines are based on best practices for handling potent, non-cytotoxic small molecule inhibitors in a research and development setting. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and adhere to site-specific and national regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to offer procedural, step-by-step guidance to ensure personnel safety and proper compound management.

Compound Overview and Hazards

This compound is an investigational Dipeptidyl peptidase 1 (DPP1) / Cathepsin C (CatC) inhibitor under development by Boehringer Ingelheim for the potential treatment of bronchiectasis.[1][2][3] As a potent enzyme inhibitor, this compound should be handled with care to avoid inadvertent exposure, as this could lead to pharmacological effects in personnel. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.

Operation Engineering Control Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing/Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety Glasses with Side Shields or GogglesDisposable, cuffed gown resistant to permeabilityRecommended (N95 or higher)
Compounding (Solution) Chemical Fume Hood or Biosafety CabinetDouble Nitrile GlovesSafety Glasses with Side Shields or GogglesDisposable, cuffed gown resistant to permeabilityNot required unless splashing is likely
General Handling (Solutions) Standard Laboratory BenchSingle Nitrile GlovesSafety GlassesStandard Lab CoatNot required

Note: Gloves should be changed immediately if contaminated. For tasks requiring double gloving, the outer glove should be removed and replaced frequently.

Operational Plans: Step-by-Step Handling Procedures
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify: Confirm the compound identity and quantity against the shipping manifest.

  • Log: Record the receipt in the chemical inventory system.

  • Store: Store in a designated, labeled, and well-ventilated area according to any temperature requirements specified by the supplier. Keep away from incompatible materials.

This procedure must be performed within a certified chemical fume hood or other ventilated enclosure.

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) and place it in the hood.

  • Don PPE: Wear double nitrile gloves, a disposable gown, and safety goggles. An N95 respirator is recommended as an additional precaution against inhaling fine powders.

  • Weighing: Carefully open the primary container. Use a clean spatula to transfer the desired amount of this compound to a weigh boat. Avoid generating dust.

  • Reconstitution: Add the specified solvent to the vial containing the weighed solid. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

  • Cleanup: Wipe down all surfaces in the hood with an appropriate cleaning solvent (e.g., 70% ethanol), followed by a neutral detergent. Dispose of all contaminated disposables as hazardous waste.

  • Labeling: Ensure all vessels containing this compound are clearly labeled with the compound name, concentration, solvent, and date.

  • Handling: Conduct all manipulations of open solutions within a chemical fume hood to minimize exposure to aerosols or splashes.

  • Transport: When moving solutions outside of a fume hood, ensure containers are securely capped and transported in a secondary container.

Disposal Plan

Disposal of investigational drugs must comply with institutional, local, and federal regulations.[4] Never dispose of this compound or its containers in the regular trash or down the drain.

Waste Type Disposal Procedure
Solid this compound Collect in a labeled hazardous waste container. Contact your institution's EHS for pickup and incineration.
Solutions & Contaminated Solvents Collect in a labeled hazardous liquid waste container (e.g., for halogenated or non-halogenated solvents, as appropriate).
Contaminated Disposables (Gloves, Gowns, Vials, Pipette Tips) Place in a dedicated, sealed hazardous waste bag or container for incineration.
Empty Stock Vials Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial in the appropriate glass waste container, or as advised by EHS.
Emergency Procedures
Exposure Route Immediate Action
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and lukewarm water for at least 15 minutes.[5]
Eye Contact Immediately flush the eye(s) with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelid(s) open.[5]
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting.

For all exposures, seek immediate medical attention after performing first aid. Report the incident to your supervisor and EHS.

  • Alert: Notify personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill size and determine if you have the training and materials to clean it up safely. For large spills, or any spill outside of a containment hood, evacuate the area and contact EHS immediately.

  • Contain: For small spills within a fume hood, use a chemical spill kit to absorb the material.

  • Clean: Decontaminate the area with an appropriate solvent and/or detergent.

  • Dispose: Collect all cleanup materials in a hazardous waste container.

Visual Workflow Guides

The following diagrams illustrate the key operational workflows for handling this compound.

G cluster_receiving Receiving & Storage cluster_handling Solid Compound Handling (in Fume Hood) cluster_disposal Waste Disposal r1 Inspect Package r2 Verify & Log r1->r2 r3 Store Securely r2->r3 h1 Don PPE (Double Gloves, Gown, Goggles) r3->h1 Retrieve for use h2 Weigh Solid h1->h2 h3 Reconstitute in Solvent h2->h3 h4 Cap & Mix h3->h4 d2 Excess Solid & Solutions h4->d2 Dispose excess d1 Contaminated Disposables d3 Hazardous Waste Collection d1->d3 d2->d3

Caption: High-level workflow for this compound from receipt to disposal.

G cluster_small_spill Small Spill (Inside Fume Hood) cluster_large_spill Large Spill (or Outside Hood) start Spill Detected ss1 Alert Area Personnel start->ss1 Small & Contained ls1 Evacuate Immediate Area start->ls1 Large or Uncontained ss2 Use Spill Kit to Absorb ss1->ss2 ss3 Decontaminate Surface ss2->ss3 ss4 Dispose of Waste ss3->ss4 ls2 Alert Supervisor ls1->ls2 ls3 Contact EHS / Emergency Response ls2->ls3

Caption: Logical decision process for managing a this compound spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.